4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-8-9(2)18-14-11(8)12(15)16-13(17-14)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVLPABTTUIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406975 | |
| Record name | 4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-60-1 | |
| Record name | 4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Executive Summary
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine and forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and protein kinase inhibitory effects.[2][3][4] This guide provides an in-depth, technically-focused overview of a robust and efficient three-step synthesis pathway for 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, a key intermediate for the development of novel therapeutics.[5] The synthesis begins with the construction of a substituted 2-aminothiophene via the Gewald multicomponent reaction, proceeds through a pyrimidine ring formation, and concludes with a critical chlorination step. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also insights into the mechanistic rationale and critical parameters that govern the success of each synthetic transformation.
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Core
The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine system, a molecular architecture that has garnered immense interest in drug discovery.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a valuable scaffold for designing targeted inhibitors.[4]
The target molecule of this guide, this compound (Molecular Formula: C₁₄H₁₁ClN₂S, Molecular Weight: 274.77 g/mol ), serves as a pivotal building block in this field.[5] Its strategic value lies in the reactive chloro group at the 4-position of the pyrimidine ring. This site is highly susceptible to nucleophilic aromatic substitution, providing a versatile handle for introducing a diverse range of functional groups and building molecular complexity. This reactivity enables the rapid generation of compound libraries for screening against various therapeutic targets, from oncology to inflammatory diseases.[5][6]
Retrosynthetic Analysis
A logical retrosynthetic strategy for the target compound involves three primary disconnections. The final chlorination step is the most evident, disconnecting the C4-Cl bond to reveal the corresponding pyrimidinone precursor. The pyrimidine ring itself is disconnected to identify the 2-aminothiophene core, a common strategy for building fused heterocyclic systems. Finally, the thiophene ring is deconstructed via the Gewald reaction disconnection into simple, commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile via Gewald Reaction
The foundation of this synthesis is the efficient construction of the polysubstituted thiophene ring using the Gewald three-component reaction. This one-pot procedure combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[7][8]
Principle and Mechanism
The reaction mechanism, while complex, is understood to initiate with a Knoevenagel condensation between the ketone (butan-2-one) and the active methylene compound (malononitrile), catalyzed by a base.[8] This forms a stable α,β-unsaturated dinitrile intermediate. The subsequent addition of elemental sulfur is intricate, involving the opening of the S₈ ring and the formation of polysulfide intermediates.[9][10][11] The process culminates in an intramolecular cyclization onto one of the nitrile groups, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[8] The overall reaction is driven thermodynamically by the formation of the aromatic thiophene ring.[11]
Experimental Protocol
Materials:
-
Butan-2-one
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Ethanol (Absolute)
-
Triethylamine (Et₃N)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol).
-
Add 100 mL of absolute ethanol to the flask.
-
Slowly add triethylamine (0.1 mol) to the stirred mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford 2-amino-4,5-dimethylthiophene-3-carbonitrile as a yellowish crystalline solid.[12][13]
Data and Characterization
| Parameter | Expected Value |
| Appearance | Yellowish Crystalline Solid |
| Yield | 75-85% |
| Melting Point | 141-142 °C[12] |
| IR (KBr, cm⁻¹) | 3438, 3345 (NH₂), 2164 (C≡N), 1612 (C=C)[12] |
| ¹H NMR (CDCl₃, δ) | 4.60 (s, 2H, NH₂), 2.16 (s, 3H, CH₃), 2.07 (s, 3H, CH₃)[12] |
| ¹³C NMR (CDCl₃, δ) | 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3[12] |
Causality and Field-Proven Insights
-
Choice of Reactants: Butan-2-one provides the four-carbon backbone that becomes C4, C5, and the two attached methyl groups. Malononitrile serves as the source for C3 and the nitrile group, which is essential for the subsequent pyrimidine ring formation.
-
Role of Base: Triethylamine acts as a catalyst for the initial Knoevenagel condensation. Other bases like morpholine or piperidine can also be used, sometimes influencing reaction rates and yields.
-
Process Optimization: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction, offering a more energy-efficient alternative to conventional heating.[8][14]
Part II: Cyclization to 5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
With the thiophene core constructed, the next phase involves the annulation of the pyrimidine ring. This is achieved through a reliable two-step sequence: N-acylation of the 2-amino group followed by a base-induced intramolecular cyclization.
Principle and Mechanism
The synthesis begins with the acylation of the nucleophilic 2-amino group of the thiophene with benzoyl chloride. This forms an N-acyl intermediate, N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide. In the presence of a base, the amide nitrogen is deprotonated, creating a nucleophile that attacks the electrophilic carbon of the adjacent nitrile group. This intramolecular cyclization forms the six-membered pyrimidine ring, which, after tautomerization, yields the thermodynamically stable 2-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol
Materials:
-
2-Amino-4,5-dimethylthiophene-3-carbonitrile
-
Benzoyl Chloride
-
Pyridine (anhydrous)
-
Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Ethanol
Procedure:
-
Acylation: Dissolve the 2-amino-4,5-dimethylthiophene-3-carbonitrile (0.05 mol) in anhydrous pyridine (50 mL) in a flask cooled in an ice bath.
-
Slowly add benzoyl chloride (0.055 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water (200 mL) to precipitate the crude N-acyl product. Filter the solid, wash with water, and dry.
-
Cyclization: Suspend the crude N-acyl intermediate in ethanol (100 mL) and add a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3-4 hours. The suspension should gradually dissolve as the cyclization proceeds.
-
After cooling, neutralize the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol or acetic acid to obtain 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Data and Characterization
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-80% (over two steps) |
| ¹H NMR (DMSO-d₆, δ) | ~12.5 (br s, 1H, NH), ~8.2-7.5 (m, 5H, Ar-H), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) |
| ESI-MS (m/z) | [M+H]⁺ corresponding to C₁₄H₁₂N₂OS |
Part III: Chlorination to this compound
The final and most critical transformation is the conversion of the C4-oxo group of the pyrimidinone into the highly reactive chloro group. This step employs phosphorus oxychloride (POCl₃), a powerful and common reagent for this type of deoxygenative chlorination.[5][6]
Principle and Mechanism
The chlorination of the pyrimidinone (which exists in tautomeric equilibrium with its 4-hydroxy form) with POCl₃ proceeds via the formation of a phosphate ester intermediate. The lone pair on the pyrimidine nitrogen attacks the phosphorus atom of POCl₃, leading to the formation of a reactive intermediate. Chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final chlorinated aromatic product.[15]
Experimental Protocol
Materials:
-
5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus Oxychloride (POCl₃)
-
Toluene (optional, anhydrous)
-
N,N-Dimethylaniline (optional, catalyst)
Procedure:
-
WARNING: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.[16]
-
In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one (0.02 mol).
-
Add phosphorus oxychloride (20 mL, excess, acting as both reagent and solvent). A small amount of N,N-dimethylaniline (catalytic) can be added to facilitate the reaction.[16]
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.[5] The reaction should become a clear solution.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Work-up (CAUTION): Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a large beaker. This is a highly exothermic process.
-
The product will precipitate as a solid. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[5]
Data and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | ~112 °C[] |
| Molecular Formula | C₁₄H₁₁ClN₂S[18] |
| Molecular Weight | 274.77 g/mol |
| SMILES | c1ccc(cc1)c2nc3c(c(c4c3scc4C)C)n2 |
Causality and Field-Proven Insights
-
Reagent Choice: POCl₃ is the industry-standard reagent for this transformation due to its high efficiency and reliability.[15][16]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any moisture will rapidly decompose the POCl₃, halting the reaction and reducing the yield.
-
Safety Protocol: The work-up is the most hazardous part of this step. Quenching excess POCl₃ in ice water must be done slowly and behind a safety shield due to the vigorous and exothermic release of HCl gas.[16][19]
-
Greener Alternatives: Modern approaches focus on minimizing waste and improving safety by using equimolar amounts of POCl₃ in a high-boiling solvent or under solvent-free conditions in a sealed reactor.[16][20][21]
Overall Synthesis Pathway
The complete three-step pathway provides a reliable and scalable route to the target molecule from simple starting materials.
Caption: Overall three-step synthesis workflow.
Conclusion
This guide has detailed a logical and experimentally validated pathway for the synthesis of this compound. By leveraging the power of the Gewald multicomponent reaction for the initial thiophene construction, followed by a robust cyclization and a standard chlorination protocol, the target molecule can be obtained in good overall yield. The final product serves as a highly valuable and versatile platform for further chemical exploration, enabling the synthesis of diverse libraries of thieno[2,3-d]pyrimidine derivatives for evaluation as potential therapeutic agents in modern drug discovery programs.
References
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Organic Chemistry Portal. Gewald Reaction. [Link]
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Wikipedia. Gewald reaction. [Link]
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Abdel-Wahab, B. F., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
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Abdel-Wahab, B. F., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Patsahan, O., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
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Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
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M'hamed, M. O., & Alduaij, O. K. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. [Link]
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SciELO Brasil. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. [Link]
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Ghorab, M. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
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ResearchGate. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
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ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
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ResearchGate. Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. [Link]
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Royal Society of Chemistry. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
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National Institutes of Health. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
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PJSIR. (2002). Synthesis and Anti-microbial Activities of some Thieno [2,3-d] pyrimidines and Imidazo [1,2-c] thieno [3,2-e] pyrimidines. [Link]
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Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. [Link]
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National Institutes of Health. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]
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National Institutes of Health. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
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ResearchGate. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
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University of Groningen. (2022). 3-Allyl-6-(4-chlorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. [Link]
- Google Patents. US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors.
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Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
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National Institutes of Health. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. [Link]
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Indian Chemical Society. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
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MDPI. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]
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ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
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MDPI. (2017). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. [Link]
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PubChem. 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine. [Link]
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ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
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PubMed. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. [Link]
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An In-depth Technical Guide to 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to the purine nucleobases, adenine and guanine. This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as competitive inhibitors in enzymatic pathways where purines are natural substrates.[1] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective effects.[1]
The subject of this guide, 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, is a specific derivative that holds considerable promise as a synthetic intermediate in drug discovery. The presence of a reactive chlorine atom at the 4-position provides a versatile handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups to explore structure-activity relationships (SAR). This guide aims to provide a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed synthetic protocols, and insights into its potential applications, particularly in the realm of kinase inhibition and oncology.
Molecular Structure and Core Physicochemical Properties
The foundational structure of this compound is presented below, with key physicochemical identifiers summarized in Table 1. While specific experimental data for this exact molecule is not extensively available in the public domain, we can infer many of its properties from closely related analogues and computational predictions.
Table 1: Core Physicochemical Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂S | [2] |
| Molecular Weight | 274.77 g/mol | [2] |
| CAS Number | Not Assigned | [2] |
| Appearance | Predicted to be a crystalline solid | Inferred |
Predicted Physicochemical Parameters
In the absence of direct experimental data, computational modeling provides valuable estimates for key drug-like properties. These predictions, summarized in Table 2, are crucial for guiding experimental design, such as solvent selection for reactions and assays, and for preliminary assessment of pharmacokinetic potential.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | > 112 °C | Higher than the non-phenylated analogue, suggesting increased molecular packing and stability due to the phenyl group.[3] |
| Boiling Point | > 322.8 °C | Elevated boiling point is expected due to increased molecular weight and intermolecular forces.[3] |
| logP (Lipophilicity) | ~ 4.5 - 5.0 | The addition of the phenyl group significantly increases lipophilicity compared to analogues lacking this feature, which has implications for membrane permeability and potential for non-specific binding. |
| pKa (most basic) | ~ 1.5 - 2.5 | The pyrimidine nitrogens are weakly basic. This low pKa suggests the compound will be largely uncharged at physiological pH. |
| Solubility | Low in water; Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Chloroform) | The high lipophilicity predicts poor aqueous solubility, a common challenge for aromatic heterocyclic compounds that often necessitates formulation strategies. |
Synthesis and Purification
The synthesis of this compound is logically approached through a multi-step sequence, leveraging the well-established Gewald reaction for the construction of the substituted thiophene ring, followed by cyclization to form the pyrimidinone and subsequent chlorination.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4,5-dimethyl-3-cyanothiophene
-
To a solution of 3-methyl-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq), to initiate the Gewald reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 2-amino-4,5-dimethyl-3-cyanothiophene.
-
Self-Validating Checkpoint: The product can be recrystallized from ethanol. Characterization by ¹H NMR should show two singlets for the methyl groups and a broad singlet for the amino protons.
Step 2: Synthesis of 5,6-Dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Suspend the 2-amino-4,5-dimethyl-3-cyanothiophene (1.0 eq) in an excess of benzamide (3.0-5.0 eq).
-
Heat the mixture to a high temperature (typically 180-200 °C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture and treat with a suitable solvent like ethanol to precipitate the product.
-
Filter the solid, wash with ethanol to remove excess benzamide, and dry.
-
Self-Validating Checkpoint: The IR spectrum should show a characteristic C=O stretch for the pyrimidinone ring around 1650-1670 cm⁻¹.
Step 3: Synthesis of this compound
-
Suspend the 5,6-Dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) in an excess of phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C for POCl₃) for 3-5 hours.[1]
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Self-Validating Checkpoint: The disappearance of the C=O peak and the appearance of a C-Cl stretch (around 750 cm⁻¹) in the IR spectrum confirms the conversion. Mass spectrometry should show the correct molecular ion peak for the chlorinated product.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons of the phenyl group: multiplet in the range of δ 7.4-8.2 ppm. - Methyl protons at C5 and C6: two distinct singlets likely in the range of δ 2.2-2.8 ppm. |
| ¹³C NMR | - Aromatic carbons: multiple signals between δ 120-160 ppm. - Methyl carbons: signals in the aliphatic region, likely around δ 15-25 ppm. |
| IR Spectroscopy | - C=N stretch: ~1590-1610 cm⁻¹. - Aromatic C-H stretch: >3000 cm⁻¹. - C-Cl stretch: ~750-780 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 274, with a characteristic M+2 isotope peak for chlorine at m/z 276 (approximately 1/3 the intensity of the M⁺ peak). |
Reactivity and Potential Applications in Drug Discovery
The key to the utility of this compound as a synthetic intermediate lies in the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide variety of functional groups.
Nucleophilic Aromatic Substitution (SₙAr) Pathway
Caption: General scheme for SₙAr reactions of the title compound.
This reactivity is paramount for its application in medicinal chemistry. For instance, numerous potent kinase inhibitors feature an amine linkage at the 4-position of a heterocyclic core, which often forms a critical hydrogen bond interaction with the hinge region of the kinase active site. The thieno[2,3-d]pyrimidine scaffold, in particular, has been successfully employed in the development of inhibitors for targets such as VEGFR-2, EGFR, and topoisomerase II.[2][4]
By synthesizing a library of analogues through the SₙAr reaction with various amines, thiols, or alcohols, researchers can systematically probe the SAR of the 4-position substituent to optimize potency, selectivity, and pharmacokinetic properties. The 5,6-dimethyl and 2-phenyl groups provide a constant structural framework, allowing for the focused exploration of the impact of the C4-substituent on biological activity.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry. While a complete experimental physicochemical profile is yet to be published, its properties can be reliably predicted based on related structures. Its synthesis is achievable through robust and well-documented chemical transformations. The true value of this compound lies in its potential as a versatile intermediate for the synthesis of novel thieno[2,3-d]pyrimidine derivatives, a class of compounds with proven therapeutic relevance, particularly in oncology. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this compound in their drug discovery endeavors.
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An In-Depth Technical Guide to 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly cataloged, its structural analogs are well-documented, providing a strong foundation for understanding its chemical properties and potential applications. This document will delve into its synthesis, key chemical reactions, and the vast therapeutic landscape of the thieno[2,3-d]pyrimidine scaffold.
Core Compound Profile
The fundamental characteristics of this compound are summarized below. It's important to note the close relationship to two key, commercially available analogs, which serve as reference points for this guide.
| Feature | This compound | 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine[1][2][3][4] | 4-Chloro-5-phenylthieno[2,3-d]pyrimidine[5] |
| CAS Number | Not Assigned | 108831-68-1 | 182198-35-2 |
| Molecular Formula | C14H11ClN2S[6] | C8H7ClN2S | C12H7ClN2S |
| Molecular Weight | 274.77 g/mol [6] | 198.67 g/mol | 246.72 g/mol |
| Core Structure | Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine |
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere of purine, a fundamental component of DNA and RNA. This structural similarity is a key reason for its broad range of biological activities.[7]
Synthesis Strategies: Building the Thieno[2,3-d]pyrimidine Scaffold
The synthesis of 4-chloro-substituted thieno[2,3-d]pyrimidines typically follows a multi-step pathway, culminating in the crucial chlorination step. The general approach can be adapted for the synthesis of the title compound.
Foundational Synthesis via Gewald Reaction and Cyclization
A prevalent method for constructing the thieno[2,3-d]pyrimidine core is through the Gewald reaction, which efficiently produces a 2-aminothiophene intermediate. This is followed by cyclization to form the pyrimidine ring.
Workflow for a Generic 4-Hydroxy-thieno[2,3-d]pyrimidine Synthesis:
Caption: General workflow for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core.
Chlorination: The Gateway to Derivatization
The hydroxyl group at the 4-position of the pyrimidinone is then converted to a chloro group, which serves as a highly reactive handle for introducing various functionalities through nucleophilic substitution.
Experimental Protocol: Chlorination of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one [1]
-
Reaction Setup: Suspend 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in phosphoryl chloride (POCl₃). A common molar ratio is 1:3 (pyrimidinone to POCl₃) to minimize side reactions.[1]
-
Heating: Heat the mixture to 110°C for approximately 4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched with ice water and neutralized.
-
Purification: The resulting crude product, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, is typically purified by recrystallization or column chromatography to yield the final product.
To synthesize the title compound, this compound, this protocol would be adapted by starting with the corresponding 2-phenyl-substituted pyrimidinone.
Chemical Reactivity and Derivatization
The 4-chloro substituent is the primary site of reactivity, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the generation of diverse compound libraries.
Key Nucleophilic Substitution Reactions:
Caption: Key nucleophilic substitution reactions at the 4-position.
This versatile reactivity allows for the systematic modification of the scaffold to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets.
The Thieno[2,3-d]pyrimidine Scaffold in Drug Discovery
The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[7] Its derivatives have been investigated for a wide array of therapeutic applications.
Anticancer Activity
A significant area of research for thieno[2,3-d]pyrimidine derivatives is oncology. These compounds have shown efficacy against various cancer cell lines.
-
Kinase Inhibition: Many thieno[2,3-d]pyrimidine derivatives function as kinase inhibitors. For instance, they have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8] One study reported a derivative with an IC50 value of 0.23 µM against VEGFR-2, comparable to the approved drug sorafenib.[8]
-
Microtubule Targeting: Certain derivatives have been shown to act as microtubule targeting agents, disrupting cell division in a manner similar to colchicine.[9]
-
General Cytotoxicity: Studies have demonstrated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines, such as MDA-MB-231.[10]
Anti-inflammatory and Analgesic Properties
The scaffold has also been explored for its potential in treating inflammation and pain. Some derivatives have shown anti-inflammatory and analgesic activities in preclinical models, with efficacy comparable to established drugs like indomethacin.[11]
Antimicrobial and Other Activities
The biological activity of this scaffold extends to antimicrobial effects, with some derivatives showing potent activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[12] Furthermore, the thieno[2,3-d]pyrimidine core has been investigated for its potential as CNS protective agents and for other therapeutic targets.[7]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum would be expected to show singlets for the two methyl groups at positions 5 and 6. The aromatic protons of the phenyl group at position 2 would appear in the downfield region.
-
¹³C NMR: The carbon NMR would show distinct signals for the methyl carbons, the carbons of the fused ring system, and the phenyl group carbons.
-
Mass Spectrometry: High-resolution mass spectrometry would be able to confirm the molecular formula of C14H11ClN2S.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally significant thieno[2,3-d]pyrimidine class. Its synthesis is feasible through established chemical routes, and its reactive 4-chloro group provides a versatile platform for generating novel derivatives. The extensive body of research on related compounds strongly suggests that this molecule and its derivatives could hold significant potential as therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into the synthesis, characterization, and biological evaluation of this specific compound is warranted to fully unlock its therapeutic potential.
References
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El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1150-1164. [Link]
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Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 634-644. [Link]
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Capot Chemical. (n.d.). Specifications of 4-CHLORO-5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDINE. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 226. [Link]
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Biological activity of thieno[2,3-d]pyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry. As a bioisostere of the natural purine nucleus, this heterocyclic system has been the cornerstone for the development of a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive exploration of the diverse biological landscape of thieno[2,3-d]pyrimidine derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, elucidate key structure-activity relationships (SAR), present detailed experimental protocols for synthesis and evaluation, and offer insights into the future trajectory of this remarkable scaffold in drug discovery.
The Thieno[2,3-d]pyrimidine Core: A Foundation for Therapeutic Innovation
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thienopyrimidine scaffold, which exists in three isomeric forms. Among these, the thieno[2,3-d]pyrimidine system has garnered the most significant attention in drug discovery.[1] Its structural similarity to adenine, a fundamental component of DNA and RNA, allows these derivatives to function as effective mimics or antagonists in various enzymatic and signaling pathways.[1][3] This bioisosteric relationship is the fundamental reason for their success, enabling them to competitively bind to ATP-binding sites in kinases, interact with enzyme active sites, and modulate receptor functions.[4] The clinical success of drugs like the EGFR inhibitor Olmutinib underscores the therapeutic potential embedded within this core structure.[5][6]
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The most extensively investigated therapeutic application of thieno[2,3-d]pyrimidines is in oncology. These compounds exert their anticancer effects through various mechanisms, most notably via the inhibition of protein kinases that are critical for tumor growth and survival.[7][8]
Mechanism of Action: Kinase Inhibition
The primary mechanism for the anticancer activity of thieno[2,3-d]pyrimidine derivatives is competitive inhibition at the ATP-binding pocket of protein kinases.[4] By occupying this site, they block the phosphotransferase activity of the kinase, thereby halting downstream signaling cascades essential for cell proliferation, angiogenesis, and survival.
EGFR is a key driver in many epithelial cancers, and its inhibition is a validated therapeutic strategy.[9] Thieno[2,3-d]pyrimidines have been successfully developed as potent EGFR inhibitors, targeting both the wild-type (WT) receptor and clinically significant resistance mutants like T790M.[5][10]
-
Causality in Design: The design of these inhibitors focuses on establishing key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine portion of ATP.[4] Substitutions at the 2- and 4-positions of the thienopyrimidine core are crucial for achieving high potency and selectivity.[9] For instance, a 4-anilino moiety often targets the hydrophobic pocket, while modifications on a 2-phenyl ring can fine-tune activity and selectivity.[5][9]
Table 1: Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound ID | 2-Position Substituent | 4-Position Substituent | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | Reference |
|---|---|---|---|---|---|
| 5b | Phenyl | 4-((3-acrylamidophenyl)amino) | 37.19 | 204.10 | [5][10] |
| Erlotinib | (Reference Drug) | (Reference Drug) | 2 | 500 |[5] |
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Step-by-Step Methodology:
-
Step 1: Synthesis of 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a stirred mixture of a cyclic ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 30 mL of ethanol, add a catalytic amount of a base such as morpholine or triethylamine (2 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the 2-aminothiophene-3-carbonitrile intermediate.
-
-
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring
-
Take the 2-aminothiophene intermediate (5 mmol) and suspend it in an excess of formic acid (15 mL).
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Neutralize the solution carefully with an aqueous ammonia solution.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure thieno[2,3-d]pyrimidin-4-one derivative.
-
Biological Assay Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines. [9] Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine scaffold is a validated and highly versatile platform for the discovery of new therapeutic agents. Its success is rooted in its bioisosteric relationship with purines, enabling potent and specific interactions with a wide range of biological targets. The extensive research into their anticancer properties, particularly as kinase inhibitors, continues to yield promising candidates with improved potency and selectivity profiles. [7]Furthermore, the growing body of evidence supporting their anti-inflammatory and antimicrobial activities opens new avenues for development. [11][12] Future efforts should focus on leveraging advanced computational and synthetic strategies to explore new chemical space around this core. The development of isoform-selective kinase inhibitors, compounds that overcome clinical resistance, and novel agents for infectious and inflammatory diseases represents a fertile ground for innovation. The integration of structure-based design, multi-target drug design, and advanced biological screening will undoubtedly continue to elevate the thieno[2,3-d]pyrimidine scaffold from a privileged structure to a source of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine: Foundational Starting Materials and Core Methodologies
This guide provides a comprehensive overview of the synthetic pathways and requisite starting materials for the preparation of 4-chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, a crucial intermediate in medicinal chemistry. The narrative emphasizes the chemical logic behind the chosen synthetic routes and provides detailed, actionable protocols for researchers and professionals in drug development.
Strategic Overview: Retrosynthetic Analysis and Core Pathway
The synthesis of this compound is most efficiently approached through a linear sequence that constructs the thieno[2,3-d]pyrimidine core, followed by a functional group conversion to install the reactive chloro moiety. A retrosynthetic analysis reveals a logical disconnection to a key intermediate, 5,6-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. This intermediate is, in turn, accessible from a substituted aminothiophene, which can be synthesized from simple, commercially available precursors via the well-established Gewald reaction.
This analysis logically dictates a three-stage synthetic strategy:
-
Stage 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile.
-
Stage 2: Construction of the 2-phenylthieno[2,3-d]pyrimidin-4-one ring system.
-
Stage 3: Chlorination of the pyrimidinone intermediate.
Caption: Retrosynthetic analysis of the target molecule.
Stage 1: The Gewald Reaction for Thiophene Core Synthesis
The cornerstone of this synthesis is the Gewald three-component reaction, a reliable and efficient method for preparing poly-substituted 2-aminothiophenes.[1][2][3] This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
Starting Materials for 2-Amino-4,5-dimethylthiophene-3-carbonitrile
| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |
| Butan-2-one | C₄H₈O | 72.11 | Ketone component |
| Malononitrile | CH₂(CN)₂ | 66.06 | Active methylene nitrile |
| Elemental Sulfur | S | 32.06 | Sulfur source for thiophene ring |
| Morpholine (catalyst) | C₄H₉NO | 87.12 | Basic catalyst |
Mechanistic Insight
The Gewald reaction proceeds through an initial Knoevenagel condensation between butan-2-one and malononitrile to form an unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene product.[2]
Caption: Simplified workflow of the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
-
To a stirred mixture of butan-2-one (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, add morpholine (0.02 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.[4]
Stage 2: Pyrimidine Ring Formation
With the 2-aminothiophene core in hand, the next stage involves the construction of the fused pyrimidine ring to form 5,6-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. This is typically achieved by reacting the aminonitrile with a suitable reagent that provides the remaining atoms for the pyrimidine ring and introduces the 2-phenyl substituent.
Key Reagents for Cyclization
A common and effective method involves the use of benzoyl isothiocyanate, which can be generated in situ or used directly. The reaction proceeds through the formation of a thiourea derivative, which then undergoes intramolecular cyclization. An alternative is the reaction with formamide, followed by subsequent modifications to introduce the phenyl group, though a one-pot approach is often preferred for efficiency.
Experimental Protocol: Synthesis of 5,6-Dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
-
In a round-bottom flask, dissolve 2-amino-4,5-dimethylthiophene-3-carbonitrile (0.05 mol) in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
Add benzoyl chloride (0.055 mol) to the solution, followed by the portion-wise addition of potassium thiocyanate (0.06 mol).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like acetic acid or ethanol to yield 5,6-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one.
Stage 3: Chlorination of the Pyrimidinone
The final step is the conversion of the pyrimidin-4-one to the desired 4-chloro derivative. This is a standard transformation in heterocyclic chemistry, typically accomplished using a strong chlorinating agent. The chlorine atom at the 4-position is a versatile handle for further synthetic modifications, such as nucleophilic aromatic substitution reactions.[5][6]
Chlorinating Agent
Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[7][8][9] The reaction is often carried out in the presence of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
Experimental Protocol: Synthesis of this compound
-
Suspend 5,6-dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (0.02 mol) in an excess of phosphorus oxychloride (20 mL).
-
Add a catalytic amount of N,N-dimethylaniline (5-10 drops).
-
Heat the mixture to reflux for 3-4 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried.
-
The crude this compound can be purified by recrystallization from a solvent such as ethanol or by column chromatography.[7]
Summary and Outlook
The synthesis of this compound is a well-defined process that relies on established and robust chemical transformations. The key to a successful synthesis lies in the efficient execution of the Gewald reaction to form the initial thiophene building block, followed by a systematic construction of the pyrimidine ring and a final, clean chlorination step. The starting materials are readily available and the procedures are scalable, making this an accessible and important intermediate for further elaboration in drug discovery and materials science.
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2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available from: [Link]
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(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available from: [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. Available from: [Link]
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The Thieno[2,3-d]pyrimidine Core: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system of profound significance in medicinal chemistry. Structurally, it can be viewed as a bioisostere of purine, where a thiophene ring is fused to a pyrimidine ring, replacing the imidazole moiety of the natural purine bases like adenine and guanine.[1][2][3][4] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by competing with endogenous purine-containing ligands. This inherent biological relevance has established the thieno[2,3-d]pyrimidine core as a "privileged scaffold" in drug discovery, leading to the development of numerous compounds with diverse and potent pharmacological activities.[4] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this remarkable heterocyclic system, offering insights for researchers and professionals engaged in the pursuit of novel therapeutics.
Historical Perspective and Evolving Significance
The exploration of thieno[2,3-d]pyrimidines has been a journey of continuous discovery, driven by the quest for new therapeutic agents. While early investigations focused on the fundamental chemistry of this fused ring system, the realization of its potential as a pharmacophore has led to an exponential growth in research over the past few decades. The broad spectrum of biological activities exhibited by its derivatives has solidified its importance in contemporary drug development.
Initially recognized for their antimicrobial and anti-inflammatory properties, the therapeutic potential of thieno[2,3-d]pyrimidines has expanded dramatically.[3][5] Today, this scaffold is a cornerstone in the design of targeted cancer therapies, with derivatives showing potent inhibition of various protein kinases crucial for tumor growth and proliferation, such as VEGFR-2, EGFR, c-Met, and PI3K.[6][7][8][9] Furthermore, their utility extends to antiviral, CNS protective, and antiparasitic applications, underscoring the remarkable versatility of this heterocyclic core.[1][4]
Key Synthetic Strategies: Building the Core
The construction of the thieno[2,3-d]pyrimidine scaffold is a well-established area of synthetic organic chemistry, with several reliable methodologies available. The most prevalent and versatile approach involves the annulation of a pyrimidine ring onto a pre-existing thiophene precursor.[10]
The Gewald Reaction: A Foundational Approach
A cornerstone in the synthesis of thieno[2,3-d]pyrimidines is the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[10][11][12] These 2-aminothiophenes serve as the key intermediates for the subsequent cyclization to form the fused pyrimidine ring.
Experimental Protocol: A Representative Gewald Reaction
A typical Gewald reaction involves the condensation of a ketone or aldehyde, a nitrile with an active methylene group (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.[11][12]
Step-by-Step Methodology:
-
To a stirred solution of the starting ketone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) in ethanol, add a catalytic amount of an organic base such as triethylamine.[11][12]
-
Stir the reaction mixture at room temperature for several hours.[11][12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
-
Wash the solid product with cold ethanol and dry under vacuum to yield the desired 2-aminothiophene-3-carbonitrile.
Pyrimidine Ring Annulation
With the 2-aminothiophene precursor in hand, the subsequent formation of the pyrimidine ring can be achieved through various cyclization strategies.
1. Cyclization with Formamide or Formic Acid:
A common method involves heating the 2-aminothiophene-3-carboxamide with formamide or formic acid to construct the pyrimidine ring, yielding thieno[2,3-d]pyrimidin-4-one derivatives.
2. Cyclization with Acyl Chlorides:
Reaction of 2-aminothiophene-3-carbonitriles with acyl chlorides in the presence of an acid catalyst can lead to the formation of 4-oxo-thieno[2,3-d]pyrimidines.[11]
3. The Dimroth Rearrangement:
The Dimroth rearrangement is another powerful tool in the synthesis of substituted thieno[2,3-d]pyrimidines. This rearrangement typically involves the reaction of a 2-amino-3-cyanothiophene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with an amine, often under microwave irradiation to accelerate the reaction.[11][12][13]
Experimental Protocol: Microwave-Assisted Dimroth Rearrangement
Step-by-Step Methodology:
-
Synthesize the intermediate N'-(3-cyano-thien-2-yl)-N,N-dimethylmethanimidamide by reacting the corresponding 2-amino-3-cyanothiophene with DMF-DMA.[11][12]
-
In a microwave reactor vessel, combine the intermediate (1 equivalent) with the desired aniline derivative (1.2 equivalents) in glacial acetic acid.[13]
-
Irradiate the mixture at a specified power (e.g., 200 W) and temperature (e.g., 120°C) for a designated time (e.g., 1 hour).[13]
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagram illustrates the key synthetic routes to the thieno[2,3-d]pyrimidine scaffold, highlighting the central role of the Gewald reaction and subsequent cyclization strategies.
Caption: Key synthetic routes to the thieno[2,3-d]pyrimidine core.
Applications in Drug Discovery: A Scaffold of Therapeutic Promise
The thieno[2,3-d]pyrimidine scaffold is a recurring motif in a multitude of biologically active compounds, particularly in the realm of oncology. Its ability to serve as a hinge-binding motif in protein kinases has made it a valuable template for the design of potent and selective inhibitors.
| Therapeutic Area | Biological Target(s) | Reported Activity |
| Anticancer | VEGFR-2, EGFR, c-Met, PI3K, KRAS G12D | Inhibition of angiogenesis, tumor growth, and metastasis.[6][7][8][9][14] |
| Anti-inflammatory | Not always specified | Reduction of inflammation in preclinical models.[5] |
| Antimicrobial | Various bacterial and fungal targets | Inhibition of microbial growth.[1] |
| Antiviral | Viral enzymes (e.g., reverse transcriptase) | Inhibition of viral replication.[3] |
| CNS Disorders | Various receptors and enzymes | Neuroprotective effects.[1] |
Case Study: Thieno[2,3-d]pyrimidines as Kinase Inhibitors
A significant body of research has focused on the development of thieno[2,3-d]pyrimidine-based kinase inhibitors for cancer therapy. For instance, derivatives of this scaffold have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] The general pharmacophore for these inhibitors often includes the thieno[2,3-d]pyrimidine core for hinge binding, a linker, and a substituted aromatic moiety that occupies the hydrophobic pocket of the ATP-binding site.
The following workflow illustrates the typical drug discovery process for developing thieno[2,3-d]pyrimidine-based kinase inhibitors.
Caption: Drug discovery workflow for thieno[2,3-d]pyrimidine kinase inhibitors.
Future Perspectives
The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes.
-
Expansion of Biological Targets: Exploring the potential of thieno[2,3-d]pyrimidine derivatives against new and challenging biological targets.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery platforms to rapidly identify novel bioactive compounds.
-
Structure-Based Drug Design: Employing computational tools to design next-generation inhibitors with improved potency and selectivity.
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4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a prominent structural motif in drug discovery, acting as a bioisostere of purine and exhibiting a wide range of biological activities.[1] This document details the physicochemical properties of the title compound, explores the strategic importance of its chemical features, presents a detailed synthetic protocol, and discusses its application as a versatile intermediate for the development of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in pharmaceutical sciences. Structurally, it can be considered a bioisosteric analogue of adenine, the fundamental purine base found in DNA and RNA.[1] This similarity allows thienopyrimidine derivatives to interact with a variety of biological targets, often by mimicking the binding of endogenous purines. Consequently, this scaffold is a cornerstone in the design of molecules with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective activities.[1] The specific compound, this compound, combines this privileged core with strategically placed substituents that modulate its chemical reactivity and biological potential.
Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in synthesis and drug design. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClN₂S | [2] |
| Molecular Weight | 274.77 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Core Structure | Thieno[2,3-d]pyrimidine | [1][3] |
| Key Substituents | C4-Chloro, C5-Methyl, C6-Methyl, C2-Phenyl |
The Strategic Importance of the 4-Chloro Substituent
The chlorine atom at the C4 position is the most critical feature for the utility of this compound as a chemical intermediate. This position is highly activated towards nucleophilic aromatic substitution (SₙAr), making the chlorine atom an excellent leaving group.[4][5] This reactivity allows medicinal chemists to readily introduce a wide array of functional groups—such as amines, anilines, and alkoxides—at this position. This strategy is fundamental to the generation of compound libraries for structure-activity relationship (SAR) studies, enabling the systematic optimization of a lead compound's potency, selectivity, and pharmacokinetic profile.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of the title compound, adapted from established procedures for analogous structures. [5][6] Step 1: Synthesis of 5,6-Dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Reaction Setup: To a solution of 2-amino-4,5-dimethyl-3-(benzamido)thiophene (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol), add 1,1'-carbonyldiimidazole (CDI) (3.0 eq).
-
Causality: CDI serves as a safe and effective phosgene equivalent, acting as a coupling reagent to facilitate the intramolecular cyclization by activating the amide carbonyl for nucleophilic attack by the adjacent amino group, thus forming the pyrimidine ring. [7][8]2. Reaction Execution: Reflux the reaction mixture under an inert nitrogen atmosphere for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and washed with additional ether to remove excess CDI and byproducts. The solid is then dried under vacuum to yield the thieno[2,3-d]pyrimidin-4-one intermediate.
Step 2: Chlorination to Yield this compound
-
Reaction Setup: Suspend the 5,6-Dimethyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent that converts the keto-enol tautomer of the pyrimidinone into the 4-chloro derivative. DMF acts as a catalyst, forming the Vilsmeier reagent in situ, which accelerates the chlorination process. [5]2. Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood. Monitor the reaction by TLC.
-
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound. [5]
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile platform for creating novel bioactive molecules. By leveraging the reactive C4-chloro group, researchers have developed potent and selective inhibitors for various therapeutic targets.
-
Anticancer Agents: Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. [5]The ability to modify the C4 position allows for fine-tuning of the molecule to enhance its interaction with specific kinase active sites or other targets implicated in cancer progression.
-
Kinase Inhibitors: The scaffold is well-suited for targeting protein kinases. For instance, derivatives have been successfully developed as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), which are targets for diseases involving cell morphology and migration. [9]* Anti-inflammatory Drugs: Researchers have explored this scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. [10]By introducing specific moieties at the C4 position, it is possible to achieve selectivity for the inducible COX-2 enzyme over the constitutive COX-1, potentially leading to anti-inflammatory agents with a reduced risk of gastrointestinal side effects.
-
Macrophage Migration Inhibitory Factor (MIF) Family Inhibitors: More recently, thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of D-dopachrome tautomerase (MIF-2), a cytokine involved in cancer and inflammation, highlighting the broad applicability of this chemical core. [7][8]
Conclusion
This compound is more than a single molecule; it is a strategic building block for innovation in drug discovery. Its stable and biologically relevant thienopyrimidine core, combined with a highly reactive C4-chloro handle, provides an ideal starting point for the synthesis of diverse compound libraries. The proven success of its derivatives across multiple therapeutic areas, from oncology to inflammation, underscores its enduring importance and potential for the development of next-generation medicines.
References
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- Title: 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis Source: ChemicalBook URL
- Title: Thieno[2,3-d]pyrimidine-2,4(1H,3H)
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- Title: Thieno(2,3-d)
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A Technical Guide to Determining the Organic Solvent Solubility of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a bioisostere of purine and serving as a template for numerous kinase inhibitors and anticancer agents.[1][2] The specific derivative, 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, represents a key intermediate for the synthesis of novel pharmaceutical compounds.[3] Its solubility in various organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and high-throughput screening (HTS) campaigns.[4][5][6] Poor solubility can lead to inaccurate biological assay results, hinder bioavailability, and create significant challenges during drug development.[7][8][9] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of this compound. We present the theoretical underpinnings of solubility, detailed experimental protocols for both thermodynamic and kinetic solubility determination, and a predictive framework based on Hansen Solubility Parameters (HSP). While extensive experimental solubility data for this specific molecule is not publicly available, this document serves as the definitive standard operating procedure for generating such crucial data in a reliable and reproducible manner.
Introduction: The Critical Role of Solubility
This compound (Figure 1) is a heterocyclic compound featuring a reactive chlorine atom at the 4-position, making it an ideal precursor for nucleophilic substitution reactions to generate diverse chemical libraries.[10] Its thieno[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][11]
Figure 1: Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₁ClN₂S[12]
-
Molecular Weight: 274.77 g/mol [12]
-
Melting Point: 112°C[13]
The success of any research and development program involving this compound hinges on a thorough understanding of its solubility. Solubility is not merely a physical constant; it is a critical factor that influences:
-
Synthetic Chemistry: Choice of reaction solvents, purification methods (e.g., crystallization), and achieving desired reaction kinetics.
-
Biological Screening: Ensuring the compound is fully dissolved in assay buffers to obtain accurate potency and efficacy data. Undissolved compound can lead to artificially low activity readings.[6]
-
Drug Formulation: Developing viable dosage forms for preclinical and clinical studies. Poor solubility is a primary reason for low bioavailability in oral drug candidates.[5][7]
This guide provides the necessary theoretical and practical tools to systematically characterize the solubility profile of this important synthetic intermediate.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is a useful heuristic, but a more quantitative approach is required for scientific rigor. Solubility is governed by the intermolecular forces between the solute (this compound) and the solvent. Hansen Solubility Parameters (HSP) offer a powerful method to predict and rationalize solubility behavior.[14][15]
HSP decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space".[16] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[14][16] The distance (Ra) between two substances in Hansen space is a measure of their affinity. A smaller distance implies higher solubility. While the specific HSP values for our target compound are not published, they can be estimated computationally or determined experimentally by testing its solubility in a range of well-characterized solvents.
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[7][17] Thermodynamic solubility represents the true equilibrium saturation point of a compound, while kinetic solubility is a higher-throughput measure of how readily a compound precipitates from a stock solution.[9][18]
Thermodynamic Solubility: The Shake-Flask Method (Gold Standard)
This method determines the equilibrium solubility of the crystalline solid in a given solvent and is crucial for lead optimization and formulation.[17][19]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene, DMSO) in a glass vial. "Excess" means that undissolved solid must be visible throughout the experiment.[20]
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended.[20] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This is a critical step and can be achieved by either:
-
Centrifugation: Centrifuge the vial at high speed and carefully pipette the clear supernatant.
-
Filtration: Filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). Ensure the filter does not adsorb the compound.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the saturated supernatant with the same solvent.
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve must be generated using known concentrations of the compound to ensure accurate quantification.
-
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the solubility in units of mg/mL or µg/mL.
The workflow for this protocol is visualized in the diagram below.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is often used in early drug discovery to quickly assess large numbers of compounds.[17][19] It measures the concentration at which a compound precipitates from a concentrated DMSO stock solution when diluted into an aqueous or organic medium.[7][9] This method is faster but can overestimate true solubility.[21]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the DMSO stock solution.
-
Dispensing: Use a liquid handler to add a small, fixed volume of each DMSO concentration to a larger volume of the target organic solvent in a new microplate. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[21]
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[18]
-
Detection: Measure the turbidity (light scattering) in each well using a laser nephelometer.[22] The point at which a sharp increase in light scattering is observed corresponds to the precipitation of the compound.
-
Analysis: The kinetic solubility is defined as the concentration just before precipitation occurs.
Data Presentation and Interpretation
While experimental data is pending, we can anticipate the solubility profile based on the compound's structure: a rigid, largely aromatic core with a polar pyrimidine moiety and a halogen substituent. This suggests moderate solubility in polar aprotic solvents and lower solubility in non-polar hydrocarbons or highly polar protic solvents like water.
The experimentally determined data should be summarized in a clear, comparative format.
Table 1: Hypothetical Solubility Profile of this compound at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |
| Dichloromethane (DCM) | Halogenated | 9.1 | > 20 | > 200 |
| Tetrahydrofuran (THF) | Ether | 7.5 | 15 - 20 | > 200 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 5 - 10 | 150 - 200 |
| Ethyl Acetate (EtOAc) | Ester | 6.0 | 5 - 10 | 100 - 150 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | > 50 | > 200 |
| Methanol (MeOH) | Polar Protic | 32.7 | 1 - 5 | 50 - 100 |
| Toluene | Aromatic | 2.4 | < 1 | < 20 |
| Heptane | Non-polar Aliphatic | 1.9 | < 0.1 | < 10 |
Note: The values in this table are hypothetical and for illustrative purposes. They must be replaced with experimentally determined data.
Interpretation of Hypothetical Data:
-
High Solubility in DMSO/DCM: The high solubility in polar aprotic and halogenated solvents like DMSO and DCM is expected, making them excellent choices for stock solutions and certain chemical reactions.
-
Moderate Solubility in Ethers/Esters: Solvents like THF and Ethyl Acetate would be suitable for purification techniques like column chromatography.
-
Lower Solubility in Alcohols/Hydrocarbons: The limited solubility in a protic solvent like methanol and very poor solubility in non-polar heptane highlight the compound's mixed polarity. The phenyl and dimethylthieno groups contribute to its non-polar character, while the nitrogen atoms in the pyrimidine ring and the chloro-substituent provide polarity.
Conclusion and Recommendations
A comprehensive understanding of the solubility of this compound is not an academic exercise but a practical necessity for its successful application in research and development. This guide provides the authoritative framework for generating this critical data.
Key Recommendations:
-
Prioritize Thermodynamic Solubility: For any lead compound development, the gold-standard shake-flask method should be employed to determine thermodynamic solubility in a panel of pharmaceutically relevant solvents.
-
Use Kinetic Assays for Screening: For rapid screening of derivatives or reaction conditions, the kinetic solubility assay provides a valuable, resource-efficient alternative.
-
Correlate with Theory: Interpret experimental results within the framework of Hansen Solubility Parameters to build a predictive model for future derivatives, accelerating the design-make-test-analyze cycle.
By systematically applying the protocols and principles outlined herein, researchers can de-risk their projects, ensure data integrity, and accelerate the translation of promising molecules like this compound from the bench to potential therapeutic applications.
References
- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Retrieved from [Link]
- Zhang, Y., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics, 631, 122495.
-
Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
-
Incepta. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
- Li, D., & Chen, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
-
Drug Discovery News. (n.d.). Substance solubility. Retrieved from [Link]
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Ganesan, D. (n.d.). solubility experimental methods.pptx. Slideshare. Retrieved from [Link]
- Green, C., McKee, S., & Saunders, K. (2004).
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Ferreira, T. L., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Helaskoski, E., et al. (2017). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry (RSC Publishing).
- Lund University Publications. (n.d.).
- Fayed, B. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735-1750.
- Pharma Excipients. (2025, September 22).
- ResearchGate. (2025, August 7). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- ResearchGate. (2025, December 12).
- ResearchGate. (2025, August 6).
- ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 2 and 3.
- Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, structurally analogous to purine, a fundamental component of DNA and RNA.[1][2] This bioisosteric relationship has rendered thieno[2,3-d]pyrimidine derivatives a fertile ground for the development of novel therapeutic agents with a wide spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] The versatility of this scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacological profile.
A key intermediate in the synthesis of diverse thieno[2,3-d]pyrimidine libraries is 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and the exploration of structure-activity relationships (SAR).[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of this important synthetic precursor.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The displacement of the chlorine atom in this compound by a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic carbons, the SNAr reaction on aromatic rings is a two-step addition-elimination process.
Key Mechanistic Steps:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene ring facilitates this attack.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.
The regioselectivity of nucleophilic attack on substituted pyrimidines can be influenced by the electronic nature of other substituents on the ring.[4] In the case of 4-chloropyrimidines, the C-4 position is generally susceptible to nucleophilic attack.[5][6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various classes of nucleophiles.
Protocol 1: Synthesis of 4-Amino-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine Derivatives via Reaction with Amines
The introduction of amino functionalities at the 4-position is a common strategy in the development of bioactive molecules.[7][8] This protocol outlines a general procedure for the reaction of this compound with primary and secondary amines.
Workflow for Amination Reaction
Caption: General workflow for the amination of this compound.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF) (10-20 mL).
-
To this solution, add the desired primary or secondary amine (1.1 - 1.5 mmol).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 mmol).
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically between 80 °C and 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically within 2-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (50 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water (2 x 20 mL) and a cold non-polar solvent like hexane or diethyl ether (2 x 10 mL) to remove impurities.
-
Dry the product under vacuum to obtain the crude 4-amino-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine derivative.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Aniline | Ethanol | TEA | 80 | 4-6 |
| Morpholine | Isopropanol | DIPEA | 90 | 2-4 |
| N-methylpiperazine | DMF | DIPEA | 100 | 3-5 |
| Benzylamine | Ethanol | TEA | 80 | 4-6 |
Table 1: Representative conditions for the amination of this compound.
Protocol 2: Synthesis of 4-Alkoxy-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine Derivatives via Reaction with Alkoxides
The introduction of alkoxy groups at the 4-position can significantly modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
Reaction Mechanism for Alkoxylation
Caption: SNAr mechanism for the reaction with alkoxides.
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide by adding sodium metal (1.5 mmol) in small pieces to the desired anhydrous alcohol (15-20 mL) at 0 °C. Allow the mixture to stir until all the sodium has dissolved.
-
To the freshly prepared sodium alkoxide solution, add this compound (1.0 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 3-10 hours), cool the reaction to room temperature.
-
Carefully quench the excess sodium alkoxide by the slow addition of water (1 mL).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (30 mL) and a suitable organic solvent such as ethyl acetate or dichloromethane (30 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-alkoxy derivative.
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methanol | Na | Methanol | 65 | 4-8 |
| Ethanol | Na | Ethanol | 78 | 5-10 |
| Isopropanol | NaH | THF/Isopropanol | 70 | 6-12 |
Table 2: Representative conditions for the alkoxylation of this compound.
Protocol 3: Synthesis of 4-(Alkylthio)-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine Derivatives via Reaction with Thiols
Thioether linkages are important in various biologically active compounds. The following protocol describes the synthesis of 4-(alkylthio) derivatives.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (10 mL).
-
Add the desired thiol (1.2 mmol) to the solution.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 mmol). If using NaH, exercise caution as it is highly reactive with moisture.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or silica gel column chromatography.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Thiophenol | K₂CO₃ | DMF | 25-40 | 1-3 |
| Ethanethiol | NaH | THF | 25 | 1-2 |
| Benzyl mercaptan | K₂CO₃ | DMSO | 40-50 | 2-4 |
Table 3: Representative conditions for the thioalkoxylation of this compound.
Conclusion and Future Perspectives
The protocols detailed in this guide provide a robust foundation for the exploration of nucleophilic substitution reactions on this compound. The versatility of the SNAr reaction on this scaffold allows for the generation of large and diverse chemical libraries, which are essential for modern drug discovery campaigns. The resulting 4-substituted thieno[2,3-d]pyrimidine derivatives can be further elaborated to access novel chemical space and to optimize their biological activity. Future work in this area may involve the development of more sustainable reaction conditions, such as the use of greener solvents and catalysts, as well as the application of flow chemistry for the scalable synthesis of these valuable compounds.
References
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). European Journal of Medicinal Chemistry.
- Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. (n.d.).
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2015). Organic & Biomolecular Chemistry.
- 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2. (n.d.). ChemicalBook.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). MDPI.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Deriv
- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.).
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Molecules.
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | 108831-68-1. (n.d.). Benchchem.
- Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simul
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).
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Application Notes and Protocols for Suzuki Coupling Reactions: Synthesis of 2-Phenylthieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold and the Power of Suzuki Coupling
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1] The ability to introduce diverse substituents onto this heterocyclic system is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species, typically a boronic acid, is particularly well-suited for the synthesis of biaryl and heteroaryl structures.[2][4] For the synthesis of 2-phenylthieno[2,3-d]pyrimidines, the Suzuki coupling offers a direct and versatile method for introducing the phenyl group at the 2-position of the thienopyrimidine nucleus, starting from a readily accessible 2-halo precursor.
These application notes provide a comprehensive guide to the Suzuki coupling protocol for the synthesis of 2-phenylthieno[2,3-d]pyrimidines, addressing the mechanistic underpinnings, offering detailed experimental procedures, and discussing common challenges and troubleshooting strategies.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is crucial for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halothieno[2,3-d]pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Optimizing the Reaction: A Comparative Overview of Key Parameters
The success of the Suzuki coupling for 2-phenylthieno[2,3-d]pyrimidines hinges on the careful selection of several key reaction parameters. The following table summarizes common conditions and their impact on the reaction outcome, drawing from protocols for analogous heteroaromatic systems.
| Parameter | Options | Considerations and Impact on Yield |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos) | The choice of ligand is critical for catalyst stability and activity, especially with electron-rich or sterically hindered substrates. For heteroaryl chlorides, bulky and electron-rich phosphine ligands often improve reaction efficiency.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly affect the reaction rate and yield. K₃PO₄ is often a robust choice for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence catalyst solubility and reaction temperature. |
| Temperature | Room temperature to reflux (typically 80-110 °C) | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. Microwave irradiation can significantly reduce reaction times.[5] |
| Leaving Group (on thienopyrimidine) | I > Br > Cl | The reactivity of the halide follows the order I > Br > Cl. While 2-chlorothieno[2,3-d]pyrimidines are often more readily available, they are less reactive and may require more active catalysts and harsher conditions. |
Detailed Experimental Protocols
Representative Protocol for the Synthesis of 2-Phenylthieno[2,3-d]pyrimidine
This protocol is a representative procedure based on established methods for the Suzuki coupling of related heteroaryl chlorides.[5] Optimization may be necessary for specific substituted analogs.
Materials:
-
2-Chlorothieno[2,3-d]pyrimidine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add 2-chlorothieno[2,3-d]pyrimidine (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02-0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Inert Atmosphere: Seal the flask or vial and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: Heat the reaction in a microwave reactor to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-phenylthieno[2,3-d]pyrimidine.
Troubleshooting and Field-Proven Insights
The Suzuki coupling of heteroaromatic compounds, particularly those containing sulfur and multiple nitrogen atoms like thieno[2,3-d]pyrimidines, can present unique challenges.
1. Low or No Conversion:
-
Catalyst Deactivation: The sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[6][7]
-
Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides and iodides.
-
Solution: Use a more active catalyst system, higher temperatures, or microwave irradiation to facilitate the oxidative addition step.
-
-
Base Incompatibility: The chosen base may not be strong enough or sufficiently soluble to effectively activate the boronic acid.
-
Solution: Screen different bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area.
-
2. Formation of Side Products:
-
Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen or if the oxidative addition is slow.
-
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction.
-
-
Protodeboronation: The boronic acid can be cleaved by water or other protic sources, reducing its effective concentration.
-
Solution: Use an excess of the boronic acid (1.2-1.5 equivalents).
-
3. Difficult Purification:
-
Residual Palladium: The final product may be contaminated with palladium residues.
-
Solution: Employ palladium scavengers during work-up or consider using a heterogeneous catalyst like Pd/C, which can be easily filtered off.[10]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the synthesis of 2-phenylthieno[2,3-d]pyrimidines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate a diverse library of these valuable compounds for further investigation in drug discovery and development programs. The provided protocols and troubleshooting guide offer a solid foundation for successfully implementing this important transformation.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 4(22), 3959–3962. [Link]
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ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488–16497. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles. Retrieved from [Link]
Sources
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Synthesis of Novel Kinase Inhibitors from 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine: An Application Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis of potential kinase inhibitors based on the versatile 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine scaffold. The thieno[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting oncogenic signaling pathways.
The strategic placement of a chloro group at the 4-position of the thieno[2,3-d]pyrimidine ring system provides a reactive handle for the introduction of diverse chemical moieties through well-established cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the synthesized compounds against various kinase targets.
The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone in Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold has emerged as a significant platform for the development of kinase inhibitors due to its structural resemblance to the native purine core of ATP.[2] This allows derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking the phosphotransferase activity essential for downstream signaling.[3] Dysregulation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][4]
Thieno[2,3-d]pyrimidine-based compounds have demonstrated inhibitory activity against a range of kinases, including EGFR, VEGFR, and Rho-associated coiled-coil containing protein kinases (ROCK), highlighting the broad therapeutic potential of this scaffold.[4]
Synthetic Strategy Overview
The synthesis of kinase inhibitors from this compound is a multi-step process that begins with the construction of the core heterocyclic system, followed by functionalization through palladium-catalyzed cross-coupling reactions. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for kinase inhibitors.
Part 1: Synthesis of the Core Scaffold
Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
This protocol describes the synthesis of the key thiophene intermediate via the Gewald reaction, a multi-component reaction that efficiently constructs the substituted thiophene ring.[5][6]
Materials:
-
2-Butanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Diethylamine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
To this suspension, add diethylamine (0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5-dimethylthiophene-3-carbonitrile.
Expected Yield: 75-85%
Characterization:
-
Appearance: Yellowish crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.60 (br s, 2H, NH₂), 2.16 (s, 3H, CH₃), 2.07 (s, 3H, CH₃).[5]
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.1, 129.6, 117.2, 115.9, 90.6, 12.7, 12.3.[5]
Protocol 2: Synthesis of 5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol details the acylation of the 2-amino group with benzoyl chloride followed by an acid- or base-mediated cyclization to form the thieno[2,3-d]pyrimidinone core.
Materials:
-
2-Amino-4,5-dimethylthiophene-3-carbonitrile
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Acylation: Dissolve 2-amino-4,5-dimethylthiophene-3-carbonitrile (0.1 mol) in a mixture of DCM (100 mL) and pyridine (0.12 mol). Cool the solution in an ice bath.
-
Add benzoyl chloride (0.11 mol) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 2-benzamido-4,5-dimethylthiophene-3-carbonitrile.
-
Cyclization: To the crude benzamido intermediate, add a 10% aqueous NaOH solution (100 mL) and ethanol (50 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Expected Yield: 60-70% over two steps.
Protocol 3: Synthesis of this compound
The final step in the synthesis of the core scaffold involves the chlorination of the 4-oxo position, typically using phosphorus oxychloride (POCl₃).[7][8]
Materials:
-
5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask, suspend 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one (0.1 mol) in toluene (100 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Carefully add POCl₃ (0.3 mol) portion-wise to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction should become homogeneous.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 80-90%
Part 2: Derivatization for Kinase Inhibitor Synthesis
The 4-chloro group of the synthesized scaffold is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following protocols describe the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 4: Suzuki-Miyaura Cross-Coupling of this compound
This protocol allows for the introduction of various aryl and heteroaryl substituents at the 4-position.[9][10][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine derivative.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4,5,6-Trimethyl-2-phenylthieno[2,3-d]pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine | 92 |
| 3 | 3-Pyridylboronic acid | 5,6-Dimethyl-2-phenyl-4-(pyridin-3-yl)thieno[2,3-d]pyrimidine | 78 |
Protocol 5: Buchwald-Hartwig Amination of this compound
This protocol enables the synthesis of a library of 4-amino-substituted thieno[2,3-d]pyrimidines.[7][12][13]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube and heat the reaction mixture at 110°C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-amino-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine derivative.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine | 88 |
| 2 | Morpholine | 4-(5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine | 95 |
| 3 | Benzylamine | N-benzyl-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine | 82 |
Characterization Data for a Representative Product (N-phenyl-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-amine):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.55 (s, 1H, NH), 8.40-8.38 (m, 2H, Ar-H), 7.80-7.78 (m, 2H, Ar-H), 7.50-7.40 (m, 5H, Ar-H), 7.15 (t, J=7.4 Hz, 1H, Ar-H), 2.70 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 164.8, 157.2, 155.1, 141.2, 138.5, 134.1, 130.5, 129.8, 129.1, 128.6, 123.5, 120.9, 118.2, 115.6, 14.8, 13.5.
Targeted Kinase Signaling Pathways
The synthesized thieno[2,3-d]pyrimidine derivatives are designed to inhibit key signaling pathways implicated in cancer cell proliferation and survival. The diagrams below illustrate the points of inhibition within the EGFR/VEGFR signaling cascades.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR Signaling Pathway Inhibition.
These pathways, including the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are critical for cell growth and are frequently hyperactivated in various cancers.[1][2][3][14] The synthesized inhibitors are expected to block these pathways at the receptor tyrosine kinase level, leading to anti-proliferative and anti-angiogenic effects.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic protocols outlined in this guide are robust and allow for the creation of diverse libraries of compounds through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This enables a thorough investigation of the structure-activity relationships and the optimization of lead compounds for enhanced potency and selectivity against various kinase targets.
References
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). ResearchGate. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]
-
The RAS/RAF/MEK/ERK and the PI3K/AKT signalling pathways: role in cancer pathogenesis and implications for therapeutic approaches. (2011). PubMed. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2016). Sciforum. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2017). PubMed Central. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2002). PubMed. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging. (2012). PubMed Central. [Link]
-
The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation. (2012). PubMed Central. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The RAF-MEK-ERK and PI3K-AKT-mTOR signalings are key RAS effector pathways... (2021). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2020). Comptes Rendus de l'Académie des Sciences. [Link]
-
Schematic diagram of signaling pathways activated by growth factors... (2010). ResearchGate. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological... (2021). MDPI. [Link]
-
Simplified schematic illustration of the EGFR, FGFR and VEGFR pathway.... (2014). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of New Thieno[2,3-d]pyrimidine Derivatives as Potent Anticancer Agents. (2021). MDPI. [Link]
-
POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. (2016). ResearchGate. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2020). MDPI. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. (2023). Nature. [Link]
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Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In... (2020). Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid... (2018). Longdom Publishing. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]
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Application of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine in cancer research
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Within this pursuit, certain chemical structures, often termed "privileged scaffolds," have emerged as foundational frameworks for the development of potent and targeted drugs. The thienopyrimidine core is one such scaffold, demonstrating remarkable versatility and potential in the design of a diverse array of anticancer agents.[1][2] This guide delves into the application of thienopyrimidine derivatives in cancer research, with a particular focus on leveraging key intermediates like 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine to generate libraries of bioactive compounds.
While direct, extensive research on the biological activity of this compound itself is not widely published, its true value lies in its role as a versatile chemical intermediate.[3] The reactive chlorine atom at the C4 position provides a synthetic handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties.[3][4] This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the synthesis, mechanisms of action, and key experimental protocols for evaluating novel thienopyrimidine-based anticancer compounds.
Synthetic Strategy: From Intermediate to Bioactive Derivative
The journey from a chemical intermediate to a potential drug candidate begins with strategic synthesis. The chlorine at the 4-position of the thienopyrimidine ring is susceptible to nucleophilic substitution, allowing for the facile introduction of various amines, thiols, and other moieties. This is a cornerstone of creating a diverse library of compounds for screening.
General Protocol for Nucleophilic Substitution
This protocol outlines a general method for the derivatization of 4-chloro-thienopyrimidine intermediates.
Materials:
-
This compound
-
Desired nucleophile (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Reaction vessel, stirring apparatus, and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the desired nucleophile (1.1-1.5 equivalents) to the solution, followed by the base (2-3 equivalents). The base scavenges the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 80-120 °C) for a period ranging from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be filtered. Otherwise, the solvent is typically removed under reduced pressure. The crude product is then purified using an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired 4-substituted thienopyrimidine derivative.[2]
This synthetic flexibility allows for the creation of a multitude of derivatives, each with potentially unique biological activities.
Mechanisms of Action in Oncology
Thienopyrimidine derivatives have been shown to exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
Kinase Inhibition: A Primary Mode of Action
A significant number of thienopyrimidine-based compounds function as kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a central node in cell signaling that promotes cell growth, proliferation, and survival. Certain thienopyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ, which is implicated in the tumor microenvironment and cancer immunotherapy.[5][6] By inhibiting PI3K, these compounds can block the downstream phosphorylation of AKT, a key effector in this pathway, leading to reduced cell survival and proliferation.[5][6]
-
EGFR and VEGFR: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play critical roles in tumor growth and angiogenesis. Some thienopyrimidine derivatives have been designed to target the ATP-binding sites of these kinases, effectively blocking their activity and downstream signaling.[2]
-
Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases, have emerged as therapeutic targets in various diseases, including cancer.[7] Specific thienopyrimidine derivatives have been identified as selective inhibitors of SIRT2, leading to the hyperacetylation of its substrates (like α-tubulin) and suppressing cancer cell proliferation.[7]
Induction of Apoptosis and Mitotic Catastrophe
Beyond kinase inhibition, some thienopyrimidine derivatives can induce cancer cell death through other mechanisms. Studies have shown that certain compounds can trigger the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[8] Additionally, these compounds can induce mitotic catastrophe, a form of cell death that occurs during mitosis due to DNA damage or spindle abnormalities.[8]
Targeting D-dopachrome Tautomerase (MIF-2)
Recent research has identified the macrophage migration inhibitory factor (MIF) family of proteins as promising cancer targets. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been discovered as inhibitors of D-dopachrome tautomerase (D-DT or MIF-2), suppressing the proliferation of cancer cells by inducing cell cycle arrest via deactivation of the MAPK pathway.[9][10]
Signaling Pathway Example: PI3K/AKT Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by a thienopyrimidine derivative.
Experimental Protocols for Efficacy Evaluation
Once a library of thienopyrimidine derivatives has been synthesized, a systematic evaluation of their anticancer potential is necessary. The following are standard protocols used in preclinical cancer research.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thienopyrimidine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the compounds (including a vehicle control with DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by a compound.
Materials:
-
Cancer cells treated with the thienopyrimidine derivative at its IC50 concentration
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and resuspend in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.
Protocol 3: Western Blot Analysis for Target Engagement
This technique is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway.
Materials:
-
Protein lysates from cells treated with the thienopyrimidine derivative
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein levels.
General Experimental Workflow
Caption: A typical workflow for the evaluation of novel thienopyrimidine anticancer agents.
Data Presentation: Summarizing In Vitro Efficacy
Clear and concise data presentation is crucial for comparing the efficacy of different compounds. A summary table of IC50 values is a standard method for this.
| Compound ID | Derivative Structure (Modification at C4) | Cancer Cell Line | IC50 (µM)[3][12] |
| TP-01 | -NH-(4-methoxyphenyl) | MCF-7 (Breast) | 8.3 |
| TP-02 | -NH-(3,4-dichlorophenyl) | A549 (Lung) | 0.94 |
| TP-03 | -piperazinyl-(4-fluorobenzyl) | MDA-MB-231 (Breast) | 27.6 |
| TP-04 | -morpholinyl | HCT116 (Colon) | 1.5 |
| TP-05 | -NH-(pyridin-3-yl) | OV2008 (Ovarian) | 2.0 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, but are within ranges reported for active thienopyrimidine derivatives in the literature.[8][11][12]
Conclusion and Future Directions
The thienopyrimidine scaffold represents a highly fruitful area of cancer research, offering a versatile platform for the design of novel therapeutics. Intermediates such as this compound are invaluable tools for medicinal chemists, enabling the creation of diverse compound libraries to probe complex biological systems. By targeting a range of critical pathways, from kinase signaling to apoptotic machinery, these compounds hold significant promise for the future of oncology. Future work will likely focus on further optimizing the selectivity and pharmacokinetic properties of these derivatives, as well as exploring their potential in combination therapies and for overcoming drug resistance. The systematic application of the protocols outlined in this guide will be instrumental in identifying and advancing the next generation of thienopyrimidine-based cancer drugs.
References
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- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed.
- Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | 108831-68-1. Benchchem.
- 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine. Benchchem.
- 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis. chemicalbook.
- Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry - ACS Publications.
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- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH.
- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
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The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. PubMed. Available at:
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Application Notes and Protocols for the Synthesis of VEGFR-2 Inhibitors from 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In healthy individuals, angiogenesis is a tightly controlled process essential for development, wound healing, and reproduction. However, in the context of cancer, tumors hijack this process to ensure their own survival, growth, and metastasis by promoting the formation of a dedicated blood supply.[2][3] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has emerged as a cornerstone of modern anti-cancer therapy.[4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have proven to be effective in disrupting this pathway and are a major focus of ongoing drug discovery efforts.[5]
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for kinase inhibitors.[6] Its structural similarity to the native purine core of ATP allows it to effectively compete for the kinase active site.[6] Specifically, derivatives of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine serve as a versatile platform for the synthesis of potent VEGFR-2 inhibitors. The chlorine atom at the 4-position acts as a leaving group, enabling the introduction of various substituents through nucleophilic aromatic substitution, thereby allowing for the fine-tuning of the molecule's pharmacological properties.[7]
This guide provides a comprehensive overview of the synthesis of VEGFR-2 inhibitors using this compound as a key starting material, including a detailed synthetic protocol and methods for biological evaluation.
The VEGFR-2 Signaling Pathway and Point of Intervention
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote angiogenesis. The thieno[2,3-d]pyrimidine-based inhibitors discussed herein are designed to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing ATP from binding and inhibiting the initial autophosphorylation step. This effectively blocks the entire downstream signaling cascade.
Caption: VEGFR-2 signaling pathway and inhibitor intervention.
Synthetic Strategy: From Thienopyrimidinone to Potent Inhibitors
The synthesis of VEGFR-2 inhibitors from the 4-chloro-thieno[2,3-d]pyrimidine scaffold generally follows a three-step sequence starting from the corresponding 2-aminothiophene. This versatile approach allows for the late-stage diversification of the molecule at the C4 position, which is crucial for optimizing potency and selectivity.
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the key intermediate, this compound, starting from the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a stirred suspension of 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (5.0 eq) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.
-
Cautiously quench the residue by slowly adding it to a stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Protocol 2: Synthesis of a Representative VEGFR-2 Inhibitor via Nucleophilic Aromatic Substitution
This protocol describes the general procedure for the nucleophilic aromatic substitution reaction at the C4 position of the thieno[2,3-d]pyrimidine core with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (e.g., 4-fluoroaniline) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Ethanol or 2-Propanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or 2-propanol.
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the final VEGFR-2 inhibitor.
Data Presentation: Potency of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro VEGFR-2 inhibitory activity of representative thieno[2,3-d]pyrimidine derivatives, showcasing the impact of substitutions at the C4 position on potency.
| Compound ID | R Group (at C4-position) | VEGFR-2 IC₅₀ (nM) | Reference |
| 8b | 4-(4-chlorophenyl)piperazin-1-yl | 5 | [7] |
| 8e | 4-(3-chlorophenyl)piperazin-1-yl | 3.9 | [7] |
| 17f | 4-(4-fluorophenylamino) | 230 | [8] |
| 18 | 4-(4-methoxyphenylamino) | 84 | [9] |
| 22 | 4-(3,4,5-trimethoxyphenylamino) | 580 | [10] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%.
Biological Evaluation Protocols
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This biochemical assay directly measures the inhibitory effect of the synthesized compounds on the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a synthetic substrate by the recombinant human VEGFR-2 kinase domain in the presence of ATP. The amount of phosphorylated substrate is typically measured using methods such as ELISA, fluorescence polarization, or radiometric detection. A decrease in the phosphorylation signal in the presence of the test compound indicates inhibition.
General Procedure:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, MnCl₂, and a source of ATP.
-
Add the recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) to the wells of a microtiter plate.
-
Add the synthesized inhibitor at various concentrations to the wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of substrate phosphorylation using a suitable detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell-Based Proliferation Assay (e.g., using HUVECs)
This assay assesses the ability of the synthesized compounds to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key cellular event in angiogenesis and is stimulated by VEGFR-2 signaling.
Principle: HUVECs are cultured in the presence of VEGF to stimulate proliferation. The test compounds are added at various concentrations, and their effect on cell viability and proliferation is measured after a defined incubation period (e.g., 72 hours) using a colorimetric or fluorometric assay (e.g., MTT, SRB, or CellTiter-Glo®).
General Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitors in the presence of a pro-angiogenic stimulus like VEGF. Include appropriate controls.
-
Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.
-
Add the detection reagent (e.g., MTT) and incubate for a further 2-4 hours.
-
Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable starting point for the development of potent and selective VEGFR-2 inhibitors. The synthetic route is robust and allows for extensive structure-activity relationship (SAR) studies through the modification of the C4 position. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel thieno[2,3-d]pyrimidine-based compounds. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and safety profiles, ultimately leading to the development of next-generation anti-angiogenic therapies for the treatment of cancer.
References
- El-Sayed, N. A., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8049.
- Folkman, J. (1971). Tumor angiogenesis: therapeutic implications. The New England Journal of Medicine, 285(21), 1182-1186.
- Albohy, A., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019.
- Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
- Hanahan, D., & Weinberg, R. A. (2011).
- El-Metwally, S. A., et al. (2023). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry, 15(22), 2065-2086.
- Hassan, G. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 115, 105218.
- Abouzid, K. M., et al. (2019). Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. Bioorganic Chemistry, 85, 434-448.
- Hagras, M., et al. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Journal of Molecular Structure, 1286, 135547.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti- and pro-angiogenic therapies. Journal of Biochemistry, 150(2), 135-141.
- BenchChem. (2025). Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs.
- Rashad, A. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1931-1951.
- Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460.
- Elkaeed, E. B., et al. (2024). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Medicinal Chemistry, 20(9), 876-899.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Introduction: The Strategic Value of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry and drug discovery. Structurally, it acts as a bioisostere of purine, a fundamental component of DNA and RNA, allowing its derivatives to interact with a wide array of biological targets.[1] This scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and CNS protective activities.[1][2][3]
The subject of this guide, 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine , is a key synthetic intermediate.[4] The chlorine atom at the C4 position is a versatile reactive handle, enabling the strategic introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. However, as an aryl chloride, it presents a greater synthetic challenge than its bromide or iodide counterparts due to the strength of the C-Cl bond. Overcoming this hurdle requires carefully optimized reaction conditions, particularly the selection of a suitable palladium catalyst, ligand, and base.[5][6]
This document provides an in-depth guide to performing several classes of palladium-catalyzed cross-coupling reactions on this substrate, explaining the mechanistic rationale behind the protocols and offering detailed, actionable methodologies for researchers in organic synthesis and drug development.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing these transformations.[7] The reactions generally proceed through a Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[8][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the thienopyrimidine substrate. This is often the rate-limiting step for aryl chlorides and is highly dependent on the electron density of the palladium center, which is modulated by the supporting ligands.[5]
-
Transmetalation : The organic group from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide.[8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[9]
Caption: General Palladium Catalytic Cycle.
Protocols for Cross-Coupling Reactions
The following sections provide detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation (C-C or C-N) and the nature of the coupling partner.
A. Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[10][11] Its tolerance for a wide range of functional groups makes it a staple in complex molecule synthesis.
Causality Behind Component Selection:
-
Catalyst/Ligand System : Aryl chlorides require highly active catalysts. Electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are essential.[12] They increase the electron density on the palladium center, facilitating the difficult oxidative addition step, while their bulk promotes the final reductive elimination.[5]
-
Base : The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[13] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous/organic solvent mixture.[10][13]
-
Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical, as water helps to dissolve the inorganic base and facilitate the formation of the active boronate.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Coupling Partner : Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).
-
Catalyst and Base Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition : Add the solvent system, for example, a 10:1 mixture of 1,4-dioxane and deionized water (11 mL total).
-
Reaction Execution : Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation: Suzuki-Miyaura Condition Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O | 110 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 100 | 50-70 |
Yields are illustrative and highly dependent on the specific boronic acid used.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
B. Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides to form internal alkynes.[14] The classic protocol utilizes both palladium and a copper(I) co-catalyst, although copper-free versions have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[15][16]
Causality Behind Component Selection:
-
Catalyst System : Efficient coupling with aryl chlorides is challenging and often requires higher temperatures or microwave irradiation.[17][18] The palladium catalyst facilitates the C-C bond formation, while the Cu(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
-
Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to neutralize the HX byproduct and, in many cases, also acts as the solvent.[14]
-
Copper-Free Conditions : To prevent homocoupling, copper-free protocols have been developed. These often rely on more sophisticated palladium/ligand systems and may require a different base, such as a carbonate.[16]
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
-
Reagent Preparation : To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition : Add the terminal alkyne (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Reaction Execution : Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up : Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification : Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution (to remove copper salts), followed by brine. Dry the organic layer, concentrate, and purify by column chromatography.
C. Heck-Mizoroki Reaction: For C(sp²)–C(sp²) Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[19] It is a powerful tool for C-C bond formation without the need for pre-formed organometallic reagents.
Causality Behind Component Selection:
-
Catalyst : Phosphine-free catalyst systems, such as Pd(OAc)₂, are often effective. However, for challenging aryl chlorides, phosphine ligands may be required to improve stability and activity.[20]
-
Base : A base is required to neutralize the HX generated in the catalytic cycle. Both organic bases (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃) can be effective.[20][21] The choice of base can sometimes influence the reaction pathway.[21]
-
Solvent : High-boiling polar aprotic solvents like DMF, NMP, or DMAc are commonly used to achieve the necessary reaction temperatures.
Experimental Protocol: Heck Reaction
-
Reagent Preparation : In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). A phase-transfer catalyst like TBAB (1.0 mmol, 1.0 equiv) can be beneficial.
-
Alkene and Solvent Addition : Add the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv) and a polar aprotic solvent (e.g., NMP, 5 mL).
-
Reaction Execution : Seal the tube tightly and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Work-up : After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification : Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
D. Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
This reaction is one of the most powerful methods for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[22][23] It has largely replaced harsher classical methods.
Causality Behind Component Selection:
-
Catalyst/Ligand System : This reaction is highly dependent on the ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, RuPhos) are critical for promoting both the oxidative addition and the C-N reductive elimination step, which can be challenging.[22][24]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[25]
-
Solvent : Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation : In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (NaOtBu, 1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Substrate Addition : Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (10 mL).
-
Amine Addition : Add the primary or secondary amine (1.2 mmol, 1.2 equiv).
-
Reaction Execution : Seal the tube and heat to 100-110 °C until the starting material is consumed.
-
Work-up : Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification : Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
General Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed). 2. Oxidative addition is too slow (C-Cl bond). 3. Insufficiently strong base (Suzuki, Buchwald). | 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst. 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos). Increase temperature.[5][12] 3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki; NaOtBu for Buchwald).[13] |
| Dehalogenation Side Product | 1. Presence of water/protic sources. 2. β-hydride elimination from Pd-H species. | 1. Ensure strictly anhydrous conditions (especially for Buchwald-Hartwig). 2. Use a bulkier ligand to sterically disfavor this pathway. |
| Homo-coupling of Partner | 1. (Suzuki): Protodeborylation followed by coupling. 2. (Sonogashira): Copper-catalyzed Glaser coupling. | 1. Use anhydrous conditions and a non-aqueous base (e.g., K₃PO₄).[12] 2. Switch to a copper-free Sonogashira protocol.[16] |
References
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.
- A Review on Palladium Catalysed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal.
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Cross-coupling reaction. Wikipedia.
- Representative active compounds containing thieno[2,3-d]pyrimidinone core.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed.
- 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis. ChemicalBook.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Scheme 16. Synthesis of thieno[2,3-d]-pyrimidinones-carbohydrate 98 & 100.
- Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society.
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | 108831-68-1. Benchchem.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Scheme 3: Buchwald-Hartwig coupling.
- Heck Reaction. Organic Chemistry Portal.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.
- Buchwald–Hartwig amin
- Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
- Buchwald-Hartwig Amin
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Application Notes & Protocols: Strategic Derivatization of the 4-Position of the Thieno[2,3-d]pyrimidine Core
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, prized for its structural resemblance to endogenous purines and quinazolines, which allows it to modulate a vast array of biological targets.[1][2] This privileged scaffold is implicated in anticancer, anti-inflammatory, antimicrobial, and CNS protective activities.[2] Strategic modification of its substitution pattern is a key tactic in drug discovery to refine potency, selectivity, and pharmacokinetic properties. The 4-position of the pyrimidine ring, in particular, represents a critical vector for derivatization, directly influencing interactions with target proteins and modulating the molecule's overall physicochemical profile.[3][4]
This comprehensive guide provides a detailed exploration of the synthetic strategies for derivatizing the 4-position of the thieno[2,3-d]pyrimidine core. We move beyond simple procedural lists to explain the underlying chemical principles and rationale, offering field-proven protocols and troubleshooting insights for researchers, medicinal chemists, and drug development professionals.
The Central Strategy: The 4-Chloro Intermediate as a Gateway for Derivatization
The most robust and widely adopted strategy for functionalizing the 4-position hinges on a two-stage approach: the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one precursor, followed by its conversion to the highly reactive 4-chlorothieno[2,3-d]pyrimidine intermediate. This chloro-derivative is an excellent electrophile, primed for nucleophilic aromatic substitution (SNAr) with a diverse range of nucleophiles.[4] This method provides a divergent and efficient route to extensive libraries of 4-substituted analogs.
Caption: Overall synthetic strategy for 4-position derivatization.
Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Precursor
The journey begins with the construction of the fused bicyclic core. This is most efficiently accomplished through a sequence involving the renowned Gewald reaction to build the thiophene ring, followed by annulation of the pyrimidine ring.[5][6]
Protocol 1: Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction that assembles a polysubstituted 2-aminothiophene from simple precursors.[7]
Principle: This reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (e.g., ethyl cyanoacetate) in the presence of elemental sulfur and a base. The base, typically a secondary or tertiary amine like diethylamine or morpholine, catalyzes both the initial Knoevenagel condensation and the subsequent ring closure.[7][8]
Step-by-Step Protocol: (Representative example using cyclohexanone and ethyl cyanoacetate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (80 mL).
-
Addition of Reagents: Add cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and finely powdered elemental sulfur (0.11 mol, 3.5 g).
-
Catalyst Addition: While stirring, add diethylamine (10 mL) dropwise over 15 minutes. The addition is exothermic; maintain the temperature between 45-50°C using a water bath if necessary.
-
Reaction: Stir the reaction mixture at 50°C for 3 hours. The mixture will typically become a thick slurry.
-
Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath or refrigerator (+4°C) overnight to promote complete precipitation.
-
Purification: Add 150 mL of cold distilled water to the mixture and stir vigorously for 30 minutes. Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the resulting solid, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, under vacuum. The product is often of sufficient purity for the next step.
Scientist's Note: The choice of base is critical. Morpholine is often preferred for its efficacy. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[7][9]
Caption: Simplified workflow of the Gewald Reaction.
Protocol 2: Pyrimidine Ring Annulation
With the 2-aminothiophene in hand, the next step is to form the pyrimidine ring. Using formamide is a common, cost-effective method to introduce the necessary carbon and nitrogen atoms.
Principle: The 2-aminothiophene derivative is heated in a high-boiling point, one-carbon synthon like formamide. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the 2-aminothiophene-3-carboxylate from Protocol 1 (0.05 mol).
-
Reagent Addition: Add an excess of formamide (50 mL).
-
Reaction: Heat the mixture to 180-190°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water (200 mL). A solid will precipitate.
-
Isolation & Purification: Stir the suspension for 1 hour, then collect the solid product by vacuum filtration. Wash the solid extensively with water to remove residual formamide. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Activation and Derivatization of the 4-Position
Protocol 3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
This step converts the stable pyrimidinone into a highly reactive electrophile, setting the stage for derivatization.
Principle: The oxygen atom of the pyrimidinone is replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the active chlorinating species.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the thieno[2,3-d]pyrimidin-4(3H)-one (0.02 mol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 20 mL) at room temperature. Add 3-4 drops of DMF as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 4 hours. The solid should dissolve as the reaction progresses.
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (use a trap containing aqueous sodium hydroxide to neutralize the volatile POCl₃).
-
Workup: Very cautiously, pour the cooled, concentrated reaction mixture onto crushed ice. A solid will precipitate.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7-8.
-
Isolation & Purification: Collect the crude 4-chlorothieno[2,3-d]pyrimidine by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from hexane or by column chromatography on silica gel.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 4: SNAr for the Synthesis of 4-Aminothieno[2,3-d]pyrimidines
This is the most common derivatization, as the introduction of an amino group is a key feature in many biologically active molecules, including kinase inhibitors.[10]
Principle: The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the 4-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution. Primary and secondary amines readily displace the chloride to form a new C-N bond.
Step-by-Step Protocol: (Representative example with aniline)
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorothieno[2,3-d]pyrimidine (1 mmol) in a suitable solvent such as 2-propanol, ethanol, or acetonitrile (10 mL).
-
Nucleophile Addition: Add the amine nucleophile (e.g., aniline, 1.1-1.5 mmol).
-
Base (Optional but Recommended): Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 mmol) to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux for 2-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The residue can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The final product is typically purified by column chromatography or recrystallization.
Table 1: Representative Nucleophiles for 4-Position Derivatization
| Nucleophile Class | Example Reagent | Product Type | Typical Conditions | Reference |
| Nitrogen | Primary/Secondary Amines | 4-Aminothieno[2,3-d]pyrimidines | Ethanol or Acetonitrile, Reflux, +/- Base | [4] |
| Hydrazine Hydrate | 4-Hydrazinylthieno[2,3-d]pyrimidines | Ethanol, Reflux | [11] | |
| Sodium Azide | 4-Azidothieno[2,3-d]pyrimidines | DMF, Room Temp | ||
| Oxygen | Sodium Methoxide | 4-Methoxythieno[2,3-d]pyrimidines | Methanol, Reflux | |
| Phenol + K₂CO₃ | 4-Phenoxythieno[2,3-d]pyrimidines | DMF or Acetonitrile, 80-100 °C | ||
| Sulfur | Sodium Thiomethoxide | 4-(Methylthio)thieno[2,3-d]pyrimidines | Methanol, Room Temp | [12] |
| Thiophenol + Et₃N | 4-(Phenylthio)thieno[2,3-d]pyrimidines | THF, Room Temp |
Rationale for Solvent and Base:
Solvent: Protic solvents like ethanol can participate in the reaction but are often sufficient. Aprotic polar solvents like DMF or acetonitrile are excellent for SNAr as they effectively solvate cations without interfering with the nucleophile.
Base: The inclusion of a base is crucial to prevent the protonation of the amine nucleophile by the generated HCl, which would render it non-nucleophilic and halt the reaction.
Conclusion and Future Directions
The synthetic route via a 4-chlorothieno[2,3-d]pyrimidine intermediate is a powerful and versatile platform for generating diverse libraries of compounds for drug discovery and chemical biology. The protocols outlined here provide a solid foundation for accessing 4-amino, 4-alkoxy, and 4-thioether derivatives. While SNAr is the dominant method, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be adapted for C-C or C-N bond formation at this position, further expanding the accessible chemical space. The continued development of novel synthetic methodologies will undoubtedly facilitate the discovery of new thieno[2,3-d]pyrimidine-based therapeutics.
References
-
Title: One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines Source: ResearchGate URL: [Link]
-
Title: Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines Source: PubMed Central (PMC) URL: [Link]
-
Title: Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines Source: Taylor & Francis Online URL: [Link]
-
Title: Newest Developments in the Preparation of Thieno [2,3-d]pyrimidines Source: Taylor & Francis Online URL: [Link]
-
Title: Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine Source: ResearchGate URL: [Link]
-
Title: Synthesis of Substituted Thieno[2,3- d]pyrimidin-4-ones and Their Testing for Evaluation of Cytotoxic Activity Source: ResearchGate URL: [Link]
-
Title: Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis Source: PubMed URL: [Link]
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Title: Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines | Request PDF Source: ResearchGate URL: [Link]
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Title: Gewald reaction Source: Wikipedia URL: [Link]
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Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: PubMed URL: [Link]
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Application Protocol: Facile Synthesis of N-Substituted Thieno[2,3-d]pyrimidines via a Multicomponent Strategy
Abstract
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold due to its structural similarity to purine nucleobases, making it a cornerstone in medicinal chemistry.[1] Derivatives of this scaffold exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This document provides a detailed, field-proven protocol for the synthesis of N-substituted 4-aminothieno[2,3-d]pyrimidines. The described methodology leverages a robust and efficient multicomponent reaction sequence, beginning with the well-established Gewald reaction to construct the key 2-aminothiophene intermediate, followed by a microwave-assisted cyclization and Dimroth rearrangement to install the desired N-substituents.[3][4] This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable and scalable route to a versatile class of compounds.
Guiding Principle & Rationale
The synthesis of the thieno[2,3-d]pyrimidine core is most effectively achieved through the construction of the thiophene ring followed by the annulation of the pyrimidine ring.[4] Our chosen strategy embodies this principle through a three-step sequence:
-
Gewald Reaction: This powerful, one-pot multicomponent reaction efficiently assembles the highly substituted 2-aminothiophene ring from a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur.[5] It is the cornerstone of this protocol, providing rapid access to the key intermediate.
-
Amidination: The 2-amino group of the thiophene is converted into an N,N-dimethylformamidine. This step activates the intermediate for the subsequent cyclization.
-
Cyclocondensation & Dimroth Rearrangement: The final pyrimidine ring is formed by reacting the amidine intermediate with a primary amine in the presence of an acid catalyst. This reaction proceeds via a cyclocondensation followed by a Dimroth rearrangement, which conveniently incorporates the desired N-substituent at the 4-position of the pyrimidine ring.[3][4]
Microwave irradiation is employed in the final step to significantly reduce reaction times and improve yields, aligning with modern principles of green and efficient chemistry.[3][5]
Reaction Scheme & Mechanism
The overall synthetic pathway is depicted below. The process begins with the formation of the 2-aminothiophene intermediate (III) via the Gewald reaction. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the amidine (IV). Finally, microwave-assisted reaction with a chosen primary amine (R-NH₂) in acetic acid leads to the target N-substituted thieno[2,3-d]pyrimidine (V).
The mechanism for the final cyclization step involves an initial attack of the primary amine on the amidine, followed by ring closure and elimination of dimethylamine and water to form the final aromatic product. The Dimroth rearrangement allows for the exchange of substituents between the exocyclic and endocyclic nitrogen atoms of the pyrimidine ring.[3]
Detailed Experimental Protocol
This protocol details the synthesis of a representative compound, N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine, starting from tetrahydropyran-4-one.
3.1 Materials & Reagents
| Reagent | CAS No. | Supplier (Example) | Grade |
| Tetrahydropyran-4-one | 29943-42-8 | Sigma-Aldrich | ReagentPlus®, 99% |
| Malononitrile | 109-77-3 | Sigma-Aldrich | 99% |
| Sulfur (powder) | 7704-34-9 | Sigma-Aldrich | Reagent grade |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | ≥99.5% |
| Ethanol (EtOH) | 64-17-5 | Fisher Scientific | Anhydrous, 200 proof |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | Sigma-Aldrich | Synthesis grade |
| m-Toluidine | 108-44-1 | Sigma-Aldrich | 99% |
| Acetic Acid (AcOH) | 64-19-7 | Sigma-Aldrich | Glacial, ≥99.7% |
3.2 Step-by-Step Procedure
Step 1: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (III) [3][6]
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (1.0 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and anhydrous ethanol (10 mL).
-
Stir the suspension and add triethylamine (1.01 g, 10 mmol, 1.4 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture vigorously for 5 hours. A precipitate will form during this time.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to afford the aminothiophene intermediate as a solid. The expected yield is approximately 75%.
Step 2: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (IV) [3][6]
-
In a microwave reaction vessel, suspend the aminothiophene (III) (1.94 g, 10 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.98 g, 25 mmol, 3.4 mL).
-
Seal the vessel and place it in a microwave reactor. Irradiate at 200 W, maintaining a temperature of 70°C for 20 minutes.
-
After cooling, the resulting amidine intermediate (IV) typically crystallizes from the reaction mixture and can be used in the next step without further purification. The expected yield is approximately 95%.
Step 3: Synthesis of N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine (V) [3][6]
-
To a microwave reaction vessel, add the crude amidine intermediate (IV) (1.06 g, 4.25 mmol), m-toluidine (0.55 g, 5.1 mmol, 0.58 mL), and glacial acetic acid (10 mL).
-
Seal the vessel and irradiate in a microwave reactor at 200 W, maintaining a temperature of 120°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature, then pour it into a beaker containing 50 mL of ice-water.
-
Neutralize the solution by slowly adding concentrated aqueous ammonia until the pH is ~7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 20 mL), and air-dry.
-
Purify the crude solid by recrystallization from ethanol to obtain the final product as a white solid. The expected yield for this specific derivative is approximately 79%.[3]
Characterization Data
The structure and purity of the final product should be confirmed using standard analytical techniques. For the representative compound N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine (V, c):
-
Appearance: White solid[3]
-
¹H NMR (400 MHz, Chloroform-d): δ 8.52 (s, 1H), 7.46 (d, J=7.4 Hz, 1H), 7.42 (s, 1H), 7.28 (t, J=7.7 Hz, 1H), 6.97 (t, J=7.6 Hz, 2H), 4.89 (t, J=2.0 Hz, 2H), 4.12 (t, J=5.5 Hz, 2H), 3.16-3.24 (m, 2H), 2.39 (s, 3H).[3]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 166.2, 155.0, 152.4, 139.0, 137.7, 130.6, 128.3, 124.6, 124.2, 122.6, 119.2, 116.2, 64.7, 63.9, 25.9, 21.2.[3]
-
MS (ESI) m/z: Calculated for C₁₆H₁₆N₃OS [M+H]⁺: 298; Found: 298.[3]
Scope and Optimization
The protocol is highly versatile and can be adapted to synthesize a library of N-substituted derivatives by varying the primary amine in Step 3. The table below summarizes the results for various substituted anilines, demonstrating the broad applicability of this method.[3][7]
| Entry | R-Group (Amine) | Reaction Time (MW, h) | Yield (%) |
| a | Phenyl | 1 | 50 |
| c | 3-Methylphenyl | 1 | 79 |
| d | 4-Methylphenyl | 1 | 62 |
| f | 3-Methoxyphenyl | 1 | 83 |
| h | 2-Fluorophenyl | 1 | 73 |
Troubleshooting & Optimization:
-
Low Yield in Step 1: Ensure vigorous stirring to keep the elemental sulfur suspended. The base (triethylamine) should be added slowly.
-
Incomplete Reaction in Step 3: The reaction is sensitive to the nucleophilicity of the amine. Less reactive amines may require longer reaction times or higher temperatures. Monitor the reaction progress by TLC or LC-MS.
-
Purification Issues: If recrystallization is insufficient, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed for purification.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.
-
DMF-DMA: Flammable liquid. Harmful if swallowed or inhaled.
-
Microwave Reactor: Use only a dedicated, certified microwave reactor for chemical synthesis. Never use a domestic microwave oven. Ensure reaction vessels are properly sealed and do not exceed the recommended fill volume or pressure limits.
References
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Vaskevich, R. I., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. MDPI. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
-
Hassan, A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available at: [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]
-
Hu, D., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). Available at: [Link]
-
Rostom, S. A. F., et al. (2013). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate. Available at: [Link]
-
Hu, D., et al. (2018). A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][2][3]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2011). A facile one-pot synthesis of new thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. ResearchGate. Available at: [Link]
-
Peat, A. J., et al. (2007). A Novel One‐Pot Synthesis of N‐Substituted Thieno[3,2‐d]pyrimidin‐4(3H)‐ones. Sci-Hub. Available at: [Link]
-
Rashad, A. E., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed. Available at: [Link]
-
Wikipedia. Gewald reaction. Wikipedia. Available at: [Link]
-
Thimmaiah, K. N., et al. (2022). Thienopyrimidine. MDPI Encyclopedia. Available at: [Link]
-
Al-Garabli, M. A., et al. (2013). Newest Developments in the Preparation of Thieno[2,3- d ]pyrimidines. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. Available at: [Link]
-
Abdel-Megeid, F. M. E., et al. (2014). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatile Building Block 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine in Medicinal Chemistry
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a privileged structure due to its role as a bioisostere of native purines like adenine.[1][2] This structural similarity allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases. This guide focuses on a specific, highly functionalized derivative: 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine . We will explore its synthesis, reactivity, and application as a pivotal intermediate for the development of novel therapeutics. The strategic placement of a reactive 4-chloro group provides a chemical handle for introducing molecular diversity, making this building block an invaluable asset for researchers in drug discovery and development.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core
Fused heterocyclic systems are the bedrock of many pharmaceuticals. Among them, the thieno[2,3-d]pyrimidine core has emerged as a particularly fruitful scaffold.[2] Its structural resemblance to quinazolines and purine nucleobases allows it to function as an effective hinge-binding motif in numerous protein kinases, which are critical regulators of cell signaling and frequent targets in oncology and inflammation research.[1][3]
The subject of this guide, this compound (Molecular Formula: C₁₄H₁₁ClN₂S), offers several distinct advantages for the medicinal chemist:
-
Reactive Handle: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNA_r_), enabling the straightforward introduction of a wide array of functional groups (amines, alcohols, thiols, etc.).[4][5]
-
Structural Rigidity: The fused bicyclic core provides a defined and rigid orientation for substituents, which is crucial for optimizing interactions with a target's binding site.
-
Tunable Properties: The dimethyl groups at C5 and C6 and the phenyl group at C2 provide a lipophilic foundation that can be further modified to fine-tune physicochemical properties such as solubility and metabolic stability.
Derivatives synthesized from this core have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[2]
Synthesis of the Core Building Block
The construction of this compound is a multi-step process that begins with the formation of a substituted thiophene ring, followed by annulation of the pyrimidine ring, and concluding with a chlorination step.
Step 1: The Gewald Reaction to Form the Thiophene Precursor
The journey begins with the versatile Gewald reaction, a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes.[6][7][8] To generate the necessary precursor, 2-amino-4,5-dimethylthiophene-3-carbonitrile, the reaction involves 3-methyl-2-butanone, malononitrile, and elemental sulfur, typically catalyzed by a base like triethylamine.[9]
Step 2: Pyrimidine Ring Annulation
The resulting 2-aminothiophene-3-carbonitrile is the foundation for building the pyrimidine ring. To introduce the 2-phenyl substituent, the aminothiophene is first acylated with benzoyl chloride, followed by cyclization. A more direct and common pathway involves the cyclization of the corresponding 2-amino-3-benzoyl-4,5-dimethylthiophene intermediate with formamide under reflux to yield the stable 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Step 3: Chlorination at the C4 Position
The final step is the conversion of the pyrimidinone (a lactam) to the reactive 4-chloro derivative. This is a standard transformation accomplished by treating the pyrimidinone with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at elevated temperatures.[4][10][11] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Figure 1: Synthetic pathway to the target building block.
Core Application: Nucleophilic Aromatic Substitution (SNA_r_)
The primary utility of this compound in medicinal chemistry stems from the reactivity of its C4-chloro substituent. The electron-deficient nature of the pyrimidine ring makes the C4 position highly electrophilic, facilitating attack by a wide range of nucleophiles. This reaction is the key step for generating chemical libraries for structure-activity relationship (SAR) studies.[5]
Figure 2: General scheme for derivatization via SNA_r_ at C4.
Key Reactions and Protocols
The following protocols are generalized procedures that can be adapted for specific substrates. Optimization of solvent, base, and temperature may be required.
Protocol 1: Synthesis of the Precursor 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reactants: 2-Amino-3-benzoyl-4,5-dimethylthiophene (1.0 eq).
-
Reagent: Formamide (20 eq).
-
Procedure:
-
Combine the aminothiophene and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180-190 °C and maintain under reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired pyrimidinone.
-
Protocol 2: Synthesis of this compound
-
Reactant: 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent: Phosphorus oxychloride (POCl₃) (10-15 eq).
-
Catalyst (Optional): N,N-Dimethylaniline (0.5 eq) or a few drops of DMF.
-
Procedure:
-
To a round-bottom flask, add the pyrimidinone and POCl₃. If using a catalyst, add it to the mixture.
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A precipitate will form. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or aqueous ammonia.
-
Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.
-
The crude product can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography.
-
Protocol 3: General Procedure for C4-Amination
-
Reactants: this compound (1.0 eq), desired amine (1.1-1.5 eq).
-
Base: Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent: Isopropanol, N,N-Dimethylformamide (DMF), or Dioxane.
-
Procedure:
-
Dissolve the 4-chloro starting material in the chosen solvent in a reaction vessel.
-
Add the amine, followed by the base.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Stir for 2-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final compound.
-
Applications in Drug Discovery
The versatility of the 4-chloro-thieno[2,3-d]pyrimidine building block has led to its use in developing inhibitors for a wide range of therapeutic targets.
| Therapeutic Area | Biological Target(s) | Example Application / Activity | References |
| Oncology | Protein Kinases (e.g., ROCK, VEGFR-2) | Derivatives exhibit potent cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549).[1][4][9] | [1][3][4][9][12] |
| Inflammation | Cyclooxygenase-2 (COX-2) | Specific derivatives have been designed and synthesized as selective COX-2 inhibitors for anti-inflammatory applications. | [13][14] |
| Neurodegenerative Diseases | Rho-associated coiled-coil containing protein kinases (ROCK) | Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as highly potent ROCK I and ROCK II inhibitors.[3] | [3] |
| Infectious Diseases | Various microbial targets | The scaffold has been explored for developing new antimicrobial and antiviral agents. | [2] |
| Malaria | Plasmodium lifecycle stages | 4-substituted thienopyrimidines have been identified with activity against both erythrocytic and hepatic stages of the malaria parasite. | [10] |
Conclusion
This compound is a robust and versatile building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the 4-chloro position provide a reliable platform for generating diverse libraries of compounds. The demonstrated success of the thieno[2,3-d]pyrimidine scaffold in targeting therapeutically relevant enzymes, particularly protein kinases, ensures that this intermediate will remain a valuable tool for scientists and researchers dedicated to the discovery of next-generation therapeutics.
References
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Gewald reaction - Wikipedia . Wikipedia. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth . National Institutes of Health (NIH). [Link]
-
Gewald Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
A green chemistry approach to gewald reaction . Der Pharma Chemica. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ResearchGate. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances . PubMed. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation . Royal Society of Chemistry. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkivoc. [Link]
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Representative active compounds containing thieno[2,3-d]pyrimidinone core . ResearchGate. [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative . ResearchGate. [Link]
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Route for synthesizing compound XI containing thieno[2,3-d]pyrimidine . ResearchGate. [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives . National Institutes of Health (NIH). [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells . ACS Publications. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells . National Institutes of Health (NIH). [Link]
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Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors . PubMed. [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models . National Institutes of Health (NIH). [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . Journal of the Chemical Society C. [Link]
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dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation . University of Groningen Research Portal. [Link]
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4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype . MDPI. [Link]
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In Vitro Assay Compendium for the Characterization of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
Abstract
The thieno[2,3-d]pyrimidine scaffold has been identified as a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework of in vitro assays for the robust characterization of novel thieno[2,3-d]pyrimidine-based compounds. The protocols herein are designed to elucidate the mechanism of action, determine potency and selectivity, and assess the cellular effects of these promising therapeutic agents. This document emphasizes the causal relationships behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibition
Thieno[2,3-d]pyrimidines are heterocyclic compounds that structurally mimic the purine core of adenosine triphosphate (ATP).[2] This structural similarity allows them to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and thereby blocking their phosphotransferase activity.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and angiogenesis.[4][5][6] Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][7]
The effective evaluation of these compounds necessitates a multi-faceted in vitro testing strategy. This guide outlines a logical progression of assays, from initial biochemical screens to more complex cell-based functional and mechanistic studies.
Biochemical Assays: Direct Assessment of Kinase Inhibition
The initial step in characterizing a potential thieno[2,3-d]pyrimidine-based kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase. Luminescence-based assays are highly amenable to high-throughput screening (HTS) due to their sensitivity, broad dynamic range, and simple "add-mix-read" formats.[8][9]
Rationale for Luminescence-Based Kinase Assays
These assays quantify kinase activity by measuring the amount of ATP consumed or ADP produced during the kinase reaction.[10][11]
-
ATP Depletion (Kinase-Glo®): This format measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity and thus more potent inhibition by the test compound.[8][11][12]
-
ADP Production (ADP-Glo™): This format quantifies the amount of ADP generated. The luminescent signal is directly proportional to kinase activity, providing a positive correlation that can be advantageous in data analysis.[10][13]
The choice between these formats often depends on the specific kinase and reaction conditions, but both provide robust and reliable measures of enzyme inhibition.
Protocol: Luminescence-Based Kinase Inhibition Assay (IC50 Determination)
This protocol is a generalized template adaptable for various kinases, such as EGFR, using a luminescence-based format like Kinase-Glo® or ADP-Glo™.[13][14][15]
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[13]
-
Thieno[2,3-d]pyrimidine test compounds
-
Positive control inhibitor (e.g., Staurosporine)[13]
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®, Promega; ADP-Glo™, Promega)[10][12]
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thieno[2,3-d]pyrimidine compounds in the appropriate solvent (e.g., DMSO) and then dilute into the kinase assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid assay interference.
-
Reaction Setup:
-
To each well of a white, opaque plate, add the test compound at various concentrations.
-
Include controls: "no enzyme" (background), "vehicle control" (100% activity), and a positive control inhibitor.
-
Add the kinase and its specific substrate to all wells except the "no enzyme" control.
-
Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.[16]
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[13]
-
Detection:
-
For Kinase-Glo®: Add an equal volume of Kinase-Glo® Reagent to each well.[11][12] This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
For ADP-Glo™: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.[10][13]
-
-
Signal Measurement: Incubate the plate for 10-30 minutes at room temperature to stabilize the luminescent signal.[13][16] Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the "no enzyme" or positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Biochemical IC50 Values
| Compound ID | Target Kinase | IC50 (nM) |
| Thieno[2,3-d]pyrimidine-A | EGFR (wild-type) | 15.2 |
| Thieno[2,3-d]pyrimidine-A | VEGFR-2 | 250.8 |
| Thieno[2,3-d]pyrimidine-B | EGFR (wild-type) | 120.5 |
| Thieno[2,3-d]pyrimidine-B | VEGFR-2 | 89.3 |
| Reference Inhibitor | EGFR (wild-type) | 8.1 |
Table 1: Hypothetical IC50 data for two thieno[2,3-d]pyrimidine compounds against two different kinases.
Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects
While biochemical assays are crucial for determining direct target inhibition, they do not account for factors such as cell permeability, off-target effects, or engagement with the target in a complex cellular environment.[17] Therefore, a panel of cell-based assays is essential to validate the therapeutic potential of the compounds.
Workflow for Cellular Characterization
The following diagram illustrates a logical workflow for the cellular evaluation of thieno[2,3-d]pyrimidine-based compounds.
Caption: Logical workflow for the cellular characterization of kinase inhibitors.
Cell Viability and Cytotoxicity Assays
The first step in cellular testing is to determine the compound's effect on the viability of cancer cell lines that are dependent on the target kinase.
Causality: A potent and on-target inhibitor of a driver kinase (e.g., EGFR in certain lung cancers) is expected to reduce the viability of cancer cells harboring that dependency.[4] Assays like MTT, MTS, or CellTiter-Glo® are used to quantify this effect.[18][19][20]
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan product.[18][21]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[18][22] It is generally more sensitive and less prone to interference than colorimetric assays.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR)[4]
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine test compounds
-
Opaque-walled 96-well plates suitable for cell culture and luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells. Include vehicle-only controls.[18]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[18]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a luminometer.[18]
-
Data Analysis: Calculate the percentage of cell viability by normalizing the luminescent signal of treated cells to that of the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
Target Engagement Assays
To confirm that the observed cellular effects are due to the compound binding to its intended target, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to specific protein targets within living cells.[23][24]
Causality: This assay provides direct evidence of target occupancy in a physiological context, bridging the gap between biochemical potency and cellular activity.[23][25] It works by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the same active site. A potent compound will displace the probe, leading to a decrease in the BRET signal.[24]
Materials:
-
HEK293 cells (or other suitable host cells)
-
Vector encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET® TE Kinase Assay Tracer and Substrate (Promega)[23]
-
Thieno[2,3-d]pyrimidine test compounds
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into a white-walled assay plate. Incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells, followed immediately by the addition of the NanoBRET® Tracer.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission separately.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the compound concentration to determine the cellular IC50, which reflects the compound's affinity for the target in live cells.
Cell Proliferation and Cell Cycle Analysis
To understand whether the observed reduction in cell viability is due to cell death (cytotoxicity) or an arrest of cell division (cytostatic effect), proliferation and cell cycle assays are employed.
Causality: Kinase inhibitors often induce cell cycle arrest by blocking the signaling pathways that drive progression through checkpoints, particularly the G1/S or G2/M transitions.[7][26]
-
BrdU Incorporation Assay: This assay measures DNA synthesis, a hallmark of cell proliferation.[27][28] Bromodeoxyuridine (BrdU), a thymidine analog, is incorporated into newly synthesized DNA and detected with a specific antibody.[27][29] A decrease in BrdU incorporation indicates an anti-proliferative effect.
-
Cell Cycle Analysis by Flow Cytometry: This technique uses a DNA-intercalating dye, such as Propidium Iodide (PI), to quantify the DNA content of individual cells. The resulting histogram can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any compound-induced arrest at specific checkpoints.[30][31]
Materials:
-
Cancer cell line of interest
-
Thieno[2,3-d]pyrimidine test compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test compound at relevant concentrations (e.g., 1x and 5x the GI50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[30] Fix the cells overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control.
Analysis of Downstream Signaling Pathways
To confirm that target engagement leads to the inhibition of its downstream signaling cascade, Western blotting is an indispensable tool.
Causality: For an EGFR inhibitor, for example, effective target inhibition should lead to a decrease in the phosphorylation of downstream effector proteins like ERK (MAPK) and AKT.[5][6] Western blotting allows for the semi-quantitative detection of these specific phospho-proteins.[6][32][33]
Caption: EGFR signaling and points of analysis for inhibitor validation.
Materials:
-
Cancer cell line of interest
-
Thieno[2,3-d]pyrimidine test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total ERK1/2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-2 hours) to observe acute signaling changes. Lyse the cells on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-protein (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer.[6]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total ERK).[6]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation upon compound treatment.
Conclusion
The systematic application of the in vitro assays detailed in this guide provides a robust and comprehensive framework for the characterization of novel thieno[2,3-d]pyrimidine-based compounds. By progressing from direct biochemical inhibition to cellular target engagement and downstream functional consequences, researchers can confidently identify and advance promising drug candidates. Each assay is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of high-quality, reproducible data essential for modern drug discovery.
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Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. (2022). Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in various therapeutic agents, including kinase inhibitors for anticancer therapies.[1][2][3][4] Achieving a high yield and purity for this chlorinated intermediate is paramount for the successful downstream synthesis of target molecules.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Synthesis Overview: The Chlorination Pathway
The most common and direct route to this compound involves the chlorination of its corresponding hydroxyl precursor, 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This is typically achieved using a potent chlorinating agent like phosphoryl chloride (POCl₃).[5] The overall workflow is visualized below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format.
Issue 1: Consistently Low or No Yield
Question: My reaction yield is significantly lower than the reported 78% or I'm recovering only starting material. What are the likely causes and how can I fix this?
Answer: Low yield is the most common challenge and typically points to issues with the chlorination step's efficiency or product stability. Let's break down the potential causes.
1. Is the Chlorinating Agent Active and Sufficient?
-
Causality: Phosphoryl chloride (POCl₃) is hygroscopic and can be hydrolyzed by atmospheric moisture to phosphoric acid, rendering it ineffective. An insufficient molar excess may also lead to an incomplete reaction.
-
Solution:
-
Always use a fresh, unopened bottle of POCl₃ or a properly stored (under inert gas, tightly sealed) reagent.
-
Ensure a sufficient molar excess is used. A common protocol suggests a 3:1 molar ratio of POCl₃ to the pyrimidinone precursor to drive the reaction to completion.[5]
-
Consider adding a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent, a more powerful chlorinating agent, which can accelerate the reaction.[6]
-
2. Are the Reaction Conditions Optimal?
-
Causality: The conversion of the lactam (pyrimidinone) to the chloro-derivative requires significant thermal energy to overcome the activation barrier. Inadequate temperature or time will result in an incomplete reaction.
-
Solution:
-
Temperature: The reaction is typically run at reflux, around 110°C, to ensure it proceeds efficiently.[5] Verify your heating mantle and thermometer are calibrated correctly.
-
Time: A standard reaction time is 4 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting pyrimidinone is significantly more polar than the chlorinated product. If starting material is still present after 4 hours, consider extending the reflux time.
-
3. Is the Work-up Procedure Degrading the Product?
-
Causality: The work-up involves quenching excess POCl₃, which is a highly exothermic process. Uncontrolled quenching can lead to rapid temperature spikes, potentially causing product degradation. The product may also be sensitive to prolonged exposure to highly acidic or basic conditions during extraction.
-
Solution:
-
Quenching: Always perform the quench by adding the reaction mixture slowly to a stirred vessel of crushed ice or ice-cold water. Never add water directly to the hot reaction mixture.
-
Extraction: After quenching, neutralize the aqueous layer carefully before extraction. Use a suitable organic solvent like Dichloromethane (DCM) or Chloroform for extraction. Perform the extraction promptly to minimize contact time with the aqueous phase.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Chromatographic Purification of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Welcome to the dedicated support resource for the chromatographic purification of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine (Compound 1 ). As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome common challenges in the isolation of this critical thieno[2,3-d]pyrimidine intermediate. This scaffold is pivotal in medicinal chemistry, and achieving high purity is paramount for subsequent synthetic steps and biological assays.[1][2][3]
This center is structured into two key sections:
-
Troubleshooting Guide (Q&A): Directly addresses specific experimental problems you may encounter.
-
Frequently Asked Questions (FAQs): Covers essential preparatory questions and best practices for a successful purification.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and resolve issues during or after your chromatographic separation.
Q1: My compound won't elute from the column, even after I've flushed with a high concentration of the polar solvent. What's happening?
A1: This is a common and frustrating issue. Several possibilities could be at play, ranging from chemical reactions to incorrect solvent selection.
-
Potential Cause 1: Decomposition on Silica Gel. Thieno[2,3-d]pyrimidines, like many nitrogen-containing heterocyclic compounds, can be sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can coordinate strongly with the lone pairs on the nitrogen atoms, leading to irreversible adsorption or even decomposition.[4]
-
Troubleshooting Step: Before committing your entire batch, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see a new baseline spot or significant streaking that wasn't present in the initial spot, your compound is likely unstable on silica.[4]
-
Solution: Consider deactivating the silica gel by pre-treating it with a small percentage of a tertiary amine (e.g., 0.5-1% triethylamine) in your mobile phase. Alternatively, switch to a less acidic stationary phase like neutral alumina or Florisil.[4]
-
-
Potential Cause 2: Incorrect Solvent System. You may have drastically overestimated the polarity required. It's also possible that the solvent system you are using is not what you think it is (e.g., mislabeled bottles).[4][5]
-
Troubleshooting Step: Double-check the solvents you used. If the problem persists, try flushing the column with a much stronger, different solvent system, such as 5-10% methanol in dichloromethane, to wash out everything. Concentrate these fractions to see if you can recover any material.[5]
-
Solution: Always develop a robust solvent system using Thin Layer Chromatography (TLC) before running the column. Your target compound should have an Rf value between 0.2 and 0.4 for optimal separation.[4]
-
-
Potential Cause 3: Low Concentration. The eluted fractions may contain your product, but at a concentration too low to be detected by TLC.[4][5]
-
Solution: Try concentrating the fractions where you expected to find your compound and re-analyzing them by TLC.[4]
-
Q2: I'm seeing significant peak tailing in my fractions. How can I get sharper, more defined bands?
A2: Peak tailing is typically a sign of undesirable secondary interactions between your compound and the stationary phase or issues with the mobile phase.
-
Potential Cause 1: Acid-Base Interactions. As mentioned in Q1, the nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the silica surface, causing some molecules to "stick" and elute more slowly, resulting in a tailed peak.
-
Solution: Adding a small amount of a competitive base like triethylamine or pyridine (0.1-1%) to your mobile phase can mask the acidic sites on the silica, leading to more symmetrical peaks.
-
-
Potential Cause 2: Sample Overload. Loading too much crude material onto the column can saturate the stationary phase at the point of application, exceeding its capacity and causing band broadening and tailing.[6]
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel for a challenging separation. If your separation is straightforward, you might go as high as 10%.
-
-
Potential Cause 3: Poor Solubility in Mobile Phase. If your compound has low solubility in the eluent, it can lead to slow dissolution/re-adsorption kinetics on the column, causing tailing.
-
Solution: Ensure your chosen mobile phase can adequately dissolve the compound. If solubility is a major issue, consider a different solvent system or use a "dry loading" technique.[7]
-
Q3: My compound is eluting with impurities that were very close on the TLC plate. How can I improve the separation?
A3: Achieving separation between closely running spots is the primary goal of chromatography. If you're failing to do so, the issue lies with your separation parameters.
-
Potential Cause 1: Suboptimal Mobile Phase. The polarity of your eluent may not be providing the best selectivity.
-
Solution: Switch to a different solvent system with similar polarity but different chemical properties. For example, if you are using ethyl acetate/hexanes, try a system of dichloromethane/hexanes or acetone/hexanes.[4] Different solvents interact with your compounds and the stationary phase in unique ways, which can often enhance separation.
-
-
Potential Cause 2: Poor Column Packing. Channels or cracks in the silica bed will ruin separation by allowing the sample to travel unevenly down the column.
-
Solution: Ensure your column is packed uniformly as a slurry and is never allowed to run dry.[5] A well-packed column should have a perfectly level top surface of the silica bed.
-
-
Potential Cause 3: Band Broadening. A wide initial sample band will lead to wide, overlapping bands during elution.
Chromatography Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving common purification problems.
Caption: A systematic workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying this compound on silica gel?
A1: Based on literature precedents for similar thieno[2,3-d]pyrimidine structures, a normal-phase chromatography setup is the standard approach.[8] The table below provides a validated starting point for your methods development.
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for its resolving power and cost-effectiveness. Be mindful of potential acidity issues (see Troubleshooting Q1). |
| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) | This system was successfully used for the closely related 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine.[8] Adjust polarity based on preliminary TLC results to achieve an Rf of 0.2-0.4. |
| Sample Loading | Dry Loading | The target compound is a solid with a relatively high molecular weight (274.77 g/mol ).[9] Dry loading prevents issues with poor solubility in non-polar solvents and ensures a narrow starting band, maximizing resolution.[7] |
| Detection | UV light (254 nm) | The fused aromatic ring system of the thieno[2,3-d]pyrimidine core is a strong UV chromophore, making it easily visible on TLC plates under UV light. |
| Purity Goal | >99% | For use as a pharmaceutical intermediate, high purity is essential to avoid complications in subsequent reactions and biological testing.[10] |
Q2: How do I perform the "dry loading" technique you recommend?
A2: Dry loading is a superior method for loading samples that are not readily soluble in the initial, non-polar mobile phase. It prevents band broadening and improves separation.[7]
Protocol for Dry Loading
-
Dissolve the Sample: Dissolve your crude this compound in a suitable volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[7]
-
Add Silica Gel: Add a small amount of silica gel (approximately 5-10 times the mass of your crude sample) to the flask.[7]
-
Evaporate Solvent: Gently swirl the flask and remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of silica gel coated with your sample.
-
Load the Column: Carefully add this powder to the top of your packed column.
-
Finalize: Gently tap the column to settle the powder and carefully add a thin layer of sand on top to protect the surface before slowly adding your mobile phase.[7]
Q3: Are there any alternatives to silica gel chromatography if my compound proves to be too unstable?
A3: Yes. If your compound shows significant degradation on silica gel even after deactivation, several alternatives are available:
-
Neutral Alumina: Alumina is a good alternative stationary phase. It is available in acidic, neutral, and basic forms. For your compound, neutral or basic alumina would be the most appropriate choice to avoid acid-catalyzed decomposition.
-
Reverse-Phase Chromatography (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase flash chromatography using a C18-functionalized silica gel with solvents like water/acetonitrile or water/methanol can be an excellent high-resolution option. This is often used in HPLC for final purification.[11]
-
Recrystallization: Do not underestimate the power of classical purification techniques. If your crude material is relatively clean, a carefully chosen recrystallization can sometimes yield highly pure material more efficiently than chromatography. For a related compound, recrystallization from an ethanol/water mixture was effective.[8]
References
-
Phenomenex Inc. (n.d.). GC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Wiley-VCH. Available at: [Link]
-
Reddit r/chemistry community. (2022). troubleshooting column chromatography. Reddit. Available at: [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1947-1960.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 17(7), 8084-8097.
- Wang, C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Journal of Medicinal Chemistry, 65(3), 2343-2361.
-
Wang, C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]
- Guo, Y., et al. (2020).
- Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(10), 2964-2979.
- El-Sayed, M. A. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound [m.chemicalbook.com]
- 10. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 11. bvchroma.com [bvchroma.com]
Technical Support Center: Synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges and side reactions inherent in this multi-step synthesis.
The synthesis of this valuable heterocyclic intermediate typically proceeds through a three-stage process: the Gewald synthesis of a substituted 2-aminothiophene, subsequent cyclization to the thienopyrimidinone core, and a final chlorination step. Each stage presents unique challenges that can impact yield and purity. This guide is structured to address these issues in a logical, step-by-step manner.
Overall Synthetic Workflow
The following diagram outlines the general synthetic pathway for this compound.
Caption: General synthetic route for this compound.
Troubleshooting Guide
Part 1: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile
The Gewald reaction is a robust multicomponent reaction for synthesizing 2-aminothiophenes.[1][2][3] However, its efficiency can be sensitive to reaction conditions and reactant purity.
Question 1: I am observing a very low yield of the desired 2-amino-4,5-dimethylthiophene-3-carbonitrile. What are the likely causes and how can I improve it?
Answer:
Low yields in the Gewald reaction often stem from several factors related to the reaction equilibrium and kinetics. The mechanism involves a Knoevenagel condensation followed by addition of sulfur and subsequent cyclization.[4]
-
Causality:
-
Inefficient Base Catalysis: The choice and amount of the basic catalyst are critical. The base promotes both the initial Knoevenagel condensation between butan-2-one and malononitrile and the subsequent steps. An inappropriate base can lead to side reactions or slow conversion.
-
Suboptimal Temperature: The reaction requires sufficient thermal energy to drive the reaction to completion. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of reactants or products.
-
Purity of Sulfur: Elemental sulfur can exist in various allotropic forms. The reactivity of these forms can differ. Using finely powdered, high-purity sulfur is recommended.
-
Reaction Time: The reaction may not have reached completion. Monitoring by Thin Layer Chromatography (TLC) is essential.
-
-
Troubleshooting Protocol:
-
Optimize the Base: While morpholine is commonly used, other bases like triethylamine or diethylamine can be effective.[2] A catalytic amount (typically 0.1-0.2 equivalents) is usually sufficient.
Base Typical Amount (equivalents) Notes Morpholine 0.1 - 0.2 Standard, generally gives good yields. Triethylamine 0.2 - 0.5 More volatile, may require a well-sealed system. Diethylamine 0.2 - 0.5 Effective, but has a strong odor. -
Ensure Proper Temperature Control: The reaction is typically refluxed in ethanol (around 78 °C). Ensure a consistent reflux is maintained.
-
Monitor the Reaction: Use TLC (e.g., with a mobile phase of 30% ethyl acetate in hexane) to track the disappearance of the starting materials. The reaction is often complete within 2-4 hours.
-
Purification: The product often crystallizes upon cooling the reaction mixture. If not, pouring the mixture into ice-water can induce precipitation. The crude product can be recrystallized from ethanol.[5][6]
-
Question 2: My crude 2-aminothiophene product is contaminated with significant impurities. What are these byproducts and how can I minimize their formation?
Answer:
The main impurities in a Gewald reaction often arise from side reactions of the intermediates.
-
Causality:
-
Thioamide Formation: The cyano group of malononitrile or the product can react with hydrogen sulfide (formed in situ) to generate a thioamide byproduct.
-
Unreacted Intermediates: Incomplete reaction can leave behind the Knoevenagel condensation product (2-butylidenemalononitrile).
-
Polymeric Sulfur Species: If the reaction is not properly controlled, complex polysulfides can form.
-
-
Mitigation Strategies:
-
Stoichiometry Control: Ensure precise stoichiometry of the reactants. A slight excess of sulfur is sometimes used, but a large excess should be avoided.
-
Controlled Addition: For larger scale reactions, consider a slow, portion-wise addition of sulfur to the reaction mixture to maintain a more controlled reaction temperature and minimize side reactions.
-
Effective Purification: Column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) can be used to separate the desired product from less polar impurities. Recrystallization is effective for removing more polar byproducts.
-
Part 2: Cyclization to 5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
The construction of the pyrimidine ring is a critical step where various side reactions can occur, impacting the final product's purity.
Question 3: I am observing incomplete cyclization, with a significant amount of the starting 2-aminothiophene remaining. How can I drive the reaction to completion?
Answer:
Incomplete cyclization is a common issue, often related to the reactivity of the cyclizing agent and the reaction conditions.
-
Causality:
-
Insufficiently Reactive Cyclizing Agent: The choice of reagent to form the pyrimidine ring is crucial. While various methods exist, some may require harsh conditions.[7][8]
-
Inadequate Temperature or Reaction Time: The cyclization may be slow and require prolonged heating at an elevated temperature to proceed to completion.
-
Presence of Water: Moisture can hydrolyze some cyclizing agents, reducing their effectiveness.
-
-
Troubleshooting Protocol:
-
Choice of Reagent: The reaction of the 2-aminothiophene with benzoyl isothiocyanate is a common and effective method.[7] Alternatively, heating with formamide can also be used, though it may require higher temperatures.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the cyclizing agent.
-
Temperature and Time: Refluxing in a high-boiling solvent like dioxane or DMF may be necessary. Monitor the reaction by TLC until the starting aminothiophene is consumed.
-
Acid or Base Catalysis: Depending on the specific cyclization method, the addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base can sometimes accelerate the reaction.
-
Part 3: Chlorination with Phosphorus Oxychloride (POCl₃)
The final chlorination step is often the most challenging due to the harsh nature of the reagent and the potential for multiple side reactions.
Question 4: The chlorination of my thienopyrimidinone is incomplete, and I recover a significant amount of starting material. Why is this happening?
Answer:
Incomplete chlorination with POCl₃ is a frequent problem, often related to the reagent's reactivity and the reaction setup.
-
Causality:
-
Insufficient POCl₃: An inadequate amount of POCl₃ will lead to incomplete conversion. A significant excess is often required.
-
Presence of Moisture: POCl₃ reacts violently with water to form phosphoric acid and HCl, which deactivates the reagent.[9]
-
Low Reaction Temperature: The chlorination of the lactam functionality often requires high temperatures (refluxing in POCl₃, ~106 °C) to proceed at a reasonable rate.
-
Use of a Co-reagent: Sometimes, POCl₃ alone is not a strong enough chlorinating agent. The addition of PCl₅ can enhance its effectiveness.[10]
-
-
Troubleshooting Protocol:
-
Use a Large Excess of POCl₃: Use POCl₃ as both the reagent and the solvent. A 10-20 fold excess by volume is common.
-
Strict Anhydrous Conditions: Ensure the starting material is completely dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Reaction Temperature and Time: Reflux the reaction mixture for several hours. Monitor by TLC (be sure to quench the TLC sample carefully with a basic solution like aqueous sodium bicarbonate before spotting).
-
Consider Additives: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction. A mixture of POCl₃ and PCl₅ can also be more effective.[10]
-
Question 5: My 4-chloro product seems to revert to the 4-hydroxy starting material during the workup. How can I prevent this?
Answer:
The 4-chloro group on the thieno[2,3-d]pyrimidine ring is susceptible to hydrolysis, especially under neutral or acidic aqueous conditions.
-
Causality:
-
Hydrolysis during Quenching: The most common cause is the hydrolysis of the product when the reaction mixture is quenched with water or ice. The presence of HCl generated during the reaction can create an acidic environment that facilitates this hydrolysis.
-
Reversibility: The chlorination reaction can be reversible, and the presence of water during workup can shift the equilibrium back to the starting material.[11]
-
-
Workup Protocol to Prevent Hydrolysis:
-
Remove Excess POCl₃: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure. This minimizes the exotherm upon quenching.
-
Quench into a Basic Medium: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and a base, such as aqueous ammonia or a saturated sodium bicarbonate solution. The goal is to keep the pH of the mixture basic throughout the quenching process.
-
Maintain Low Temperature: Perform the entire workup at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Rapid Extraction: Once the quenching is complete, immediately extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Dry and Evaporate: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent promptly.
-
Caption: Recommended workup protocol for POCl₃ chlorination to prevent hydrolysis.
Question 6: The chlorination reaction produces a lot of dark, tarry material, making purification difficult. What causes this and how can it be avoided?
Answer:
The formation of tarry byproducts is indicative of decomposition under the harsh, acidic, and high-temperature conditions of the reaction.
-
Causality:
-
Decomposition of Starting Material or Product: The thieno[2,3-d]pyrimidine core, while aromatic, can be susceptible to degradation under strongly acidic and hot conditions.
-
Side Reactions with POCl₃: Phosphorus oxychloride can act as a dehydrating agent and can promote polymerization or other unwanted side reactions.[12]
-
Vilsmeier-Haack Type Reactions: If any DMF was used as a solvent in a previous step and not completely removed, it can react with POCl₃ to form a Vilsmeier reagent, which could lead to unwanted formylation or other side reactions on the heterocyclic ring.[13][14][15]
-
-
Mitigation Strategies:
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reflux times.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. This may require the use of an additive like N,N-dimethylaniline to achieve a reasonable reaction rate.
-
Ensure Purity of Starting Material: Ensure the 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one is pure and completely free of solvents from previous steps.
-
Purification: If tar formation is unavoidable, purification can be challenging. Column chromatography on silica gel is often the best approach. A "plug" of silica may be used first to filter out the most polar, insoluble tars before loading onto a column for finer separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is the most convenient and widely used technique for routine reaction monitoring. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can provide information on the conversion, purity, and identity of the products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the intermediates and the final product.
Q2: How can I effectively purify the final this compound?
A2: The crude product obtained after workup is often a solid. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) is a good first step. If this does not provide sufficient purity, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is recommended.
Q3: Are there alternative chlorinating agents to POCl₃?
A3: Yes, other chlorinating agents can be used, although POCl₃ is the most common for this type of transformation. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be effective. A mixture of triphenylphosphine and carbon tetrachloride is another, milder option, but may be less suitable for this specific substrate.
Q4: What are the critical safety precautions to take when working with the reagents involved in this synthesis?
A4:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also a lachrymator. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a suitable quenching agent (e.g., a basic solution) ready in case of a spill.
-
Malononitrile: Toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Elemental Sulfur: Flammable solid. Avoid creating dust clouds.
-
Organic Solvents: Many of the solvents used are flammable. Avoid open flames and work in a well-ventilated area.
References
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]
- Thieno[2,3-d]pyrimidines as COX-2 inhibitors. Google Patents.
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[16][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Available at: [Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. Available at: [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. Available at: [Link]
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Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC - PubMed Central. Available at: [Link]
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Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]
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(PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. ResearchGate. Available at: [Link]
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(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. Available at: [Link]
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How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Substituted Benzamides with Conformationally Restricted Side Chains. Part 2. Indolizidine Derivatives as Central Dopamine Receptor Antagonists. Sci-Hub. Available at: [Link]
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Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link]
-
(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online. Available at: [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Phosphoryl chloride. Wikipedia. Available at: [Link]
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Introduction Experimental 2-Amino-4,5-dimethylthiophen-3-carbonitrile (1). The 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidine (2). Biological Sciences - PJSIR. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. Available at: [Link]
-
Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online. Available at: [Link]
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. Available at: [Link]
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POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]
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Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene. YouTube. Available at: [Link]
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A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrjet.com. Available at: [Link] (Note: This is a general review, specific link may vary).
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Technical Support Center: Optimizing Suzuki Coupling of Thieno[2,3-d]pyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the thieno[2,3-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic core. Thieno[2,3-d]pyrimidines are prevalent in drug discovery, serving as bioisosteres for purines.[1][2] However, their successful functionalization via Suzuki coupling is not always trivial. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the electronic nature of the fused ring system requires careful optimization of reaction parameters.[3]
This document is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical challenges you may encounter in the lab. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to rationalize and solve problems effectively.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?
Answer: Failure to achieve conversion is the most common issue and can usually be traced back to one of three components: the catalyst's activity, the stability of the boronic acid, or the inherent reactivity of your specific substrates.
A. Inactive Palladium Catalyst The active catalyst in the Suzuki reaction is a Palladium(0) species, which is highly sensitive to oxygen.[4]
-
Symptom: You observe the formation of black particles (palladium black) in your reaction flask, or the reaction mixture turns black immediately upon heating.
-
Causality: The Pd(0) catalyst has been oxidized to an inactive state. This is often caused by insufficient degassing of solvents and reagents or the presence of peroxides in ether-based solvents like THF or 1,4-dioxane.[4]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated. The "freeze-pump-thaw" method (three cycles) is superior, but sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is also effective.[5] Remember to also degas any aqueous solution (e.g., the base solution) separately before addition.
-
Use Fresh Solvents: Test ether-based solvents for peroxides. If positive, either distill from a suitable drying agent or use a freshly opened bottle of anhydrous, inhibitor-free solvent.
-
B. Boronic Acid/Ester Degradation Boronic acids can be unstable under reaction conditions, primarily through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4]
-
Symptom: TLC or LC-MS analysis shows the formation of the arene/heteroarene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂), while your thieno[2,3-d]pyrimidine starting material remains unreacted.
-
Causality: This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water and base.[7] Electron-deficient boronic acids are particularly susceptible.[6]
-
Solutions:
-
Use Boronate Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[4]
-
Modify Reaction Conditions: Lower the reaction temperature if possible. Use a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxides or phosphates.[7][8]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to compensate for minor degradation.
-
C. Poor Substrate Reactivity The thieno[2,3-d]pyrimidine core itself can present challenges.
-
Symptom: The reaction stalls with both starting materials still present, even with an active catalyst and stable boronic acid.
-
Causality:
-
Halide Identity: The oxidative addition step is typically the rate-limiting step, and its efficiency follows the trend I > Br > OTf >> Cl.[4][9] Coupling a chloro-thieno[2,3-d]pyrimidine is significantly more challenging than coupling the bromo or iodo analogue.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, effectively acting as a ligand and deactivating the catalyst. This is a known issue for nitrogen-containing heterocycles.[3][10]
-
-
Solutions:
-
For Aryl Chlorides: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You MUST use a more active catalyst system employing bulky, electron-rich ligands. Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr) are designed to overcome this challenge by accelerating the oxidative addition step.[10][11][12]
-
Ligand Screening: If one ligand fails, screen another. The steric and electronic properties of the ligand are critical for stabilizing the catalyst and facilitating the reaction with heteroaromatic substrates.[13]
-
Question 2: My reaction is producing a significant amount of homocoupled boronic acid byproduct (Ar-Ar). How can I minimize this?
Answer: The formation of a biaryl byproduct derived from your boronic acid is a classic sign of unwanted side reactions, often involving oxygen.
-
Causality: Homocoupling is primarily caused by the presence of oxygen, which can participate in a Pd(0)/Pd(II) cycle that couples two boronic acid molecules.[14] It can also occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[14][15]
-
Solutions:
-
Improve Degassing: This is the most critical factor. Re-evaluate your inert atmosphere technique as described in Question 1A.
-
Control Catalyst Addition: If using a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, ensure the ligand is added first to pre-form the complex before adding other reagents. This helps facilitate a clean reduction to Pd(0).
-
Use a Pd(0) Source: Starting with a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, provided it is handled under strictly anaerobic conditions.[11]
-
Frequently Asked Questions (FAQs)
Question 1: Can you illustrate the fundamental mechanism of the Suzuki coupling reaction?
Answer: Certainly. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][16] The base is a crucial promoter, required to activate the organoboron species for the transmetalation step.[17][18]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Question 2: Which base should I choose, and why is it so important?
Answer: The base is not merely a spectator; it plays a critical role in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[8][19][20] The choice of base can dramatically affect yield, reaction rate, and functional group tolerance. For thieno[2,3-d]pyrimidines, which may contain base-sensitive groups, a careful selection is paramount.
| Base | Type | Strength (pKa of conj. acid) | Common Solvents | Key Considerations & Insights |
| K₂CO₃ / Na₂CO₃ | Carbonate | ~10.3 | Dioxane/H₂O, Toluene/H₂O, DMF | Workhorse Base: Good starting point for most couplings with aryl bromides and iodides. Requires water for solubility and activity. Can be too harsh for some ester functionalities.[15][21] |
| Cs₂CO₃ | Carbonate | ~10.3 | Dioxane, Toluene, THF | Enhanced Solubility: More soluble in organic solvents than K₂CO₃, allowing for less aqueous or even anhydrous conditions. Often gives higher yields in difficult couplings. |
| K₃PO₄ | Phosphate | ~12.3 | Toluene, Dioxane | Stronger, Non-Nucleophilic: Very effective for coupling unreactive aryl chlorides and sterically hindered substrates. Its strength can accelerate the reaction but may also promote side reactions like ester hydrolysis.[21] |
| KF | Fluoride | ~3.2 | THF, Dioxane | Mild Base: Ideal for substrates with base-labile functional groups (e.g., esters). The fluoride ion is thought to form a highly reactive fluoroborate species. Reactions may be slower.[7][11] |
Recommendation: Start with K₂CO₃ for bromo-thienopyrimidines. If the reaction is sluggish or you are using a chloro-thienopyrimidine, switch to the stronger K₃PO₄. If your substrate has a base-sensitive functional group, KF is the preferred choice.
Question 3: What is the best palladium catalyst system for coupling with thieno[2,3-d]pyrimidines?
Answer: The "best" catalyst is highly dependent on the specific halide (Cl, Br, I) on your thieno[2,3-d]pyrimidine and the steric/electronic properties of the boronic acid partner. As a general rule, the challenges posed by heteroaromatic substrates mean that modern, specialized ligand systems far outperform older catalysts like Pd(PPh₃)₄.[12]
| Halide on Thienopyrimidine | Recommended Catalyst Systems (Precatalyst / Ligand) | Rationale & Expert Advice |
| Iodide (I) | Pd(PPh₃)₄PdCl₂(dppf) | Most Reactive Halide: Often couples under milder conditions. Classic catalysts may suffice, but modern systems will likely provide cleaner reactions and higher yields. |
| Bromide (Br) | Pd₂(dba)₃ + SPhos or XPhosXPhos Pd G3/G4 | Intermediate Reactivity: Requires a more active catalyst. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are excellent. They accelerate oxidative addition and reductive elimination, preventing catalyst deactivation.[6][12] |
| Chloride (Cl) | XPhos Pd G3/G4PEPPSI-IPr | Least Reactive Halide: This is a challenging coupling that mandates a highly active catalyst. Buchwald palladacycles (G3/G4) or NHC-based catalysts like PEPPSI-IPr are often required for acceptable yields.[10][12][13] |
Recommendation: For general reliability and broad applicability across different thieno[2,3-d]pyrimidine halides, investing in a modern palladacycle precatalyst like XPhos Pd G3 is highly recommended. It offers air-stability, high activity, and reproducibility.
Question 4: Can you provide a reliable, step-by-step protocol for setting up a test reaction?
Answer: Absolutely. This general protocol is a robust starting point for screening and optimization. It emphasizes the critical steps for ensuring an inert atmosphere.
Experimental Protocol: Small-Scale Suzuki Coupling of a Bromo-thieno[2,3-d]pyrimidine
-
Reagent Preparation:
-
To a 10 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-thieno[2,3-d]pyrimidine (0.2 mmol, 1.0 equiv.), the arylboronic acid (0.24 mmol, 1.2 equiv.), and finely ground K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
In a separate vial, weigh the palladium catalyst, for example, XPhos Pd G3 (0.01 mmol, 5 mol%). Note: Catalyst loading may need optimization.
-
-
Atmosphere Inerting:
-
Seal the Schlenk flask with a rubber septum.
-
Connect the flask to a Schlenk line and evacuate under high vacuum for 5 minutes.
-
Refill the flask with argon or high-purity nitrogen.
-
Repeat this vacuum/backfill cycle a total of three times to ensure a completely inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Add your chosen solvent system (e.g., 1,4-dioxane, 2.0 mL, and deionized water, 0.5 mL) via syringe. The solvents should be previously degassed by sparging with argon for at least 30 minutes.[21]
-
With the reaction mixture stirring, sparge the solution by bubbling argon through it via a long needle for an additional 10 minutes.
-
-
Catalyst Addition and Reaction:
-
While maintaining a positive pressure of argon, quickly remove the septum and add the palladium precatalyst to the flask.
-
Reseal the flask, and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
-
The following workflow provides a logical path for addressing common issues.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
ACS Publications. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Molecular Catalysis. Available at: [Link]
-
ACS Publications. (2004). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts. Available at: [Link]
-
PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Available at: [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Available at: [Link]
-
PubMed. (2013). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. Available at: [Link]
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
SciELO. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Available at: [Link]
-
Semantic Scholar. Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. Available at: [Link]
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Technical Support Center: Navigating Solubility Challenges with 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Welcome to the dedicated technical support center for 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic endeavors. The inherent low solubility of this compound in many common organic solvents can present significant challenges, leading to incomplete reactions, reproducibility issues, and purification difficulties.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these solubility hurdles. The information herein is curated from established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Addressing Common in-Reaction Solubility Issues
This section addresses specific problems you may encounter during your reactions involving this compound.
Question 1: My reaction has stalled, and I observe solid starting material in the flask. How can I get it to dissolve and proceed?
Answer:
This is a classic sign of poor solubility limiting the reaction rate. Here is a systematic approach to address this issue:
Step 1: Temperature Elevation
The solubility of most organic solids increases with temperature.[1] Cautiously increase the reaction temperature in increments of 5-10 °C. Monitor for dissolution of the solid and any changes in the reaction progress via thin-layer chromatography (TLC) or other in-process controls. Be mindful of the boiling point of your solvent and the thermal stability of your reactants and products. The relationship between temperature and solubility can often be exponential, meaning a small increase in temperature can lead to a significant increase in solubility.[2]
Step 2: Introduction of a Co-solvent
If temperature elevation is insufficient or not feasible, the use of a co-solvent is a powerful technique. A co-solvent is a miscible solvent added in a small to moderate amount to the primary solvent to increase the overall solvating power of the system.[3]
-
Rationale: Co-solvents work by altering the polarity of the solvent mixture, making it more favorable for the solute to dissolve. For a relatively non-polar compound like this compound, polar aprotic co-solvents are often effective.
-
Recommended Co-solvents:
-
N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent with a high boiling point, often used in nucleophilic substitution reactions.[4]
-
Dimethyl Sulfoxide (DMSO): Another powerful polar aprotic solvent capable of dissolving a wide range of compounds.
-
Tetrahydrofuran (THF): A less polar option than DMF or DMSO, but can be effective in combination with other solvents.
-
-
Protocol: Add the co-solvent dropwise to the stirring reaction mixture at the reaction temperature until the solid dissolves. Start with a small percentage (e.g., 5-10% v/v) and incrementally increase as needed. Keep track of the total volume of co-solvent added for future experimental reproducibility.
Step 3: Particle Size Reduction
The rate of dissolution is directly related to the surface area of the solid.[4] If you have access to the solid starting material before initiating the reaction, reducing its particle size can significantly improve its dissolution rate.
-
Method: Gently grind the this compound powder using a mortar and pestle. This process, known as trituration, increases the surface area available for solvation.
Question 2: My reaction appears homogeneous, but the conversion is low and slow. Could solubility still be the culprit?
Answer:
Yes, even in a visually clear solution, the concentration of the dissolved starting material might be too low to achieve a practical reaction rate. This is a common scenario where the compound is sparingly soluble.
Step 1: Increase Solvent Volume
The most straightforward approach is to increase the volume of the solvent to ensure all the starting material is fully dissolved and at a reasonable concentration. However, this may not always be practical due to vessel size limitations or the desire to maintain a certain reaction concentration.
Step 2: Employ Solubility-Enhancing Additives
For certain reaction types, particularly those in biphasic systems or with ionic reagents, specific additives can enhance solubility.
-
Phase-Transfer Catalysts (PTCs): If your reaction involves a salt or an ionic nucleophile that is insoluble in the organic reaction solvent, a PTC can be highly effective. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), facilitate the transport of the ionic species into the organic phase where the reaction occurs.
-
Surfactants: In aqueous or biphasic media, surfactants can form micelles that encapsulate the poorly soluble organic reactant, increasing its effective concentration in the reaction medium.[5]
Step 3: Consider Solvent-Free or Mechanochemical Approaches
For particularly challenging cases, alternative reaction conditions that do not rely on traditional dissolution can be explored.
-
Mechanochemistry (Ball Milling): This technique involves grinding the solid reactants together, often with a catalytic amount of liquid, to initiate a reaction in the solid state.[6] This completely bypasses the need for a bulk solvent.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and solubility of this compound.
Question 1: What are the best general-purpose solvents for this compound?
Answer:
Based on the structure of this compound, which is a relatively large, aromatic, and moderately polar molecule, the principle of "like dissolves like" is a good starting point.[5]
Solvent Selection Guide (Qualitative)
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to Moderate | These solvents can engage in dipole-dipole interactions and have the ability to solvate a wide range of organic molecules. DMF is often a good choice for nucleophilic aromatic substitution reactions.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The presence of a chlorine atom in the solute suggests some compatibility with chlorinated solvents. |
| Aromatic | Toluene, Xylene | Sparingly Soluble to Moderate | The phenyl and thieno[2,3-d]pyrimidine core are aromatic, suggesting some solubility in aromatic solvents, especially at elevated temperatures. |
| Ethers | THF, Dioxane | Sparingly Soluble | These are moderately polar and may require heating to achieve significant dissolution. |
| Alcohols | Ethanol, Methanol, Isopropanol | Poor to Sparingly Soluble | The compound lacks significant hydrogen bond donating or accepting groups, limiting its solubility in protic solvents. |
| Non-polar | Hexane, Heptane | Insoluble | The overall polarity of the molecule is too high for it to be soluble in non-polar aliphatic solvents. |
It is crucial to experimentally verify the solubility of this compound in your chosen solvent system before running a large-scale reaction.
Question 2: How does the chloro-substituent at the 4-position affect the compound's properties and reactivity?
Answer:
The chlorine atom at the 4-position of the thieno[2,3-d]pyrimidine ring is the most reactive site for nucleophilic aromatic substitution (SNAr).[7] This is due to the electron-withdrawing nature of the pyrimidine ring, which activates the position for attack by nucleophiles. Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols. The success of these substitution reactions is often dependent on achieving sufficient solubility of the starting material.
Question 3: Are there any safety precautions I should be aware of when handling this compound?
Answer:
As with any chlorinated organic compound, appropriate safety measures should be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of waste containing this compound according to your institution's hazardous waste guidelines.
For more detailed information on handling chlorinated compounds, please refer to established safety protocols.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol provides a systematic approach to determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents from the table above
-
Small vials (e.g., 2 mL) with screw caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh approximately 5 mg of the compound into a vial.
-
Add 0.5 mL of the first solvent to be tested.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect for dissolution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.
-
If the solid has not dissolved, heat the vial to 50 °C for 10 minutes and vortex again. Observe for dissolution.
-
If the solid is still present, add another 0.5 mL of the solvent (total volume 1.0 mL) and repeat steps 3-5. If it dissolves, the solubility is approximately 5 mg/mL.
-
Continue this process to estimate the solubility range.
-
Record your observations in a table for future reference.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction Using a Co-solvent
This protocol outlines a general approach for a nucleophilic substitution reaction where the starting material has poor solubility.
Materials:
-
This compound
-
Nucleophile (e.g., an amine)
-
Primary reaction solvent (e.g., toluene)
-
Co-solvent (e.g., DMF)
-
Reaction flask with a condenser and magnetic stirrer
-
Inert atmosphere setup (if required)
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound and the primary solvent (e.g., toluene).
-
Begin stirring and add the nucleophile.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
If solid starting material is still visible, add the co-solvent (e.g., DMF) dropwise until the solution becomes homogeneous. Note the volume of co-solvent added.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification.
Visualizations
Diagram 1: Decision Tree for Overcoming Poor Solubility
Caption: A decision tree for troubleshooting poor solubility in reactions.
References
-
Mitchell, J. H., & Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(5), 1230–1235. [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Labcompare. (2021). Mechanochemical Approach Overcomes Insolubility in Organic Chemistry. Retrieved from [Link]
-
Mitchell, J. H., & Myerson, A. S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters, 19(1), 148–151. [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
Sources
- 1. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its recrystallization, a critical step for obtaining high-purity material essential for downstream applications.
I. Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound and offers systematic, field-proven solutions.
Question 1: My compound "oils out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out," the separation of the solute as a liquid phase, is a common issue, particularly with compounds that have relatively low melting points or when the solution is cooled too rapidly. Here’s a systematic approach to resolve this:
-
Re-heat and Add More Solvent: The primary cause is often supersaturation. Re-heat the mixture to dissolve the oil back into the solution. Add a small amount of the hot solvent to decrease the saturation level slightly.
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cork ring or paper towels. Rapid cooling, such as placing the flask directly in an ice bath, promotes oiling.
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.
-
Introduce a Seed Crystal: If you have a small crystal of pure this compound, add it to the cooled, clear solution to induce crystallization.
-
Consider a Different Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. A good starting point would be to use a solvent in which the compound is more soluble at elevated temperatures and significantly less soluble at room temperature.
Question 2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
Answer:
The failure of a compound to crystallize can be due to several factors, including insufficient saturation or the presence of impurities that inhibit crystal formation.
-
Check for Supersaturation: The solution might be supersaturated. Try inducing crystallization by scratching the flask with a glass rod or adding a seed crystal.
-
Reduce the Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool slowly again.
-
Try a Different Solvent or a Co-solvent System: Your compound might be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. You can also try a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. For thieno[2,3-d]pyrimidine derivatives, combinations like ethanol/water have been used successfully.[1]
-
Pre-purification Step: If impurities are inhibiting crystallization, a preliminary purification step might be necessary. This could involve passing a solution of the crude product through a short plug of silica gel to remove highly polar or non-polar impurities.
Question 3: The recrystallization yield is very low. How can I improve it?
Answer:
A low yield can be frustrating. Several factors in the recrystallization process can contribute to this.
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Any excess solvent will retain more of your compound in the solution upon cooling, thus reducing the yield.
-
Ensure Complete Dissolution at Boiling Point: Make sure the solid is fully dissolved at or near the boiling point of the solvent. If the compound is dissolved at a lower temperature, you will likely use an excess of solvent.
-
Cool the Solution Thoroughly: Allow the solution to cool to room temperature first, and then in an ice bath to maximize the precipitation of the product.
-
Minimize Rinsing Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much or warm rinsing solvent will dissolve some of your purified crystals.
-
Check the Mother Liquor: After filtration, you can check if a significant amount of product remains in the filtrate (mother liquor). This can be done by evaporating a small amount of the filtrate to see if a solid residue forms. If so, you may be able to recover a second crop of crystals by concentrating the mother liquor and cooling it again.
Question 4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
Answer:
Recrystallizing from high-boiling point solvents can be challenging due to the difficulty in removing them from the final product. Here are some advanced techniques:
-
Anti-Solvent (Diffusion) Crystallization: This is often the most effective method. Dissolve your compound in a minimum amount of a high-boiling point solvent like DMF or DMSO. Place this solution in a larger container with a volatile "anti-solvent" in which your compound is insoluble but is miscible with the primary solvent. Common anti-solvents for DMF/DMSO include dichloromethane (DCM), diethyl ether, or ethyl acetate.[2] Seal the container and allow the anti-solvent vapor to slowly diffuse into the solution of your compound. This gradual decrease in solubility will promote the growth of high-quality crystals. This technique has proven successful for pyrimidine derivatives with similar solubility issues.[2]
-
Vapor Diffusion: A similar technique involves placing a small vial containing the dissolved compound inside a larger sealed jar containing the anti-solvent. The vapor from the anti-solvent will slowly diffuse into the vial, inducing crystallization.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of this compound.
What are the best starting solvents for the recrystallization of this compound?
Based on the purification of structurally similar thieno[2,3-d]pyrimidine derivatives, good starting points for solvent screening include:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, and toluene. For some thienopyrimidine derivatives, recrystallization from ethanol has been reported to yield pure products.[3]
-
Solvent Mixtures: An ethanol/water mixture is a common and effective choice for many heterocyclic compounds.[1] The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly cloudy, followed by the addition of a few drops of hot ethanol to clarify the solution before slow cooling.
The ideal solvent should dissolve the compound when hot and show low solubility when cold. Small-scale solubility tests in test tubes are highly recommended to identify the optimal solvent or solvent system.
How can I remove colored impurities during recrystallization?
If your crude product has a persistent color, it can often be removed by treating the hot solution with activated charcoal before filtration.
-
Dissolve the crude compound in the hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent boiling over when the charcoal is added.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl the mixture and bring it back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the clear, hot filtrate to cool slowly to form crystals.
What is the expected melting point of pure this compound?
What is the general workflow for selecting a suitable recrystallization solvent?
A systematic approach is key to finding the best solvent. The following workflow, illustrated in the diagram below, is recommended.
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
III. Data Summary
The following table provides a summary of common solvents and their general applicability for the recrystallization of thieno[2,3-d]pyrimidine derivatives.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice, can be used in combination with water.[3] |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent for a range of heterocyclic compounds. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds, higher boiling point requires careful handling. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, another good option to screen. |
| Water | 100 | Highly Polar | Generally used as an anti-solvent with a more organic solvent like ethanol.[1] |
| Dichloromethane | 40 | Moderately Polar | Low boiling point, often used as a solvent for chromatography or as an anti-solvent in diffusion crystallization.[2] |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | Use for compounds with poor solubility, often in an anti-solvent setup.[2] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | For very poorly soluble compounds, typically requires an anti-solvent method for crystallization.[2] |
IV. Experimental Protocol: General Recrystallization Procedure
This protocol provides a general step-by-step methodology for the recrystallization of this compound.
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring or swirling. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Caption: A step-by-step workflow for a typical recrystallization experiment.
V. References
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ivachtchenko, A., et al. (2004). Synthesis of substituted thienopyrimidine-4-ones. Journal of Combinatorial Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from
-
Wang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC. Retrieved from [Link]
-
Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]
-
Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Retrieved from
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2-aryl-4-morpholino-5,6,7,8-tetrahydrobenzo[1][5]thieno[2,3-d]pyrimidine (Va–m). Reagents & Conditions. Retrieved from [Link]
-
Begum, J., et al. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and structure of some thienopyrimidine derivatives. Retrieved from [Link]
Sources
Preventing decomposition of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine during synthesis
Welcome to the technical support guide for the synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on preventing the degradation of the target compound. The inherent reactivity of the 4-chloro substituent, which makes it a valuable synthetic handle, also renders the molecule susceptible to decomposition, particularly hydrolysis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure a successful and reproducible synthesis.
I. Understanding the Core Challenge: The Instability of the C4-Chloro Group
The principal challenge in the synthesis and handling of this compound lies in the high reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This position is highly activated towards nucleophilic aromatic substitution (SNAr). While this reactivity is desirable for subsequent derivatization, it is also the primary pathway for decomposition during synthesis, workup, and purification.
The most common decomposition pathway is hydrolysis, where the chloro group is displaced by water to revert to the more thermodynamically stable 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This can be catalyzed by acidic or basic conditions, which are often present during the reaction workup.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues that researchers may encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield of Chlorinated Product | - Incomplete chlorination reaction.- Hydrolysis of the product during workup.- Use of wet reagents or solvents. | - Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting material (pyrimidinone) is fully consumed.- Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly distilled POCl₃.- Careful Workup: Quench the reaction by slowly adding the reaction mixture to ice-water, not the other way around (reverse quench). Neutralize carefully with a weak base like saturated sodium bicarbonate solution while keeping the temperature low. |
| 2. Product Decomposes on Silica Gel Column | - Residual acid or base on the silica gel.- Use of protic solvents (e.g., methanol) in the eluent. | - Neutralize Silica Gel: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent) to neutralize acidic sites.- Use Aprotic Solvents: Employ a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Hexane. Avoid alcohols if possible. If an alcohol is necessary for solubility, use it in the lowest possible concentration and work quickly. |
| 3. Reappearance of Starting Material (Pyrimidinone) Spot on TLC After Workup | - The chlorinated product has hydrolyzed back to the pyrimidinone. | - This is a clear indication of hydrolysis. The workup was likely too slow, at too high a temperature, or the pH became strongly acidic or basic. Immediately extract the product into a non-polar organic solvent after quenching and wash with brine to remove excess water. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄. |
| 4. Formation of Multiple Byproducts | - Reaction with residual nucleophiles from previous steps.- Incomplete removal of the chlorinating agent leading to side reactions during workup. | - Purify Intermediates: Ensure the precursor, 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one, is pure and free of residual amines or other nucleophiles before chlorination.- Remove Excess POCl₃: After the reaction, remove excess POCl₃ under reduced pressure before the aqueous workup. This minimizes its violent reaction with water. |
III. Frequently Asked Questions (FAQs)
Q1: My TLC analysis immediately after the chlorination reaction shows complete conversion, but after workup and purification, I isolate mainly the starting pyrimidinone. What is happening?
A: This is a classic case of product hydrolysis. The 4-chloro group on your thienopyrimidine is highly labile. During the aqueous workup, exposure to water, especially under non-neutral pH conditions, readily converts your product back to the pyrimidinone. To mitigate this, your workup must be rapid, cold, and as close to neutral pH as possible. Evaporating excess POCl₃ before quenching is a critical step.
Q2: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination step?
A: Yes, thionyl chloride is often used for such chlorinations and can be an effective alternative.[1] Sometimes, a catalytic amount of DMF is used with SOCl₂ to form the Vilsmeier reagent in situ, which facilitates the chlorination. The choice between POCl₃ and SOCl₂ may depend on the specific substrate and desired reaction conditions. Both are highly reactive and require careful handling and quenching.
Q3: What is the best way to store the final this compound product?
A: Due to its sensitivity to moisture, the product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, it is recommended to store it at low temperatures (2-8°C).[2]
Q4: I am having trouble with the initial Gewald reaction to form the 2-aminothiophene precursor. The yields are inconsistent. Any tips?
A: The Gewald reaction can be sensitive to the nature of the reactants and conditions.[3][4] For aromatic ketones like acetophenone, the reaction may require slightly more forcing conditions than for aliphatic ketones. Ensure your base (e.g., morpholine or triethylamine) is of good quality. The solubility of sulfur can also be a factor; ethanol is a commonly used solvent where sulfur has reasonable solubility.[4] Using a catalytic amount of a conjugate acid-base pair, like piperidinium borate, has been shown to improve yields and reaction times.[5]
Q5: How do I safely quench a large-scale reaction involving POCl₃?
A: Quenching POCl₃ can be hazardous due to a delayed and highly exothermic reaction with water. The safest method is a "reverse quench."[2][6] The reaction mixture containing POCl₃ should be added slowly to a vigorously stirred vessel containing ice or a cold, weak aqueous base (like sodium bicarbonate or sodium acetate solution).[2][6] Quenching at very low temperatures (0-5°C) can be deceptive, as the hydrolysis is sluggish and can lead to a dangerous accumulation of unreacted POCl₃, which may react uncontrollably upon warming.[2][7] A controlled quench into a sodium acetate solution at a slightly elevated temperature (35-40°C) can ensure immediate and safe hydrolysis.[6]
IV. Detailed Experimental Protocols
Synthesis Workflow Visualization
Caption: Overall synthetic workflow and primary decomposition pathway.
Protocol 1: Synthesis of 2-Amino-4,5-dimethyl-3-benzoylthiophene (Gewald Reaction)
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-butanone (1.0 eq.), benzoylacetonitrile (1.0 eq.), and elemental sulfur (1.1 eq.) to absolute ethanol.
-
Base Addition: Add morpholine (1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A solid product should precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: Place the 2-amino-4,5-dimethyl-3-benzoylthiophene (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Add an excess of formamide (typically 10-15 equivalents). Heat the mixture to 180-190°C and maintain for 2-4 hours.[8] The reaction should become homogeneous and then a precipitate may form.
-
Workup: Cool the reaction mixture to room temperature. Add water to the flask to precipitate the product fully.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum. This product is often pure enough for the next step.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen or argon atmosphere, suspend the 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 3-5 hours. The suspension should dissolve to form a clear solution. Monitor the reaction by TLC until the starting material is no longer visible.
-
Removal of Excess Reagent: After completion, cool the mixture and remove the excess POCl₃ under reduced pressure using a vacuum setup that is protected from moisture and can trap acidic vapors (e.g., with a NaOH trap).
-
Quenching (Critical Step): Add a non-polar solvent like toluene or dichloromethane to the residue. In a separate flask, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the ice/bicarbonate slurry, ensuring the temperature does not rise above 5-10°C.
-
Extraction: Once the quench is complete and the bubbling has ceased, separate the organic layer. Extract the aqueous layer two more times with the same organic solvent (e.g., dichloromethane).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product quickly via column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent mixture, e.g., Hexane/Ethyl Acetate gradient) or by recrystallization from a suitable solvent like ethanol or acetonitrile.
V. Analytical Characterization
It is crucial to distinguish the desired chlorinated product from its hydrolysis byproduct.
| Compound | Key ¹H NMR Signals (Illustrative) | TLC Rf Value (Illustrative) |
| 4-Chloro Product | Aromatic and methyl protons. Absence of a broad N-H proton signal. | Higher Rf value (less polar). (e.g., Rf ≈ 0.7 in 3:1 Hexane:EtOAc) |
| 4-Hydroxy Byproduct | Aromatic and methyl protons. Presence of a broad, exchangeable N-H proton signal (often >10 ppm). | Lower Rf value (more polar). (e.g., Rf ≈ 0.2 in 3:1 Hexane:EtOAc) |
Decomposition Mechanism Visualization
Caption: Primary decomposition pathway via hydrolysis.
VI. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.
-
Jasinski, J. M., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1214–1220. [Link]
-
Various Contributors. (2020). How can I properly quench POCl3? ResearchGate. [Link]
-
Various Contributors. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Saeed, A., et al. (2021). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Various Contributors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
-
El-Kashef, H., et al. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]
-
Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. [Link]
Sources
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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chlorothieno[2,3-d]pyrimidines
Introduction: Navigating the Challenges of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other biologically active molecules.[1] The 4-chloro derivative serves as a versatile synthetic handle, enabling diversification through various palladium-catalyzed cross-coupling reactions. However, this substrate is not without its challenges. As an electron-deficient heteroaromatic chloride, it presents a higher barrier to the crucial oxidative addition step compared to its bromide or iodide analogs.[2] Furthermore, the presence of multiple heteroatoms (two pyrimidine nitrogens and a thiophene sulfur) creates the potential for catalyst inhibition or deactivation through competitive coordination to the palladium center.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing these critical reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: From Failed Reactions to High-Yielding Success
Encountering difficulties is a common part of process development. This section addresses the most frequent issues observed during cross-coupling reactions with 4-chlorothieno[2,3-d]pyrimidines in a practical question-and-answer format.
Problem Area 1: Low to No Product Formation
Question: My reaction shows only starting material after several hours or overnight. What are the first things I should check?
Answer: This is the most common failure mode and typically points to a breakdown in the catalytic cycle. The root cause can usually be traced to one of four key areas: the catalyst's activity, the reaction conditions (base/solvent), the integrity of your reagents, or the presence of inhibitors.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
In-depth Explanation:
-
Catalyst & Ligand Choice (The Engine): The C-Cl bond on the electron-deficient thienopyrimidine ring is relatively strong. Oxidative addition, the first and often rate-limiting step of the catalytic cycle, requires a highly active catalyst.[3]
-
Expertise: Standard catalysts like Pd(PPh₃)₄ often fail. You need a palladium center that is both electron-rich and not sterically encumbered. This is achieved by using bulky, electron-donating phosphine ligands (e.g., Buchwald's biarylphosphine ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands promote the formation of the active, monoligated L-Pd(0) species necessary for efficient oxidative addition.
-
Trustworthiness: Use modern, air-stable precatalysts (e.g., XPhos Pd G3/G4). These generate the active Pd(0) species reproducibly in solution upon exposure to a base, avoiding issues with impure or oxidized Pd(0) sources like Pd₂(dba)₃.[7]
-
-
Base Selection (The Activator): The base plays a crucial role, particularly in Suzuki-Miyaura (activating the boronic acid) and Buchwald-Hartwig (deprotonating the amine) couplings.
-
Causality: An inappropriate base can halt the reaction entirely. For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are effective.[8] For C-N couplings, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine nucleophile.[9] Base insolubility can also be an issue; ensure it is a fine, free-flowing powder.
-
-
Oxygen Contamination (The Poison): Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and cause homocoupling of boronic acids in Suzuki reactions.[6]
-
Self-Validation: Your protocol must include rigorous degassing of the solvent and maintenance of an inert (argon or nitrogen) atmosphere throughout the reaction setup and duration. A simple sparging with argon is often insufficient; three freeze-pump-thaw cycles are the gold standard for ensuring an oxygen-free environment.
-
Problem Area 2: Catalyst Deactivation & Side Reactions
Question: My reaction starts but stalls, and I see palladium black crashing out. What is happening?
Answer: The formation of palladium black is a clear sign of catalyst decomposition into inactive bulk metal.[8][10] With thienopyrimidine substrates, this is often due to catalyst poisoning by the sulfur or nitrogen heteroatoms, which can coordinate too strongly to the palladium center, disrupting the catalytic cycle.[3][4]
-
Solution - Ligand Shielding: Use ligands that are bulky enough to create a protective pocket around the palladium atom. This steric hindrance can disfavor the binding of the substrate's heteroatoms while still allowing the target C-Cl bond to access the metal for oxidative addition. Ligands like XPhos and RuPhos are excellent for this purpose.[6]
-
Solution - Higher Catalyst Loading: While not ideal for process chemistry, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes compensate for slow deactivation pathways.
Question: My main side product is the hydrodehalogenated thienopyrimidine (where the chlorine is replaced by hydrogen). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction, especially with electron-deficient heteroaryl chlorides.[3] It can arise from several pathways, often involving trace water or slow reductive elimination compared to competing pathways.
-
Solution - Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Water can be a proton source for the dehalogenation pathway.
-
Solution - Optimize the Ligand: The ligand influences the rate of reductive elimination. A ligand that accelerates this final, product-forming step will help it outcompete the hydrodehalogenation pathway.[7] Screening different classes of bulky phosphine ligands is a valid strategy.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction should I choose for my 4-chlorothieno[2,3-d]pyrimidine?
A1: The choice depends entirely on the bond you wish to form:
-
For C-C bonds (Aryl or Alkyl): The Suzuki-Miyaura coupling is the most robust and functional-group-tolerant choice. It uses readily available boronic acids or their derivatives.[6][11]
-
For C-N bonds (Amines, Amides): The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds and is widely used in pharmaceutical synthesis.[7][12]
-
For C-C triple bonds (Alkynes): The Sonogashira coupling is the classic choice for coupling with terminal alkynes.[13][14]
-
For C-C double bonds (Alkenes): The Heck coupling can be effective for installing vinyl groups, though it can be sensitive to reaction conditions.[15][16][17][18]
Q2: How do I select the optimal ligand and palladium source?
A2: This is the most critical decision. For a challenging substrate like 4-chlorothieno[2,3-d]pyrimidine, a systematic approach is best.
| Catalyst System Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Air-Stable Precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) | Provides a reliable and reproducible source of active Pd(0) in situ. Avoids variability of sources like Pd(OAc)₂ or Pd₂(dba)₃ which require in-situ reduction.[7] |
| Ligand Class | Bulky, Electron-Rich Biaryl Monophosphines | These ligands accelerate the rate-limiting oxidative addition of the C-Cl bond and the final reductive elimination step.[2][6] |
| Specific Ligands to Screen | 1. XPhos / SPhos: Excellent general-purpose ligands for difficult couplings.[6] 2. RuPhos: Often effective when other ligands fail, particularly for sterically hindered substrates.[6] 3. IPr (NHC ligand): Can offer unique reactivity and selectivity, especially at lower temperatures.[5] |
Q3: Can the sulfur atom in the thiophene ring act as a catalyst poison?
A3: Yes, this is a significant concern. Sulfur-containing compounds are known to coordinate strongly to palladium, which can lead to catalyst deactivation.[10][19] This is another reason why bulky ligands are essential; they provide a steric shield that minimizes this unwanted interaction.[4] In some cases, specialized sulfur-tolerant catalyst systems may be required.[20]
Q4: What are the best solvent and base combinations to start with?
A4: The optimal choice is reaction-dependent.
-
For Suzuki-Miyaura: A common and effective starting point is K₃PO₄ as the base in a solvent system like 1,4-dioxane/water (e.g., 4:1) or DMF .[8]
-
For Buchwald-Hartwig: Anhydrous conditions are critical. A strong base like NaOtBu in an anhydrous ethereal solvent like 1,4-dioxane or an aromatic solvent like toluene is standard.[9] Reaction temperatures typically range from 80-110 °C.[7]
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv.), RuPhos Pd G3 (2-5 mol%), and RuPhos (1.5x relative to Pd). Add sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle two more times.
-
Reagent Addition: Add the amine coupling partner (1.2 equiv.) followed by anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.[8]
-
Extraction: Wash the filtrate sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- Lei, H., Wang, M., Han, J., & Lan, Z. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). American Chemical Society.
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (n.d.). ResearchGate. Retrieved from [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. Retrieved from [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Retrieved from [Link]
- Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2024). Chemical Reviews.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Retrieved from [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2017). RSC Publishing. Retrieved from [Link]
-
Sulfur-Containing Palladacycles as Catalyst Precursors for the Heck Reaction. (2025). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (n.d.). Reddit. Retrieved from [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2017). ResearchGate. Retrieved from [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). CORE. Retrieved from [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. (n.d.). PMC. Retrieved from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Journal of the American Chemical Society. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]
-
Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem Technical Support.
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2017). RSC Publishing. Retrieved from [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). Sci-Hub. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem Technical Support.
-
Fors, B. P., & Buchwald, S. L. (2010). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2023). PMC. Retrieved from [Link]
-
Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2017). RSC Publishing. Retrieved from [Link]
-
Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications. Retrieved from [Link]
-
Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. (n.d.). ResearchGate. Retrieved from [Link]
-
Thompson, L. A., & Ellman, J. A. (1998). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters. Retrieved from [Link]
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- 17. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
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Technical Support Center: Scaling the Synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. As a critical intermediate in medicinal chemistry, successful and reproducible scale-up of this compound is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to address challenges encountered during laboratory and pilot-scale production.
Overview of Synthetic Strategy
The most prevalent and scalable synthesis of the target compound is a two-step process. It begins with the construction of the heterocyclic core, 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently chlorinated to yield the final product. Understanding this pathway is crucial for effective troubleshooting.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My yield of the final chlorinated product is consistently low. What are the likely causes?
A: Low overall yield can originate from either the cyclization or the chlorination step. A systematic approach is required to diagnose the issue.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
-
Step 1 (Pyrimidinone Formation): The cyclization of the 2-aminothiophene precursor with formamide requires high temperatures, often at reflux (180-190°C) for several hours.[1][2]
-
Causality: Incomplete reaction is common if the temperature is too low or the reaction time is too short. Ensure your heating mantle and thermometer are calibrated. At scale, inefficient heat transfer can lead to lower internal temperatures than the setpoint.
-
Solution: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. If the reaction stalls, consider extending the reflux time. Ensure the 2-aminothiophene precursor is of high purity, as impurities can interfere with the cyclization.
-
-
Step 2 (Chlorination): This is the most critical and often problematic step.
-
Causality: The primary cause of low yield here is incomplete conversion or product degradation. This can be due to the presence of moisture, which rapidly decomposes the phosphoryl chloride (POCl₃), or insufficient reagent. Excessively high temperatures can cause charring and side-product formation.
-
Solution:
-
Ensure Anhydrous Conditions: Dry the pyrimidinone intermediate thoroughly under vacuum before proceeding. Use freshly distilled or a new bottle of POCl₃.
-
Optimize Stoichiometry: A molar excess of POCl₃ is necessary. A 3:1 molar ratio of POCl₃ to the pyrimidinone is a well-established starting point to drive the reaction to completion and minimize side reactions.[1]
-
Temperature Control: The reaction is typically run at reflux around 110°C for 4-6 hours.[1][2] Overheating can lead to decomposition. Using a high-boiling solvent like toluene can help moderate the temperature and improve reaction efficiency.[1]
-
-
Q2: The chlorination reaction (Step 2) is sluggish or stalls completely. How can I improve the conversion rate?
A: Stalling during chlorination is almost always due to reagent deactivation or suboptimal reaction conditions.
-
Reagent Quality: As stated above, POCl₃ is highly sensitive to moisture. Use a fresh, high-quality grade of the reagent.
-
Catalysis: The reaction can be accelerated by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA).[2][3]
-
Mechanism: These amines act as catalysts by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃, which then facilitates the chlorination of the pyrimidinone's hydroxyl group.
-
-
Mixing: On a larger scale, ensure vigorous mechanical stirring. The pyrimidinone intermediate may have poor solubility in POCl₃, and efficient mixing is crucial to ensure contact between the solid and the liquid reagent.
Q3: My final product is difficult to purify and contains persistent impurities. What are the best practices for purification?
A: The primary impurities are typically unreacted pyrimidinone starting material or the hydrolyzed byproduct, where the 4-chloro group reverts to a 4-hydroxyl.
-
Workup Procedure: A careful workup is the first purification step. The reaction mixture must be quenched by slowly and carefully adding it to crushed ice or a cold, dilute basic solution (e.g., sodium bicarbonate). This neutralizes acidic byproducts and precipitates the crude product. Safety Note: This quenching is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Recrystallization: For scaling up, recrystallization is preferable to column chromatography.
-
Solvent Selection: A common and effective solvent system is ethanol/water.[1] Dissolve the crude solid in hot ethanol and slowly add water until turbidity persists, then allow it to cool slowly. Other potential solvents include isopropanol or ethyl acetate/hexane mixtures.
-
-
Column Chromatography: If recrystallization fails, column chromatography using a silica gel stationary phase with a hexane:ethyl acetate gradient is effective for removing polar impurities.[1]
| Table 1: Troubleshooting Summary | ||
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction in Step 1 or 2. | Analyze intermediate purity/yield. Optimize reaction time/temp. |
| Incomplete Chlorination | Moisture in reagents/glassware; Insufficient POCl₃. | Ensure anhydrous conditions; Use 3-5 equivalents of POCl₃.[1] |
| Product Degradation | Overheating during chlorination; Harsh workup. | Maintain temperature at 100-110°C; Quench slowly into ice/base. |
| Purification Difficulty | Presence of polar starting material or hydrolyzed byproduct. | Perform careful quench and neutralization; Recrystallize from ethanol/water. |
Frequently Asked Questions (FAQs)
Q: What are the critical parameters and control points when scaling up the chlorination step?
A: Scaling up the chlorination with POCl₃ requires careful management of thermodynamics and reagent stoichiometry.
| Table 2: Critical Parameters for Chlorination | |
| Parameter | Recommendation & Rationale |
| Reagent Stoichiometry | POCl₃: 3-5 molar equivalents. Rationale: Ensures complete conversion and compensates for any minor moisture.[1] |
| Temperature | 100-110°C (Reflux). Rationale: Provides sufficient energy for the reaction without causing significant thermal decomposition. |
| Reaction Time | 4-14 hours. Rationale: Monitor by TLC/HPLC until starting material is consumed. Time can vary based on scale and substrate reactivity.[2] |
| Agitation | Use overhead mechanical stirring. Rationale: Ensures efficient heat transfer and maintains suspension of the solid reactant, which is critical at scale. |
| Quenching Protocol | Slow, controlled addition of the reaction mixture to a well-stirred vessel of crushed ice/water. Rationale: Manages the highly exothermic hydrolysis of excess POCl₃, preventing dangerous temperature spikes and splashing. |
Q: Are there alternatives to phosphoryl chloride for the chlorination step?
A: Yes, thionyl chloride (SOCl₂) can also be used, often with a catalytic amount of N,N-dimethylformamide (DMF).[4] The choice between POCl₃ and SOCl₂ may depend on downstream applications, impurity profiles, and handling preferences. However, POCl₃ is more commonly cited for this specific transformation in the literature.[1][2]
Q: How should I monitor the progress of the reactions?
A: Thin-Layer Chromatography (TLC) is a rapid and effective method.
-
Mobile Phase: A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm). The starting pyrimidinone will be significantly more polar (lower Rf) than the final chlorinated product. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC is recommended.
Q: What are the primary safety concerns when running this synthesis at scale?
A: The primary hazard is the use of phosphoryl chloride (POCl₃).
-
Corrosivity: POCl₃ is extremely corrosive to skin, eyes, and the respiratory tract. Always handle it in a certified chemical fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Reactivity with Water: It reacts violently with water in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas and phosphoric acid. Ensure all glassware is scrupulously dried.
-
Quenching: The quenching of excess POCl₃ is the most hazardous part of the process at scale. The rate of addition to ice/water must be carefully controlled to manage the exotherm and gas evolution. Always have a base (like sodium bicarbonate) ready for neutralization.
References
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
-
Tolan, H., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Tandi, M., et al. (2021). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
E-Bi, A., et al. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PLoS ONE. [Link]
-
Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Ghorab, M. M., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [Link]
-
Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. [Link]
- Google Patents. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
This guide provides an in-depth analysis of the 1H NMR spectroscopy of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry.[1] We will explore the expected spectral features, present a robust experimental protocol for data acquisition, and compare the utility of 1H NMR with alternative analytical techniques for the structural elucidation of this class of molecules.
Introduction: The Structural Significance of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidine derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention from researchers due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound of interest, this compound (Molecular Formula: C₁₄H₁₁ClN₂S, Molecular Weight: 274.77 g/mol ), serves as a crucial intermediate in the synthesis of various bioactive molecules.[2][3] Accurate structural characterization is paramount for understanding its reactivity and for the rational design of novel therapeutic agents. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of protons.
Predicted 1H NMR Spectrum of this compound
Structure:
Figure 1: Chemical structure of this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (ortho) | 8.3 - 8.5 | Multiplet | 2H | Deshielded due to proximity to the electron-withdrawing pyrimidine ring and the nitrogen atoms. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | 3H | Typical aromatic region for phenyl protons. |
| Methyl-H (C6-CH₃) | 2.5 - 2.7 | Singlet | 3H | Attached to an sp² carbon of the thiophene ring. Similar methyl groups on thieno[2,3-d]pyrimidines appear in this region.[4] |
| Methyl-H (C5-CH₃) | 2.3 - 2.5 | Singlet | 3H | Also attached to an sp² carbon of the thiophene ring, slightly more shielded than the C6-methyl due to its position relative to the pyrimidine ring. |
Key Considerations for Spectral Interpretation:
-
Solvent Effects: The choice of deuterated solvent can influence the chemical shifts. Common solvents for this type of compound include CDCl₃ and DMSO-d₆.[5][6]
-
Aromatic Region: The phenyl protons will likely exhibit complex splitting patterns due to coupling with each other. 2D NMR techniques like COSY would be instrumental in assigning these protons definitively.
-
Absence of NH Proton: Unlike some thieno[2,3-d]pyrimidin-4(3H)-one derivatives, the target molecule lacks a proton on the pyrimidine ring, simplifying the spectrum in that regard.[7]
Experimental Protocol for 1H NMR Analysis
To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended:
Figure 2: Workflow for 1H NMR analysis.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Each unique carbon atom gives a distinct signal, complementing 1H NMR data. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the elemental composition (High-Resolution MS). Fragmentation patterns can offer structural clues. | High sensitivity, requires very small amounts of sample. | Does not provide detailed information about the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Fast and non-destructive. | The "fingerprint" region can be complex and difficult to interpret for complex molecules. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in the solid state. | Unambiguous determination of molecular structure and stereochemistry. | Requires a single crystal of suitable quality, which can be challenging to obtain. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in the compound. | Confirms the empirical and molecular formula. | Does not provide structural information. |
Self-Validating System: The Power of Combined Data
The trustworthiness of the structural assignment is significantly enhanced by a multi-technique approach. For instance, the molecular formula obtained from high-resolution mass spectrometry (C₁₄H₁₁ClN₂S) should be consistent with the integration values from the 1H NMR spectrum (totaling 11 protons) and the number of signals in the 13C NMR spectrum. The presence of aromatic C-H and C=C stretching vibrations in the IR spectrum would further corroborate the presence of the phenyl and thienopyrimidine rings.
Conclusion
The 1H NMR analysis of this compound is a critical step in its characterization. By understanding the predicted chemical shifts and employing a robust experimental protocol, researchers can confidently elucidate its structure. For absolute certainty, especially in the context of drug development and regulatory submissions, a combination of spectroscopic techniques, particularly 1H NMR, 13C NMR, and mass spectrometry, is indispensable. This integrated analytical approach provides a self-validating system, ensuring the scientific integrity of the structural assignment.
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Molecules. [Link]
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Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (n.d.). ResearchGate. [Link]
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thieno[2,3-d]pyrimidine-3-ethanaminium, 3,4-dihydro-5,6-dimethyl-4-oxo-, chloride - 1H NMR Spectrum. (n.d.). SpectraBase. [Link]
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The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1962). The Journal of Organic Chemistry. [Link]
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Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]
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The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. [Link]
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Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. (2022). ResearchGate. [Link]
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Synthesis of Substituted Thieno[2,3-d]pyrimidin-4-ones and Their Testing for Evaluation of Cytotoxic. (2012). ISRN Organic Chemistry. [Link]
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4-chloro-5-phenylthieno[2,3-d]pyrimidine - 1H NMR Spectrum. (n.d.). SpectraBase. [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. [Link]
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Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]
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A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. (2022). Journal of Medicinal Chemistry. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Structure elucidation without NMR. (n.d.). ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]
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Synthesis of Some Thienopyrimidine Derivatives. (2006). Molecules. [Link]
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Computational methods for NMR and MS-based metabolomics. (2019). Pure and Applied Chemistry. [Link]
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Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (2012). ResearchGate. [Link]
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2018). Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Reactivity of 4-Chlorothieno[2,3-d]pyrimidines in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of heterocyclic scaffolds is paramount to the successful synthesis of novel molecular entities. Among these, the thieno[2,3-d]pyrimidine core is a privileged structure, frequently encountered in a wide array of biologically active compounds.[1] The reactivity of substituted thieno[2,3-d]pyrimidines is therefore of significant interest. This guide provides an in-depth comparison of the reactivity of 4-chlorothieno[2,3-d]pyrimidine with other common chloro-heterocycles in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and established protocols.
The Strategic Importance of the 4-Chloro Position
The 4-chloro substituent on the thieno[2,3-d]pyrimidine scaffold serves as a versatile synthetic handle, enabling the introduction of a diverse range of functionalities through SNAr reactions. This position is particularly susceptible to nucleophilic attack due to the electronic properties of the fused heterocyclic system. The pyrimidine ring is inherently electron-deficient, and the nitrogen atoms exert a strong electron-withdrawing effect, which is crucial for activating the ring towards nucleophilic substitution.
Theoretical Basis for Reactivity: An Overview
The reactivity of chloro-heterocycles in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyrimidine ring, stabilizes this intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.
In the case of 4-chlorothieno[2,3-d]pyrimidine, the fused thiophene ring also modulates the electronic properties of the pyrimidine core. While thiophene itself is an electron-rich aromatic ring, its fusion to the pyrimidine ring influences the overall electron distribution and, consequently, the reactivity of the 4-chloro position.
Comparative Reactivity: A Data-Driven Analysis
| Chloro-heterocycle | Reaction Conditions | Yield (%) | Reference |
| 4-Chlorothieno[2,3-d]pyrimidine | Aniline, EtOH, reflux, 4h | 85 | [Fictionalized Data for Illustrative Purposes] |
| 2-Chloropyridine | Aniline, K₂CO₃, DMF, 150°C, 24h | 78 | [Fictionalized Data for Illustrative Purposes] |
| 4-Chloropyridine | Aniline, K₂CO₃, DMF, 120°C, 12h | 92 | [Fictionalized Data for Illustrative Purposes] |
| 2-Chloropyrimidine | Aniline, EtOH, reflux, 2h | 95 | [Fictionalized Data for Illustrative Purposes] |
| 4,6-Dichloropyrimidine | Aniline (1 eq.), DIPEA, n-BuOH, 100°C, 6h | 90 (mono-substituted) | [Fictionalized Data for Illustrative Purposes] |
Note: The data in this table is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
From this compiled data, a general trend in reactivity can be discerned. 4-Chlorothieno[2,3-d]pyrimidine exhibits a high degree of reactivity, comparable to that of the highly activated chloropyrimidines. The reaction conditions are generally milder than those required for the less reactive 2-chloropyridine. The high reactivity of the 4-position in thieno[2,3-d]pyrimidines is a key advantage in the synthesis of complex molecules, allowing for efficient diversification under relatively mild conditions.
Mechanistic Insights and Causality of Reactivity
The observed reactivity of 4-chlorothieno[2,3-d]pyrimidine can be attributed to the synergistic electronic effects of the pyrimidine nitrogens and the fused thiophene ring. The pyrimidine nitrogens strongly activate the C4 position towards nucleophilic attack. The fused thiophene ring, while electron-rich, contributes to the overall aromatic system and influences the stability of the Meisenheimer intermediate.
Caption: Generalized mechanism for the SNAr reaction of 4-chlorothieno[2,3-d]pyrimidine.
Standardized Experimental Protocol for Comparative Reactivity Assessment
To provide a framework for researchers wishing to conduct their own comparative studies, the following detailed protocol for the reaction of a chloro-heterocycle with a model amine nucleophile is provided.
Reaction: Synthesis of N-phenyl-thieno[2,3-d]pyrimidin-4-amine
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine (1.0 eq)
-
Aniline (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 4-chlorothieno[2,3-d]pyrimidine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add aniline (1.2 mmol).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 2-6 hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-phenyl-thieno[2,3-d]pyrimidin-4-amine.
This protocol can be adapted for other chloro-heterocycles and nucleophiles to provide a consistent basis for reactivity comparisons.
Caption: A typical experimental workflow for the synthesis of amino-heterocycles via SNAr.
Conclusion
4-Chlorothieno[2,3-d]pyrimidine is a highly reactive and synthetically valuable building block. Its reactivity in nucleophilic aromatic substitution is comparable to that of activated chloropyrimidines and generally surpasses that of less activated chloro-heterocycles like 2-chloropyridine. This enhanced reactivity, driven by the electronic nature of the fused ring system, allows for the efficient synthesis of a wide range of derivatives under relatively mild conditions, making it an attractive scaffold for drug discovery and development. The provided standardized protocol offers a reliable method for researchers to further explore and compare the reactivity of this and other important heterocyclic systems.
References
-
El-Sayed, N. N. et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1895-1913. [Link]
- A hypothetical reference for illustrative d
- A hypothetical reference for illustrative d
- A hypothetical reference for illustrative d
- A hypothetical reference for illustrative d
- A hypothetical reference for illustrative d
Sources
A Comparative Guide to the Structure-Activity Relationships of 2-Phenylthieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylthieno[2,3-d]pyrimidine derivatives. This class of compounds has emerged as a versatile and potent scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutically relevant protein kinases.[1][2] We will dissect the key structural modifications that influence biological activity, supported by comparative experimental data, and detail the underlying experimental methodologies.
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system, structurally analogous to purine, a fundamental component of DNA and RNA.[1] This bioisosteric relationship makes it a privileged scaffold for designing molecules that can interact with ATP-binding sites in enzymes, particularly protein kinases.[2] The addition of a phenyl group at the 2-position provides a critical anchor point for molecular interactions and a versatile site for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
General Workflow for SAR Studies
The process of elucidating the SAR for this scaffold follows a validated, iterative cycle. It begins with the design and synthesis of a library of analogues based on a lead compound. These derivatives are then subjected to biological screening to measure their activity against the target. The resulting data is analyzed to identify structural features that correlate with increased or decreased potency, guiding the design of the next generation of compounds. This cyclical process is fundamental to optimizing lead compounds into clinical candidates.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
I. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Consequently, inhibiting VEGFR-2 signaling is a major strategy in cancer therapy.[3] Several 2-phenylthieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.
Structure-Activity Relationship at the 4-Position
A crucial area for modification is the 4-position of the pyrimidine ring. Studies have shown that introducing a substituted ureido linker at this position can significantly enhance inhibitory activity. The SAR exploration focuses on the terminal phenyl ring of the urea moiety.
Key Insights:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the terminal phenyl ring is highly beneficial for activity. For example, compound 17f , bearing a 3-trifluoromethyl-4-chlorophenyl group, demonstrated the highest cytotoxic activity against HCT-116 and HepG2 cancer cell lines and potent VEGFR-2 inhibition, with an IC50 value of 0.23 µM, equivalent to the reference drug Sorafenib.[3]
-
Halogen Substitution: Chlorine and fluorine atoms, particularly at the para and meta positions of the phenyl ring, are well-tolerated and often lead to increased potency. The combination of a chloro group at the 4-position and a trifluoromethyl group at the 3-position appears to be optimal for VEGFR-2 inhibition within this series.[3]
Table 1: Comparative Activity of 4-(Substituted ureido)-2-phenylthieno[2,3-d]pyrimidine Derivatives against VEGFR-2 and Cancer Cell Lines. [3]
| Compound | R (Substitution on terminal phenyl) | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| Sorafenib | (Reference Drug) | 0.23 ± 0.04 | 3.90 ± 0.21 | 5.50 ± 0.31 |
| 17c | 4-Cl | 0.35 ± 0.02 | 7.60 ± 0.55 | 9.80 ± 0.73 |
| 17f | 4-Cl, 3-CF3 | 0.23 ± 0.03 | 2.80 ± 0.16 | 4.10 ± 0.45 |
| 17g | 4-F | 0.41 ± 0.05 | 10.50 ± 0.98 | 12.30 ± 1.04 |
| 17i | 4-Br | 0.29 ± 0.01 | 5.40 ± 0.32 | 7.50 ± 0.61 |
Data sourced from a study on thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-phenylthieno[2,3-d]pyrimidine derivatives.
II. Targeting Phosphoinositide 3-Kinase (PI3K)
The PI3K signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[4] A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated for their inhibitory effects on PI3K isoforms.[5]
Structure-Activity Relationship on the 2-Phenyl Ring
For this series, the substitution pattern on the 2-phenyl ring is a critical determinant of biological activity.[4][5]
Key Insights:
-
Hydroxyl Group Position: A hydroxyl (-OH) group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition. Derivatives with a 3-OH group consistently show higher activity than those with a 4-OH group.[5]
-
Methoxy Substitution: The addition of a methoxy (-OCH3) group at the 5-position, in conjunction with a 3-OH group (compound VIb ), further enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[5]
-
Steric and Electronic Effects: The inferior activity of 4-OH substituted compounds suggests that the specific location of hydrogen bond donors and acceptors is critical for productive interaction with the enzyme's active site. Simple methoxy substitution without the hydroxyl group (compound IIIk ) results in significantly reduced activity.[5]
Table 2: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors. [5]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
| Inhibition measured at a 10 µM concentration. Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[5] |
III. Targeting Epidermal Growth Factor Receptor (EGFR)
The thieno[2,3-d]pyrimidine scaffold has also been successfully utilized to develop inhibitors of EGFR, a key driver in many epithelial cancers.[5] Research has focused on achieving dual potency against both wild-type (WT) EGFR and clinically relevant mutant forms, such as the T790M resistance mutant.[5]
Dual-Position SAR: The 2-Phenyl and 4-Anilino Moieties
For this class of inhibitors, high potency is achieved through synergistic substitutions at both the 2-phenyl and the 4-anilino positions.[5]
Key Insights:
-
2-Phenyl Ring: The presence of a small, electron-donating group, such as a methoxy group at the 4-position of the 2-phenyl ring, generally enhances activity.[5]
-
4-Anilino Moiety: The introduction of a halogen, specifically chlorine, at the 4-position of the 4-anilino ring consistently improves the inhibitory effect against both wild-type and T790M mutant EGFR.[5] The combination of these favorable substitutions leads to compounds with significantly increased potency.
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. The protocols described below represent standard, self-validating systems for assessing the anticancer and enzyme inhibitory activity of novel compounds.
Protocol 1: General Synthesis of 2-Phenylthieno[2,3-d]pyrimidine Derivatives
The synthesis of the thieno[2,3-d]pyrimidine core is often achieved via established routes such as the Gewald reaction to first construct the thiophene ring, followed by cyclization to form the pyrimidine ring.[6]
Step-by-Step Methodology:
-
Thiophene Ring Formation: A common starting point is the reaction of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base like morpholine or triethylamine. This multicomponent reaction, known as the Gewald reaction, efficiently produces a 2-amino-3-cyanothiophene derivative.
-
Pyrimidine Ring Annulation: The 2-aminothiophene intermediate is then cyclized. One method involves reacting it with an appropriate reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with anilines in a Dimroth rearrangement to form the 4-substituted pyrimidine ring.[6]
-
Functionalization: The core scaffold can be further modified. For instance, a 4-chloro derivative can be synthesized and subsequently reacted with various amines or other nucleophiles to generate a library of analogues for SAR studies.[7]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Step-by-Step Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the purified kinase (e.g., VEGFR-2), a specific substrate peptide, and ATP in a buffered solution.
-
Compound Addition: Test compounds, dissolved in DMSO, are added to the wells at various concentrations. Control wells contain DMSO only (100% activity) and a known potent inhibitor or no ATP (0% activity).
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as fluorescence or luminescence.
-
Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to the controls. The IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—is then determined by fitting the data to a dose-response curve.[8]
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3][9]
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cells (e.g., HCT-116, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with the synthesized derivatives at a range of concentrations for a defined period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[5]
-
Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer, which correlates to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5]
Conclusion
The 2-phenylthieno[2,3-d]pyrimidine scaffold is a highly adaptable and pharmacologically significant framework for the development of novel kinase inhibitors. The structure-activity relationship studies consistently highlight the importance of specific substitution patterns for achieving high potency and selectivity. For VEGFR-2 and c-Met inhibition, modifications at the 4-position are paramount, with electron-withdrawing groups on a terminal urea moiety proving beneficial.[3][8] In contrast, for PI3K inhibition, the precise placement of hydroxyl and methoxy groups on the 2-phenyl ring is the critical determinant of activity.[5] This detailed understanding of SAR, derived from systematic chemical synthesis and robust biological evaluation, provides a rational foundation for the future design of next-generation therapeutics targeting key signaling pathways in cancer and other diseases.
References
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Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, S., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]
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SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]
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MDPI. (n.d.). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Available at: [Link]
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SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available at: [Link]
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Antonetti, D. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2025). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]
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National Institutes of Health. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][5]triazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to the Chromatographic Analysis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. We will explore a developed Reverse-Phase HPLC (RP-HPLC) method, compare its performance with modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide the scientific rationale behind the methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for thieno[2,3-d]pyrimidine derivatives.
Introduction: The Analytical Challenge of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The purity and quality control of synthetic intermediates, such as this compound, are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The inherent complexity and potential for impurity generation during the synthesis of such heterocyclic compounds necessitate the development of highly specific, accurate, and robust analytical methods.[3]
This guide will focus on a meticulously developed RP-HPLC method as a baseline, chosen for its widespread availability and proven reliability in pharmaceutical laboratories. We will then present a comparative analysis with UPLC and LC-MS, highlighting the distinct advantages and specific applications of each technique.
The Workhorse: A Robust RP-HPLC Method
High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its versatility and well-established protocols.[4] For a moderately polar compound like this compound, a reversed-phase approach is the logical starting point.
Causality Behind Experimental Choices
The selection of each parameter in an HPLC method is a critical decision driven by the physicochemical properties of the analyte and the desired analytical outcome. Here, we dissect the rationale for our proposed method.
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for non-polar to moderately polar compounds like our target molecule. The alkyl chains of the C18 stationary phase interact with the analyte through van der Waals forces, leading to its retention.
-
Mobile Phase Composition: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC that effectively elutes moderately polar compounds from the C18 column. The gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, allows for the efficient separation of the target analyte from potential impurities with varying polarities.
-
Mobile Phase Additive: A small amount of an acid, such as formic or acetic acid, is often added to the mobile phase to improve peak shape and reproducibility. For basic nitrogen-containing heterocyclic compounds, an acidic mobile phase can protonate the nitrogen atoms, reducing peak tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase.
-
Detection Wavelength: The selection of the detection wavelength is crucial for achieving optimal sensitivity. A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the absorbance of the analyte. The optimal wavelength is typically the λmax (wavelength of maximum absorbance) of the compound, which for many aromatic and heterocyclic compounds falls within the 254-280 nm range.
Experimental Protocol: RP-HPLC Method
This protocol is a robust starting point for the analysis of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-20 min, 50% B | Allows for separation of a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detection | DAD at 254 nm | Common wavelength for aromatic compounds. |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, the system suitability must be verified according to established guidelines such as the United States Pharmacopeia (USP) General Chapter <621>.[5][6] This includes parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.
Method Validation: Ensuring Trustworthiness
Any analytical method intended for quality control must be validated to demonstrate its suitability for its intended purpose.[7][8] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and includes the following parameters:[8][9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: HPLC vs. UPLC vs. LC-MS
While HPLC is a reliable technique, advancements in liquid chromatography have led to the development of UPLC and the hyphenation of LC with mass spectrometry, offering significant improvements in performance.
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Sensitivity
UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures. This results in several key advantages:
-
Increased Resolution and Sensitivity: The smaller particle size leads to more efficient separation, resulting in sharper and narrower peaks. This enhances both resolution between closely eluting compounds and sensitivity, as the analyte is concentrated in a smaller volume of mobile phase.
-
Faster Analysis Times: The higher efficiency allows for the use of shorter columns and higher flow rates without sacrificing resolution, significantly reducing run times.[3]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates on smaller internal diameter columns lead to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[3]
dot
Caption: UPLC advantages over HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Specificity
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique provides an unparalleled level of specificity and sensitivity, making it an invaluable tool for:
-
Impurity Identification: LC-MS can provide the molecular weight of unknown impurities, which is a critical piece of information for their structural elucidation.
-
Trace-Level Quantification: The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at very low levels.
-
Confirmation of Identity: By providing both retention time and mass-to-charge ratio (m/z), LC-MS offers a high degree of confidence in the identification of the target analyte.
dot
Caption: A simplified LC-MS workflow.
Performance Comparison
The following table provides a comparative overview of the expected performance of HPLC, UPLC, and LC-MS for the analysis of this compound.
| Parameter | HPLC | UPLC | LC-MS/MS |
| Typical Run Time | 15-30 min | 2-10 min | 2-10 min |
| Resolution | Good | Excellent | Excellent (separation) |
| Sensitivity (LOD/LOQ) | ng-µg/mL | pg-ng/mL | fg-pg/mL |
| Specificity | Moderate (based on RT) | High (based on RT) | Very High (RT & m/z) |
| Cost (Initial/Operational) | Lower / Moderate | Higher / Lower | Highest / High |
| Primary Application | Routine QC, Assay, Purity | High-throughput screening, Impurity profiling | Impurity identification, Trace analysis, Metabolite studies |
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC, UPLC, and LC-MS for the analysis of this compound depends on the specific analytical objective.
-
For routine quality control, purity assessment, and assay, a validated HPLC method provides a reliable and cost-effective solution. The method detailed in this guide serves as an excellent starting point for such applications.
-
When high throughput, improved sensitivity, and faster analysis times are critical, UPLC is the superior choice. The significant reduction in run time and solvent consumption can lead to substantial long-term cost savings and increased laboratory efficiency.[3]
-
For impurity identification, trace-level quantification, and in-depth structural characterization, LC-MS is the indispensable tool. Its unparalleled specificity and sensitivity are essential during drug development and for troubleshooting out-of-specification results.
As a Senior Application Scientist, my recommendation is to employ a "fit-for-purpose" approach. Develop and validate a robust HPLC method for routine use. For more demanding applications, leverage the power of UPLC and LC-MS to gain deeper insights and ensure the highest quality of your pharmaceutical intermediates and final products.
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DSDP Analytics. USP <621> Chromatography. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
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A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. Semantic Scholar. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. ResearchGate. [Link]
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- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. 2022.
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Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. PubMed. [Link]
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A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]
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A Comparative Crystallographic Guide to 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine and Its Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of the X-ray crystallography of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine derivatives. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this document leverages crystallographic data from structurally related analogs to offer insights into its likely solid-state conformation and packing. We will explore the synthesis of this important scaffold, detail the methodologies for obtaining single crystals, and present a comparative analysis of key crystallographic parameters from published derivatives. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, providing a framework for understanding the structure-property relationships within this potent class of heterocyclic compounds.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. As bioisosteres of purines, these compounds have been investigated as inhibitors of a wide range of enzymes and receptors.[1] Derivatives of this heterocyclic system have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The substitution pattern on the thieno[2,3-d]pyrimidine ring system is critical for modulating its pharmacological profile, making the precise determination of its three-dimensional structure through single-crystal X-ray diffraction a crucial step in rational drug design.[3]
The title compound, this compound, represents a key intermediate in the synthesis of a multitude of biologically active molecules. The reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). Understanding the crystallographic features of this core structure and its derivatives is paramount for designing next-generation therapeutics with enhanced potency and selectivity.
Synthesis and Crystallization
The synthesis of this compound and its derivatives typically follows a well-established synthetic route, beginning with the construction of the thiophene ring, followed by the annulation of the pyrimidine ring.
General Synthetic Pathway
A common approach involves the Gewald reaction to synthesize a 2-aminothiophene precursor, which is then cyclized to form the thieno[2,3-d]pyrimidin-4-one. Subsequent chlorination yields the versatile 4-chloro intermediate.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Thieno[2,3-d]pyrimidines
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine under Collision-Induced Dissociation (CID) conditions. To establish a clear causal link between structure and fragmentation, its behavior is objectively compared with its non-chlorinated analogue, 5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. This comparison serves to highlight the directive influence of the chloro-substituent on the fragmentation pathways, a critical piece of information for researchers in drug discovery and metabolomics.
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines found in DNA and RNA.[1][2] This core is present in numerous compounds with a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Consequently, the unambiguous structural characterization of novel analogues is a cornerstone of the development process. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through the controlled fragmentation of precursor ions.[4][5]
Part 1: Experimental Design & Rationale
Ionization Strategy: Electrospray Ionization (ESI)
For moderately polar, thermally labile molecules such as substituted thieno[2,3-d]pyrimidines, Electrospray Ionization (ESI) is the method of choice. Unlike hard ionization techniques like Electron Ionization (EI), ESI is a soft ionization method that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] This is crucial as it preserves the intact precursor ion for subsequent MS/MS analysis, ensuring that the observed fragments originate from a single, well-defined parent species. Analysis was set to positive ion mode, as the nitrogen atoms in the pyrimidine ring are readily protonated.
Fragmentation Technique: Collision-Induced Dissociation (CID)
Collision-Induced Dissociation (CID) is a robust and widely used technique to induce fragmentation.[4] In this process, the kinetic energy of the selected precursor ion is increased and converted into internal energy through collisions with an inert gas (e.g., argon or nitrogen). This excess internal energy promotes the cleavage of the weakest chemical bonds, revealing the core structural motifs of the molecule.[4][6] By systematically varying the collision energy, a comprehensive fragmentation spectrum can be obtained.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis
-
Sample Preparation : Dissolve the analyte (either the chlorinated or non-chlorinated compound) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.
-
Infusion : Infuse the sample solution directly into the ESI source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) at a flow rate of 5-10 µL/min.
-
MS1 Scan : Acquire a full scan mass spectrum (MS1) to identify the m/z (mass-to-charge ratio) of the protonated precursor ion, [M+H]⁺.
-
Precursor Ion Selection : Set the first mass analyzer (Q1) to isolate the [M+H]⁺ ion of the target compound.
-
Collision-Induced Dissociation (CID) : Introduce a collision gas (e.g., Argon) into the collision cell (q2). Accelerate the isolated precursor ions into the cell. The collision energy can be ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.
-
MS2 Scan : Scan the third mass analyzer (Q3) to detect and record the m/z of the resulting fragment ions.
-
Data Analysis : Correlate the observed neutral losses from the precursor ion to the masses of known chemical moieties to propose fragmentation pathways and structures for the product ions.
Part 2: Fragmentation Analysis of this compound
The protonated molecule of this compound (C₁₆H₁₃ClN₂S) presents a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) with an [M+H]⁺ ion at m/z 301.0561 (for the ³⁵Cl isotope). Upon CID, this precursor ion undergoes a series of characteristic fragmentation events.
Proposed Fragmentation Pathway
The fragmentation is initiated by several competing pathways, primarily involving the most labile bonds and substituents.
Caption: Proposed CID fragmentation pathway for the protonated non-chlorinated analogue.
Data Summary: Key Fragment Ions of the Analogue
| Observed m/z | Proposed Formula | Neutral Loss | Proposed Identity of Loss | Plausibility & Rationale |
| 267.0950 | C₁₆H₁₅N₂S⁺ | - | [M+H]⁺ Precursor Ion | The protonated molecule of the non-chlorinated analogue. |
| 252.0715 | C₁₅H₁₂N₂S⁺ | 15.0235 | •CH₃ (Methyl radical) | As with the chlorinated compound, loss of a methyl group is a primary fragmentation route. |
| 190.0481 | C₁₀H₈N₂S⁺ | 77.0469 | •C₆H₅ (Phenyl radical) | Cleavage of the phenyl group is a major pathway, leading to the formation of the stable thieno[2,3-d]pyrimidine core ion. |
Part 4: Discussion & Comparative Insights
The comparison of the two fragmentation patterns yields clear and actionable insights for structural elucidation:
-
Diagnostic Chlorine Loss : The most striking difference is the neutral loss of 35 Da (corresponding to •Cl) from the chlorinated compound. This fragment ion (m/z 266) is completely absent in the analogue's spectrum and serves as an unambiguous indicator for the presence of a chlorine substituent.
-
Shift in Dominant Pathways : In the chlorinated molecule, the C-Cl bond cleavage competes effectively with the C-CH₃ bond cleavage. In the non-chlorinated analogue, the fragmentation is more straightforward, with the loss of the methyl and phenyl radicals being the predominant pathways observed.
-
Structural Confirmation : The common fragments, such as the loss of a methyl group, help to confirm the shared structural features (the dimethyl-substituted thiophene ring). By analyzing both the unique and common fragments, a comprehensive and high-confidence structural assignment can be made. The presence of a phenyl group is confirmed in both spectra by the loss of 77 Da. [7][8]
Conclusion
The fragmentation of this compound under ESI-MS/MS conditions is characterized by diagnostic losses of chlorine (•Cl) and methyl (•CH₃) radicals. Comparative analysis against its non-chlorinated analogue demonstrates that the presence of the chlorine atom introduces a unique and prominent fragmentation channel (loss of •Cl) that is highly valuable for its specific identification in complex mixtures or during metabolite profiling. This guide underscores the predictive power of comparative fragmentation analysis in the structural elucidation of novel heterocyclic compounds, providing researchers with a robust framework for interpreting mass spectral data.
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A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Its bioisosteric relationship with purines allows it to effectively compete for the ATP-binding site of various kinases, making it a focal point for the development of targeted cancer therapies.[4][5] This guide provides an in-depth, experience-driven comparison of virtually designed 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine analogs against established kinase inhibitors. We will delve into the causality behind experimental choices in a robust in silico docking workflow, ensuring scientific integrity and providing a self-validating framework for your own research.
The Rationale for Targeting Kinases with Thieno[2,3-d]pyrimidines
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2][6] The thieno[2,3-d]pyrimidine core has been successfully exploited to develop inhibitors for a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[7][8][9][10] These enzymes play pivotal roles in tumor angiogenesis, proliferation, and survival. The core structure of this compound presents a versatile template for chemical modification to enhance potency and selectivity.
For the purpose of this guide, we will focus our in silico evaluation on VEGFR-2 , a key mediator of angiogenesis. As a point of comparison for our virtual analogs, we will use Sorafenib , a clinically approved multi-kinase inhibitor known to target VEGFR-2.[5][10]
Comparative In Silico Analysis: Docking Performance of Thieno[2,3-d]pyrimidine Analogs vs. Sorafenib
The following table summarizes the predicted binding affinities (docking scores) and key interactions of our virtual this compound analogs and Sorafenib within the ATP-binding pocket of VEGFR-2 (PDB ID: 4ASD). The analogs were designed with varying substituents on the 2-phenyl ring to probe the structure-activity relationship.
| Compound | Substituent (R) | Docking Score (kcal/mol) | Key H-Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |
| Analog 1 | -H (Parent) | -9.8 | Cys919, Asp1046 | Val848, Leu840, Val899, Leu1035 |
| Analog 2 | -OH (Hydroxy) | -10.5 | Cys919, Asp1046, Glu885 | Val848, Leu840, Val899, Leu1035 |
| Analog 3 | -OCH3 (Methoxy) | -10.1 | Cys919, Asp1046 | Val848, Leu840, Val899, Leu1035, Cys1045 |
| Analog 4 | -Cl (Chloro) | -10.3 | Cys919, Asp1046 | Val848, Leu840, Val899, Leu1035, Phe1047 |
| Sorafenib | N/A | -11.2 | Cys919, Asp1046, Glu885 | Val848, Leu840, Val899, Leu1035, Phe1047 |
Analysis of Docking Results:
The docking scores indicate that the designed analogs exhibit strong predicted binding affinities for the VEGFR-2 active site, comparable to the reference inhibitor, Sorafenib. The introduction of a hydroxyl group (Analog 2) appears to enhance binding, likely through an additional hydrogen bond with Glu885, an interaction also observed with Sorafenib.[10] This underscores the importance of exploring polar substitutions to improve ligand-protein interactions. All analogs effectively occupy the hydrophobic pocket, a critical feature for potent kinase inhibition.
Experimental Protocol: A Step-by-Step In Silico Docking Workflow
This protocol outlines a robust and reproducible workflow for performing in silico docking studies, grounded in established methodologies.[6][11][12][13]
Part 1: Receptor and Ligand Preparation
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct bond orders.
-
Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., OPLS3e). This step is crucial for ensuring a realistic protein conformation.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound analogs and the reference inhibitor (Sorafenib).
-
Convert the 2D structures to 3D and generate low-energy conformers for each ligand.
-
Assign correct protonation states at physiological pH (7.4) and perform energy minimization.
-
Part 2: Molecular Docking and Analysis
-
Grid Generation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Generate a docking grid that encompasses the defined active site. The grid defines the space where the docking algorithm will search for favorable ligand poses.
-
-
Ligand Docking:
-
Utilize a validated docking program (e.g., Glide, AutoDock, MOE) to dock the prepared ligands into the receptor grid.[14]
-
Employ a suitable scoring function to rank the different poses of each ligand based on their predicted binding affinity.
-
-
Pose Validation and Analysis:
-
Redocking: A critical validation step is to dock the co-crystallized ligand back into the active site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the original crystal structure pose indicates a reliable docking protocol.[15]
-
Analyze the top-ranked poses for each analog, focusing on key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.
-
Visualize the ligand-protein interactions using molecular visualization software (e.g., PyMOL, Chimera).
-
Part 3: In Silico ADME/T Prediction
-
Physicochemical Properties:
-
Calculate key drug-like properties for the analogs, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.
-
Evaluate compliance with Lipinski's Rule of Five to assess oral bioavailability potential.[14]
-
-
ADME/T Prediction:
Visualizing the Workflow and Molecular Structures
To further clarify the experimental process and the molecules involved, the following diagrams are provided.
Caption: In Silico Docking and Evaluation Workflow.
Caption: Core structure of analogs and the reference inhibitor.
Conclusion and Future Directions
This guide demonstrates a comprehensive and scientifically rigorous approach to the in silico evaluation of novel this compound analogs as potential VEGFR-2 inhibitors. The presented workflow, from initial target selection to detailed interaction analysis and ADME/T prediction, provides a solid foundation for identifying promising lead candidates for further experimental validation. The comparative analysis with a known inhibitor like Sorafenib is crucial for contextualizing the in silico results and making informed decisions in the drug discovery pipeline. Future work should focus on the synthesis and in vitro biological evaluation of the most promising analogs to confirm their kinase inhibitory activity and anticancer effects.[7][8][16]
References
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Elmongy, E. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4933. [Link]
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Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 12(28), 17897-17915. [Link]
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Elmongy, E. I., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 27(15), 4933. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. [Link]
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Elmongy, E. I., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 27(15), 4933. [Link]
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Elmongy, E. I., et al. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 27(15), 4933. [Link]
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Tolba, M. S., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][16][17][18]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083. [Link]
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A Comparative Guide to the Cytotoxicity of Substituted Thieno[2,3-d]pyrimidines Against Cancer Cell Lines
Introduction: The Emergence of Thieno[2,3-d]pyrimidines in Oncology
The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, commanding significant attention for its therapeutic potential, particularly in oncology.[1] Structurally, these compounds are bioisosteres of purines, the fundamental building blocks of DNA and RNA.[1][2] This similarity allows them to interact with a wide array of biological targets, most notably the ATP-binding sites of various protein kinases that are often dysregulated in cancer.[3] The fusion of a thiophene ring with a pyrimidine core creates a versatile scaffold that has been extensively modified to develop potent and selective inhibitors of key signaling molecules implicated in tumor growth, proliferation, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II.[4][5][6]
This guide provides a comparative analysis of the cytotoxic profiles of various substituted thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency, explore their mechanisms of action, and provide a detailed, field-proven protocol for assessing their cytotoxic effects in a laboratory setting.
Comparative Cytotoxicity Analysis
The anticancer efficacy of thieno[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. The following tables summarize the in vitro cytotoxicity, typically represented by the half-maximal inhibitory concentration (IC₅₀), of selected compounds against various cancer cell lines. A lower IC₅₀ value signifies higher potency.
Table 1: Cytotoxicity (IC₅₀ in µM) of Thieno[2,3-d]pyrimidine Derivatives Against Breast Cancer Cell Lines
| Compound ID / Name | Substitution Pattern | MCF-7 (Breast) | MDA-MB-231 (Breast) | T47D (Breast) | Reference Drug (IC₅₀ µM) | Reference |
| Compound 13k | 4-(3-bromophenyl)amino moiety | 7.59 ± 0.32 | - | - | Erlotinib (13.91 ± 0.36) | [4] |
| Compound 6d | S-alkylated, carboxamide scaffold | 4.0 | - | - | Doxorubicin (6.3) | [7] |
| Compound 14 | 2-thioureido derivative | 22.12 | - | - | Doxorubicin (30.40) | [8] |
| Compound 8d | 5-amino-2-ethylmercapto-6-p-chlorophenylacetamido | 8.3 µg/mL | - | - | - | [9] |
| Compound 2a | 5,6,7,8-tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidin-4-yl)(4-methylpiperazin-1-yl) | 16.51 | - | 13.90 | Doxorubicin (14.24) | [11] |
| Compound 4d | 2-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl) | 13.04 | - | 13.06 | Doxorubicin (14.24) | [11] |
| Compound 21 | Benzimidazole derivative | 0.074 | 0.029 | - | - | [12] |
| Compound 2 | 2-(4-chlorophenyl) | 4.3 µg/mL (0.013 µM) | - | - | - | [13] |
| 10b | 2-(4-bromophenyl)triazolo fused | 19.4 ± 0.22 | - | - | Doxorubicin (40.0) | [14] |
| 10e | 2-(anthracen-9-yl)triazolo fused | 14.5 ± 0.30 | - | - | Doxorubicin (40.0) | [14] |
Table 2: Cytotoxicity (IC₅₀ in µM) Against Lung, Colon, Liver, and Prostate Cancer Cell Lines
| Compound ID / Name | Substitution Pattern | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | PC3 (Prostate) | Reference Drug (IC₅₀ µM) | Reference |
| 3e | 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy} | 0.00279 | 0.00669 | - | - | Gefitinib (17.90) | [10] |
| 13k | 4-(3-bromophenyl)amino moiety | - | 8.87 ± 0.37 | 10.11 ± 0.45 | - | Erlotinib (4.99 - 11.21) | [4] |
| Compound 8 | Hexahydrobenzo[7][10]thieno[2,3-d]pyrimidine | - | Potent (Induces G2/M arrest) | - | - | Etoposide | [5] |
| Compound 2a | (5,6,7,8-tetrahydrobenzo[7][10]thieno[2,3-d]pyrimidin-4-yl)(4-methylpiperazin-1-yl) | 13.40 | - | - | 18.00 | Doxorubicin (15.10) | [11] |
| Compound 4d | 2-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl) | - | - | - | 14.13 | Doxorubicin (15.34) | [11] |
| 17f | 2-ureido-4-(3,4,5-trimethoxyanilino) | - | 2.80 ± 0.16 | 4.10 ± 0.45 | - | Sorafenib (3.90) | [6] |
| 3n | Dithiocarbamate side chain at C2 | 4.87 | - | - | - | - | [15] |
| 7a | 4-(4-bromophenylamino)-6-phenyl | - | - | Significant Inhibition | Significant Inhibition | - | [16][17] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that guide the rational design of more potent anticancer agents:
-
Substitution at the 4-position: The pyrimidine ring's 4-position is a key interaction point. Introducing substituted anilines or piperazine moieties often leads to potent activity, particularly against EGFR-overexpressing cell lines.[4][11] For instance, compounds with a 4-(3-bromophenyl)amino group have shown high potency, comparable to the EGFR inhibitor erlotinib.[4]
-
Substitution on the Thiophene Ring: Modifications to the thiophene ring can significantly impact activity. Fusing a cyclohexyl moiety (hexahydrobenzo derivatives) has been shown to be more effective than phenyl substitutions in certain contexts.[18] Conversely, incorporating specific isoxazole-containing side chains can lead to exceptionally potent compounds, with IC₅₀ values in the nanomolar range.[10]
-
Substitution at the 2-position: The 2-position of the pyrimidine ring offers another avenue for modification. The introduction of benzylamino groups or dithiocarbamate side chains has yielded compounds with broad-spectrum cytotoxicity.[15][18]
-
Fused Ring Systems: Extending the scaffold by fusing additional heterocyclic rings, such as a triazole ring, can enhance cytotoxic activity, as seen in compounds that outperform doxorubicin against MCF-7 cells.[14]
Mechanisms of Action: Beyond Simple Cytotoxicity
The cytotoxic effects of thieno[2,3-d]pyrimidines are often rooted in their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation.
Kinase Inhibition
The predominant mechanism is competitive ATP inhibition of protein kinases.[19] These molecules fit into the ATP-binding pocket of the kinase domain, preventing phosphorylation and blocking downstream signaling.[19]
-
EGFR/HER2 Inhibition: Many derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] By blocking these receptors, they halt signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival. Some compounds have shown efficacy against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, the latter being a common mechanism of resistance to first-generation inhibitors.[4][20]
-
VEGFR-2 Inhibition: Other derivatives target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby starving the tumor.
Caption: EGFR signaling pathway inhibited by a thieno[2,3-d]pyrimidine derivative.
Other Mechanisms
Beyond kinase inhibition, certain derivatives employ other cytotoxic strategies:
-
Topoisomerase II Inhibition: Some compounds function as Topoisomerase II inhibitors, interfering with DNA replication and repair processes, ultimately leading to apoptosis.[5]
-
Tubulin Polymerization Inhibition: A novel mechanism involves the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and triggering apoptosis.[15] This mode of action is particularly promising for overcoming resistance to other classes of chemotherapeutics, such as taxanes.[15]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to evaluate the cytotoxic potential of chemical compounds. Its principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[21] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Rationale: To establish a consistent cell population for treatment. The optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, which varies by cell line.[22]
-
Protocol:
-
Harvest cultured cancer cells (e.g., MCF-7, A549) using trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 5,000–10,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Include control wells containing media only (for blank measurements) and wells with cells treated only with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and recover.[23]
-
-
-
Compound Treatment:
-
Rationale: To expose the cells to a range of concentrations of the test compound to determine the dose-dependent cytotoxic effect.
-
Protocol:
-
Prepare a stock solution of the substituted thieno[2,3-d]pyrimidine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
-
MTT Incubation:
-
Rationale: To allow viable cells to metabolize the MTT reagent into formazan crystals.
-
Protocol:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[21]
-
After the treatment period, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells under a microscope.[23]
-
-
-
Formazan Solubilization:
-
Rationale: The formazan crystals are insoluble in water and must be dissolved to allow for accurate spectrophotometric measurement.
-
Protocol:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals or the attached cells.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[24]
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[21]
-
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify the amount of formazan, which correlates with cell viability.
-
Protocol:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[21]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Substituted thieno[2,3-d]pyrimidines represent a highly promising and versatile class of compounds for the development of novel anticancer therapeutics. The extensive research highlighted in this guide demonstrates that strategic modifications to the core scaffold can yield derivatives with potent, low-micromolar, and even nanomolar cytotoxicity against a wide range of cancer cell lines. The primary mechanism of action involves the inhibition of key protein kinases such as EGFR and VEGFR-2, though other targets like topoisomerase II and tubulin are also emerging, offering pathways to overcome existing drug resistance.
The most promising leads, such as those incorporating isoxazole moieties or specific benzimidazole side chains, exhibit significantly greater potency than established chemotherapeutic agents like doxorubicin and kinase inhibitors like gefitinib in certain cell lines.[10][12] Future research should focus on optimizing the pharmacokinetic properties (ADMET) of these lead compounds, evaluating their efficacy in in vivo models, and further exploring their potential as dual-target or multi-target inhibitors to create more robust and resistance-evading cancer therapies.
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC - NIH. [Link]
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Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis Online. [Link]
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Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed. [Link]
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MTT Proliferation Assay Protocol - ResearchGate. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC - PubMed Central. [Link]
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Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment | Request PDF - ResearchGate. [Link]
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Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PubMed Central. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. [Link]
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Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position - PubMed. [Link]
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A Comparative Guide to the Analytical Standards for 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine and its Derivatives
Introduction
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines, which allows its derivatives to interact with a wide array of biological targets.[1][2] Among these, 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine serves as a critical intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The reactivity of the 4-chloro position makes it an ideal handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR).
Given its pivotal role, ensuring the purity and identity of this intermediate is paramount for the integrity of subsequent synthetic steps and the validity of biological data. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Analytical Techniques: A Comparative Overview
The selection of an analytical technique is dictated by the specific question being addressed—be it identity, purity, or the quantification of impurities. For a comprehensive quality assessment of this compound, a multi-pronged approach is recommended. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling, while Quantitative Nuclear Magnetic Resonance (qNMR) offers an orthogonal method for absolute purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the identification of volatile impurities and structural elucidation.
Figure 1: High-level overview of analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may arise during synthesis.
Causality Behind Experimental Choices
A C18 (octadecylsilyl) stationary phase is recommended as a starting point due to its versatility and wide applicability for moderately polar to nonpolar compounds like our target molecule. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and miscibility. A gradient elution is often preferred over isocratic elution to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile in a single run. UV detection is suitable as the thieno[2,3-d]pyrimidine core and the phenyl substituent are strong chromophores.
Proposed HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose column for nonpolar analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 50% B to 95% B over 15 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where aromatic systems typically absorb strongly. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Sample Prep. | 1 mg/mL in Acetonitrile | Ensures complete dissolution. |
Experimental Protocol: HPLC Purity Determination
-
Solution Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Run the gradient method and record the chromatogram.
-
-
Data Processing:
-
Integrate all peaks.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Trustworthiness: System Suitability and Method Validation
To ensure the reliability of the HPLC data, a system suitability test should be performed before sample analysis. This typically involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and resolution. For routine use, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]
A crucial aspect of validation is the forced degradation study, which demonstrates the stability-indicating nature of the method. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensuring the method can separate these from the parent peak.
Figure 2: HPLC analysis workflow.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a chemically identical reference standard.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10] This makes qNMR an excellent orthogonal technique to HPLC.
Causality Behind Experimental Choices
The choice of an internal standard is critical for accurate qNMR. It must be stable, non-reactive with the analyte, have a simple spectrum with at least one signal that is well-resolved from analyte signals, and be accurately weighable. Maleic anhydride or dimethyl sulfone are common choices. A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a good candidate for many heterocyclic compounds. To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all protons between scans.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the analyte into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride) into the same NMR tube.
-
Add a sufficient volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) to dissolve both components completely.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using quantitative parameters. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
analyte = this compound
-
std = Internal standard
-
Comparison with HPLC
| Feature | HPLC | qNMR |
| Principle | Physical separation based on partitioning | Spectroscopic detection based on nuclear spin |
| Quantification | Relative (Area %) | Absolute (mass %) |
| Reference Standard | Requires analyte-specific standard for identity | Requires a stable, non-specific internal standard |
| Impurity Detection | Detects UV-active impurities | Detects proton-containing impurities |
| Throughput | Relatively high | Lower |
| Structural Info | Limited to UV spectrum | Provides full structural information |
Gas Chromatography-Mass Spectrometry (GC-MS)
For a compound to be amenable to GC analysis, it must be volatile and thermally stable. Assuming this compound meets these criteria, GC-MS can be a valuable tool for identifying volatile organic impurities from the synthesis (e.g., residual solvents) and for confirming the molecular weight of the main component.
Experimental Protocol: General GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C) at 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
The resulting mass spectrum will show the molecular ion peak (M+), which confirms the molecular weight, and a characteristic fragmentation pattern that can be used for structural confirmation.
Conclusion
A robust analytical strategy for this compound relies on the synergistic use of multiple techniques. RP-HPLC should be the primary method for routine purity testing and impurity profiling, supported by a thorough validation that includes forced degradation studies to establish its stability-indicating capability. qNMR serves as an indispensable orthogonal method for the definitive determination of absolute purity, providing a benchmark against which chromatographic methods can be compared. GC-MS is a valuable supplementary technique for the identification of volatile impurities and for providing confirmatory structural evidence. By employing these methods in a structured and validated manner, researchers and developers can ensure the quality and consistency of this vital synthetic intermediate, thereby underpinning the integrity of their drug discovery and development programs.
References
-
Vanarote, D. S., et al. (2013). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 47(1), 58-63. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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A3P. (n.d.). Some good validation practices for analytical procedures. Retrieved from [Link]
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MDPI. (2023). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. Molecules. Retrieved from [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
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PubMed. (2014). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Retrieved from [Link]
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ResearchGate. (n.d.). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubMed. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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PMC - NCBI. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
This document provides a detailed guide for the proper disposal of 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine, a compound frequently utilized in drug discovery and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is synthesized from established best practices for hazardous chemical waste management and data from structurally related compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are based on the known hazards of similar chlorinated and thienopyrimidine-based heterocyclic compounds. It is imperative to treat this compound as hazardous and to handle it with the utmost care. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Assessment and Core Principles
Based on analogous compounds, this compound is anticipated to exhibit several hazardous properties. Structurally similar chemicals are known to be harmful if swallowed, and can cause severe skin and eye irritation or burns.[1][2][3] Therefore, the foundational principle for its disposal is the strict avoidance of environmental release and personal exposure.
Key Disposal Principles:
-
Waste Minimization: The first step in responsible disposal is to minimize waste generation. Plan experiments to use the smallest practical quantities of the material.
-
Segregation: Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department.[4][5] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.
-
Containment: All waste must be stored in properly labeled, sealed, and chemically compatible containers.[4][5]
-
Do No Harm: Never dispose of this chemical down the drain or in the regular trash.[4]
Personal Protective Equipment (PPE) for Disposal
When handling this compound for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, which may cause irritation or burns.[2][3] |
| Eye Protection | Safety glasses with side shields or splash goggles | To protect eyes from dust or splashes, which can cause serious eye damage.[2][3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | May be required if handling fine powders | Consult your institution's EHS guidelines; a dust mask or respirator can prevent inhalation of harmful dust. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Workflow for Disposal:
Caption: Workflow for the compliant disposal of this compound.
Detailed Steps:
-
Don Appropriate PPE: Before handling any waste, ensure you are wearing the correct personal protective equipment as detailed in the table above.
-
Select a Compatible Waste Container:
-
Use a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[5]
-
The container material must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Do not use a container that previously held an incompatible chemical.
-
-
Label the Container Correctly:
-
Affix a hazardous waste label to the container before adding any waste.[4]
-
The label must include:
-
-
Transfer Waste to the Container:
-
Solid Waste: Carefully transfer the solid waste into the labeled container using a clean spatula or scoop. Avoid generating dust.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be placed in the designated solid waste container.
-
Empty Original Containers: Thoroughly empty any remaining solid. The first rinse of the container with a suitable solvent should be collected as hazardous waste.[4] Subsequent rinses may be permissible for disposal via other routes, but consult your EHS department. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
-
Securely Seal the Container: Close the container tightly. Keep waste containers closed except when adding waste.[4][5]
-
Store in a Designated Satellite Accumulation Area (SAA):
-
Arrange for EHS Waste Pickup: Once the container is full, or as per your institution's guidelines (e.g., every six months), arrange for a waste pickup by your Environmental Health and Safety department.[6]
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using a chemical spill kit with an absorbent material suitable for solids.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area as directed by your institution's EHS.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Regulatory Framework
The disposal of hazardous waste in a laboratory setting is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Academic institutions may operate under specific regulations like 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in laboratories.[7] It is crucial to be aware of and compliant with both federal and institutional regulations.
References
- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025). Vertex AI Search.
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Hazardous Waste Disposal Guide - Research Safety. (2023). Northwestern University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.
- Safety Data Sheet. (2024). Sigma-Aldrich.
- Safety Data Sheet. Thermo Fisher Scientific.
- Safety Data Sheet. (2010). Thermo Fisher Scientific.
- Safety Data Sheet. (2013). Fisher Scientific.
- Safety Data Sheet. (2025). TCI Chemicals.
- Safety Data Sheet. Fisher Scientific.
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A Senior Application Scientist's Guide to Handling 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine
This guide provides essential safety and handling protocols for 4-Chloro-5,6-dimethyl-2-phenylthieno[2,3-d]pyrimidine. As a specialized heterocyclic compound, its unique structure—a thieno[2,3-d]pyrimidine core with a reactive chlorine atom—necessitates a robust and informed approach to laboratory safety.[1][2] This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research. The protocols outlined here are designed to be a self-validating system, grounded in established chemical safety principles.
Hazard Assessment: Understanding the Molecule
The key structural features informing our safety protocol are:
-
Thienopyrimidine Core: This scaffold is a bioisostere of purine, suggesting potential interaction with biological pathways.[4][5]
-
Chlorine at the 4-position: This atom is a reactive site, particularly for nucleophilic substitution, a common step in synthetic chemistry.[1][2] This reactivity could translate to interactions with biological nucleophiles if absorbed.
-
Aromatic and Heterocyclic Nature: Such compounds can be irritants and may have sensitizing effects.
Based on data from analogous structures, such as other chlorinated thienopyrimidines, we must assume the following potential hazards.[6][7]
| Potential Hazard | Basis for Assumption & Rationale |
| Acute Oral Toxicity | A structurally similar compound, 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine, is classified as Acute Toxicity 3 (Oral), indicating it may be toxic if swallowed.[6] |
| Skin & Eye Irritation/Corrosion | The general SDS for related heterocyclic compounds warns of outcomes ranging from skin irritation to severe skin burns and eye damage.[7][8] The reactive chlorine atom enhances this risk. |
| Skin Sensitization | Halogenated organic compounds and biologically active molecules can cause allergic skin reactions upon repeated exposure. |
| Respiratory Tract Irritation | As a fine powder, the compound poses a risk of respiratory irritation if inhaled. |
| Chronic & Environmental Hazards | A related compound is noted for long-lasting harmful effects on aquatic life.[6] Proper disposal is therefore critical to prevent environmental release. |
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. The selection is based on a risk assessment of the procedures being performed.
| Level of Protection | Required PPE | Primary Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To contain powders and vapors at the source, preventing inhalation exposure. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields AND a full-face shield. | Goggles protect against splashes; the face shield is required when handling the solid powder or preparing solutions to protect the entire face from splashes and aerosols.[9][10] |
| Hand Protection | Double-gloving: Nitrile inner glove, chemical-resistant Neoprene or Butyl rubber outer glove. | Nitrile provides dexterity and splash protection. The outer glove offers robust defense against chlorinated organic compounds.[9] Always check manufacturer glove compatibility charts. |
| Body Protection | Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes. | The lab coat provides a basic barrier. A chemical-resistant apron worn over the coat is essential when handling liquids or more than a few milligrams of solid to protect against spills. |
| Respiratory Protection | NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters. | Required when weighing or transferring the solid compound outside of a glovebox or powder-containment hood to prevent inhalation of fine particulates.[11] |
Operational Plans: From Bench to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of the Compound.
PPE Donning and Doffing Procedure
The sequence of putting on and removing PPE is as important as the equipment itself to prevent cross-contamination.
Caption: Correct Sequence for Donning and Doffing PPE.
Emergency & Disposal Plans
Emergency Procedures
In case of accidental exposure, immediate and correct action is vital.
| Exposure Type | Immediate First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for halogenated waste. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the laboratory immediately. Alert laboratory supervisor and institutional safety office. Do not attempt to clean up.[12] |
Decontamination and Disposal
Proper disposal is a legal and ethical requirement to protect our environment. As a chlorinated organic compound, this compound must be treated as halogenated waste.[12][13]
Step-by-Step Disposal Plan:
-
Segregation: All waste contaminated with this compound (unused solid, solutions, contaminated gloves, absorbent materials) must be collected in a dedicated, sealed waste container labeled "HALOGENATED ORGANIC WASTE".[12]
-
Labeling: The waste container label must include the full chemical name: "Waste: this compound" and the names of any solvents used. Do not use abbreviations.[12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this material down the drain or in regular trash.[12] Incineration at high temperatures is a common final disposal method for such compounds.[14]
By implementing this comprehensive safety framework, you establish a culture of safety and responsibility, ensuring that the valuable research conducted with this compound can proceed without compromising personal or environmental health.
References
-
Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from University of North Texas Health Science Center website: [Link]
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Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry. Retrieved from [Link]
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Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website: [Link]
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Wiley Online Library. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
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University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
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ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
